molecular formula C14H10N4O5S3 B12414178 Mt KARI-IN-5

Mt KARI-IN-5

Cat. No.: B12414178
M. Wt: 410.5 g/mol
InChI Key: WFMFLZBQKIAQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mt KARI-IN-5 is a useful research compound. Its molecular formula is C14H10N4O5S3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N4O5S3

Molecular Weight

410.5 g/mol

IUPAC Name

4-acetyl-N-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C14H10N4O5S3/c1-8(19)9-2-4-10(5-3-9)26(22,23)17-14-16-15-13(25-14)11-6-7-12(24-11)18(20)21/h2-7H,1H3,(H,16,17)

InChI Key

WFMFLZBQKIAQEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Core Function of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. This necessitates the exploration of novel therapeutic targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for M. tuberculosis survival but absent in humans, presents a promising avenue for drug development.[1][2][3][4] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, is a particularly attractive target due to its critical role in bacterial metabolism.[2][5][6][7] This technical guide provides an in-depth analysis of the core function of M. tuberculosis KARI, its biochemical properties, and methods for its study, serving as a comprehensive resource for researchers in the field.

I. Enzymatic Function and Role in BCAA Biosynthesis

M. tuberculosis KARI (Mt-KARI) is a bifunctional enzyme that catalyzes a crucial two-step reaction in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1][2][8][9] The enzyme facilitates an alkyl migration followed by a stereospecific reduction.

The reaction begins with either 2-acetolactate or 2-aceto-2-hydroxybutyrate. In the first step, a magnesium ion (Mg²⁺)-dependent isomerization occurs, which involves a methyl migration to form the intermediate 3-hydroxy-3-methyl-2-ketobutyrate (HMKB). This is followed by a reduction of the intermediate, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, to produce R-2,3-dihydroxyisovalerate.[1] This product is then further processed by subsequent enzymes in the pathway to yield the final branched-chain amino acids.[1]

The essentiality of the BCAA pathway for the growth and survival of M. tuberculosis underscores the potential of KARI as an effective drug target.[10]

II. Structural and Mechanistic Insights

Mt-KARI is classified as a Class I KARI, characterized by a shorter amino acid sequence compared to the Class II enzymes found in plants.[1][9][11] The functional enzyme is a dimer, with each monomer consisting of two domains: an N-terminal Rossmann fold, typical for nucleotide-binding proteins, and a C-terminal domain with a complex knotted structure.[3][8] The active site is formed at the interface of these two domains from adjacent subunits.[8]

The catalytic mechanism is dependent on the presence of both Mg²⁺ and a nicotinamide cofactor.[1][12] Structural studies have revealed that the binding of these cofactors induces conformational changes within the enzyme, which are critical for catalysis.[3][12] The two magnesium ions in the active site play a direct role in the isomerization step of the reaction.[12] While typically utilizing NADPH, some variants of Mt-KARI have been shown to use both NADPH and NADH, a feature that could confer an evolutionary advantage.[1]

III. Quantitative Biochemical Data

A thorough understanding of the kinetic parameters of Mt-KARI and the potency of its inhibitors is vital for drug development efforts. The following tables summarize key quantitative data from published literature.

Table 1: Kinetic Parameters of M. tuberculosis KARI
SubstrateCofactorKM (µM)kcat (s⁻¹)Reference
2-AcetolactateNADPH110 ± 41.4 ± 0.02[1]
3-Hydroxy-3-methyl-2-ketobutyrate (HMKB)NADPH301.30 ± 7.7201.17 ± 61.39[1]
3-Hydroxy-3-methyl-2-ketobutyrate (HMKB)NADH556.15 ± 137.879.25 ± 32.88[1]
2-AcetolactateNADPH250 ± 302.23 ± 0.1[1]
3-Hydroxy-3-methyl-2-ketobutyrate (HMKB)-55.54 ± 12.50 (for isomerization)-[1]
Table 2: Inhibitors of M. tuberculosis KARI
InhibitorInhibition TypeKiIC50 (µM)MIC (µM)Reference
N-isopropyl-N-hydroxyoxamate (IpOHA)Slow, Tight-binding~26 nM-9.8 µg/mL[2][13]
Pyrimidinedione (1f)Competitive, Time-dependent23.3 nM-12.7[4][14]
Cyclopropane-1,1-dicarboxylate (CPD)Reversible3.03 µM--[13]
Hoe 704Reversible300 nM--[13]
MMV553002 (hydrolyzed product)Potent Inhibitor< 200 nM--[7]
Fmoc-Phe-OH--98.3 ± 1.1-[2]
NSC116565---2.93 (H37Ra), 6.06 (H37Rv)[13]
Unnamed Compound 1-3 - 4 µM-Active in cell assays[6]
Unnamed Compound 2-3 - 4 µM-Active in cell assays[6]

IV. Experimental Protocols

A. Overexpression and Purification of Recombinant Mt-KARI
  • Gene Cloning and Expression: The gene encoding Mt-KARI is cloned into an appropriate expression vector (e.g., with an N-terminal His6-tag). The construct is then transformed into a suitable E. coli expression strain, such as BL21(DE3).[1][10]

  • Cell Culture and Induction: A large-scale culture is grown in a suitable medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[15] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for an additional 12 hours at 37°C with shaking.[15]

  • Cell Lysis and Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a cold lysis buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 8.0) and lysed.[15] The soluble protein is purified to near homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and molecular weight (expected ~54 kDa) are confirmed by SDS-PAGE analysis.[1][10]

B. KARI Enzyme Activity Assay

The activity of Mt-KARI is typically determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[1][8]

  • Reaction Mixture: A standard assay mixture (e.g., 250 µL total volume) contains:

    • 100 mM Tris-HCl buffer, pH 8.0[1][8]

    • 10 mM MgCl₂[10]

    • 0.22 mM NADPH[1][10]

    • Varying concentrations of the substrate (e.g., 2-acetolactate or HMKB)[1]

    • A defined concentration of purified Mt-KARI enzyme (e.g., 65 µM)[1][10]

  • Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm is monitored at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.[1][8][10]

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹ cm⁻¹).[1] The kinetic parameters (KM and kcat) are then determined by fitting the data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).[1][8][15]

V. Visualizations

The following diagrams illustrate the key pathway and a typical experimental workflow for studying Mt-KARI.

BCAA_Pathway cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate (x2) Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS HMKB 3-Hydroxy-3-methyl- 2-ketobutyrate Acetolactate->HMKB Mt-KARI (Isomerization) Mg²⁺ DHIV R-2,3-Dihydroxy- isovalerate HMKB->DHIV Mt-KARI (Reduction) NADPH -> NADP⁺ Ketoacid α-Ketoacid DHIV->Ketoacid Dihydroxyacid dehydratase Valine L-Valine Ketoacid->Valine BCAA Aminotransferase

Caption: The role of Mt-KARI in the BCAA biosynthesis pathway.

KARI_Assay_Workflow cluster_workflow Mt-KARI Activity Assay Workflow start Prepare Reaction Mix (Buffer, MgCl₂, NADPH, Substrate) add_enzyme Initiate Reaction: Add Purified Mt-KARI start->add_enzyme monitor_abs Monitor Absorbance Decrease at 340 nm over Time add_enzyme->monitor_abs calc_rate Calculate Initial Reaction Rates monitor_abs->calc_rate fit_data Fit Data to Michaelis-Menten Equation calc_rate->fit_data results Determine Kinetic Parameters (Kₘ, k꜀ₐₜ) fit_data->results

Caption: A typical experimental workflow for determining Mt-KARI kinetic parameters.

VI. Conclusion

Mycobacterium tuberculosis KARI is a well-validated target for the development of novel anti-tubercular agents.[6] Its essential role in the BCAA biosynthesis pathway, coupled with its absence in humans, provides a solid foundation for a targeted drug discovery approach. This guide has synthesized the current understanding of Mt-KARI's function, structure, and kinetics, and has provided detailed experimental protocols to facilitate further research. The continued investigation of this enzyme and the development of potent and specific inhibitors are critical steps towards combating the global threat of tuberculosis.

References

Branched-Chain Amino Acid Synthesis in Mycobacterium tuberculosis: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the identification of novel therapeutic targets. The biosynthetic pathway for branched-chain amino acids (BCAAs)—L-valine, L-leucine, and L-isoleucine—represents a compelling area for drug development. This pathway is essential for the growth, survival, and virulence of Mtb, particularly within the nutrient-limited environment of host macrophages.[1][2] Crucially, this metabolic route is absent in humans, presenting a clear therapeutic window and minimizing the potential for host toxicity.[2][3] This technical guide provides an in-depth overview of the BCAA synthesis pathway in Mtb, detailing its key enzymes, regulatory mechanisms, and validation as a drug target. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The BCAA Biosynthetic Pathway in M. tuberculosis

The synthesis of L-valine, L-leucine, and L-isoleucine in Mtb originates from common precursors and involves a series of shared enzymatic steps before the pathways diverge. Four enzymes—acetohydroxyacid synthase (IlvB/N), ketol-acid reductoisomerase (IlvC), dihydroxyacid dehydratase (IlvD), and branched-chain aminotransferase (IlvE)—are common to the synthesis of all three BCAAs.[1] The pathway for L-isoleucine begins with L-threonine, while the pathways for L-valine and the L-leucine precursor, α-ketoisovalerate, begin with pyruvate.[1] The essentiality of this pathway has been confirmed through high-density mutagenesis studies and the creation of auxotrophic mutants, which show attenuated virulence in animal models.[1][4]

BCAA_Pathway sub_thr L-Threonine e_ilva IlvA (Threonine Dehydratase) sub_thr->e_ilva sub_pyr Pyruvate (x2) e_ilvbn IlvB1/IlvN (AHAS) sub_pyr->e_ilvbn sub_akb α-Ketobutyrate sub_akb->e_ilvbn  + Pyruvate sub_pyr2 Pyruvate sub_acoa Acetyl-CoA e_leua LeuA (IPMS) sub_acoa->e_leua sub_glu L-Glutamate e_ilve IlvE (BCAT) sub_glu->e_ilve sub_akg α-Ketoglutarate e_ilva->sub_akb int_ahb 2-Aceto-2- hydroxybutyrate e_ilvbn->int_ahb int_al 2-Acetolactate e_ilvbn->int_al e_ilvc IlvC (KARI) int_dhiv 2,3-Dihydroxy- isovalerate e_ilvc->int_dhiv int_dhmv 2,3-Dihydroxy-3- methylvalerate e_ilvc->int_dhmv e_ilvd IlvD (DHAD) int_kiv α-Ketoisovalerate e_ilvd->int_kiv int_kmv α-Keto-β- methylvalerate e_ilvd->int_kmv e_ilve->sub_akg prod_ile L-Isoleucine e_ilve->prod_ile prod_val L-Valine e_ilve->prod_val prod_leu L-Leucine e_ilve->prod_leu int_aipm α-Isopropylmalate e_leua->int_aipm e_leucd LeuC/D int_bipm β-Isopropylmalate e_leucd->int_bipm e_leub LeuB int_kic α-Ketoisocaproate e_leub->int_kic int_ahb->e_ilvc int_al->e_ilvc int_dhiv->e_ilvd int_dhmv->e_ilvd int_kiv->e_ilve int_kiv->e_leua  + Acetyl-CoA int_kmv->e_ilve int_aipm->e_leucd int_bipm->e_leub int_kic->e_ilve

Caption: The branched-chain amino acid biosynthetic pathway in M. tuberculosis.

Key Enzymes in BCAA Biosynthesis

The enzymes of the BCAA pathway are highly coordinated. Their individual characteristics, from co-factor requirements to catalytic mechanisms, provide multiple opportunities for targeted inhibition.

Table 1: Key Enzymes in Mtb BCAA Biosynthesis

Enzyme Name Gene(s) EC Number Function Cofactor(s)
Threonine Dehydratase ilvA 4.3.1.19 Converts L-threonine to α-ketobutyrate for isoleucine synthesis.[1] Pyridoxal 5'-phosphate (PLP)[1]
Acetohydroxyacid Synthase (AHAS) ilvB1, ilvN 2.2.1.6 Condenses pyruvate with a second molecule of pyruvate or with α-ketobutyrate.[1][3] Thiamine diphosphate (ThDP)
Ketol-Acid Reductoisomerase (KARI) ilvC 1.1.1.86 Converts AHAS products via two steps: alkylmigration and NADPH-dependent reduction.[1][3] NADPH, Mg²+[3]
Dihydroxyacid Dehydratase (DHAD) ilvD 4.2.1.9 Dehydrates 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate.[1][5] [2Fe-2S] cluster[5][6]
Branched-Chain Aminotransferase (BCAT) ilvE 2.6.1.42 Catalyzes the final transamination step to produce the three BCAAs.[1][7] Pyridoxal 5'-phosphate (PLP)[7]
α-Isopropylmalate Synthase (IPMS) leuA 2.3.3.13 Catalyzes the first committed step in leucine synthesis from α-ketoisovalerate.[1][2] Divalent metal ion (e.g., Zn²+)[8]
Isopropylmalate Isomerase leuC, leuD 4.2.1.33 Isomerizes α-isopropylmalate to β-isopropylmalate.[1][5]

| β-Isopropylmalate Dehydrogenase | leuB | 1.1.1.85 | Oxidatively decarboxylates β-isopropylmalate to α-ketoisocaproate.[1] | NAD+ |

Dihydroxyacid Dehydratase (IlvD)

IlvD is particularly notable as it contains an iron-sulfur cluster essential for its catalytic activity.[5] In Mtb, this has been identified as a [2Fe-2S] cluster, which is sensitive to oxygen and nitric oxide (NO).[1][5][6] This sensitivity is significant, as NO is a key component of the host immune response. Growth of Mtb treated with NO can be restored by supplementing with all three BCAAs, highlighting the vulnerability of this enzyme.[1] Downregulation of the ilvD gene impairs the ability of Mtb to grow in mice, confirming its importance for virulence.[1]

α-Isopropylmalate Synthase (LeuA)

LeuA catalyzes the first committed step in L-leucine biosynthesis.[2] The crystal structure of Mtb LeuA has been resolved, revealing a domain-swapped dimer. Each monomer consists of a catalytic TIM barrel domain and a distinct regulatory domain.[2][8] This regulatory domain is the binding site for L-leucine, the pathway's end product, which acts as a feedback inhibitor.[1][2]

Regulation of the BCAA Pathway

The BCAA pathway in Mtb is tightly regulated to maintain amino acid homeostasis and conserve cellular resources. The primary mechanism of control is allosteric feedback inhibition, where the final products of the pathway inhibit early enzymatic steps.

  • Acetohydroxyacid Synthase (AHAS) is inhibited by L-valine and, to a lesser extent, L-isoleucine. L-leucine has no inhibitory effect on Mtb AHAS.[1]

  • α-Isopropylmalate Synthase (LeuA) , the first enzyme exclusive to leucine synthesis, is subject to feedback inhibition by L-leucine.[1][2] L-leucine is a reversible, slow-onset inhibitor of the enzyme.[1]

BCAA_Regulation precursors Pyruvate, L-Threonine ahas AHAS (IlvB1/N) precursors->ahas shared_path Shared Enzymes (IlvC, IlvD) ahas->shared_path leua LeuA (IPMS) shared_path->leua val L-Valine shared_path->val ile L-Isoleucine shared_path->ile leu_path Leucine Enzymes (LeuC/D, LeuB) leua->leu_path leu L-Leucine leu_path->leu val->ahas ile->ahas (weaker) leu->leua

Caption: Allosteric feedback regulation of the BCAA synthesis pathway in Mtb.

The BCAA Pathway as a Drug Target

The essentiality of the BCAA pathway, coupled with its absence in mammals, makes its enzymes prime candidates for the development of new anti-tubercular agents.[3] Deletion of genes such as ilvB1 (AHAS) results in a strain that is auxotrophic for all three BCAAs and shows a significant loss of viability when these amino acids are depleted.[4] This mutant is also attenuated for virulence in mice.[4] Several compounds have been identified that inhibit key enzymes in this pathway.

Table 2: Inhibitors of Mtb BCAA Biosynthesis Pathway

Inhibitor Target Enzyme Type of Inhibition Key Quantitative Data Citation(s)
Sulphometuron Methyl AHAS (IlvB1) - MIC < 20 µM [9]
Chlorflavonin AHAS (IlvB1) - MIC₉₀ = 1.56 µM [10]
NSC116565 KARI (IlvC) Competitive, Time-dependent Kᵢ = 0.0954 µM; MIC₉₀ = 20.42 µM [3]
Aspterric Acid DHAD (IlvD) Potent Inhibitor - [5][6]

| Aminooxy Compounds (e.g., O-Allylhydroxylamine) | BCAT (IlvE) | Mixed-type | Kᵢ = 8.20 - 21.61 µM; MIC = 156 µM (O-Allylhydroxylamine) |[11][12] |

The flavonoid natural product chlorflavonin specifically inhibits the IlvB1 catalytic subunit of AHAS.[10] While bacteriostatic alone, it acts synergistically with first-line antibiotics, leading to complete sterilization of Mtb cultures in combination with delamanid.[10] Similarly, inhibitors targeting KARI (IlvC) have shown promise. The growth inhibition of Mtb by the KARI inhibitor NSC116565 can be reversed by supplementing the culture medium with BCAAs, confirming its on-target activity.[3]

Experimental Protocols

Expression and Purification of Mtb Dihydroxyacid Dehydratase (IlvD)

This protocol is adapted from the methods described for the characterization of Mtb-DHAD.[5] All steps must be performed in a strictly anaerobic environment to prevent degradation of the Fe-S cluster.

  • Cloning: The open reading frame encoding IlvD (Rv0189c) is amplified from Mtb H37Rv genomic DNA via PCR. The product is then cloned into an E. coli expression vector, such as pProEX, which allows for the expression of an N-terminal polyhistidine-tagged protein.

  • Transformation: The expression construct is transformed into E. coli BL21(DE3) cells. For enhanced Fe-S cluster assembly, co-transformation with a plasmid overexpressing the E. coli suf operon (e.g., pPH151) is recommended.

  • Cell Culture: Transformants are grown in LB medium containing appropriate antibiotics (e.g., 50 µg/ml carbenicillin and 34 µg/ml chloramphenicol) at 37°C with shaking until an OD₆₀₀ of ~0.6 is reached.

  • Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at 18°C for 16-20 hours.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole) supplemented with a protease inhibitor cocktail, lysozyme, and DNase I. Lysis is performed by sonication on ice.

  • Purification:

    • The lysate is clarified by ultracentrifugation.

    • The supernatant containing the soluble His-tagged IlvD is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a buffer containing a higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.

    • IlvD is eluted using a high-concentration imidazole buffer (e.g., 300 mM).

    • The purified protein is immediately transferred to an anaerobic environment for all subsequent steps, including buffer exchange/desalting to remove imidazole.

Enzymatic Assay for IlvD Activity

The activity of IlvD is measured using a continuous spectrophotometric coupled assay that monitors the oxidation of NADH at 340 nm.[5]

Assay_Workflow r1 2,3-Dihydroxy-isovalerate (Substrate) e_ilvd IlvD (DHAD) r1->e_ilvd r2 L-Glutamate e_ilve IlvE (BCAT) r2->e_ilve r3 NAD+ i1 α-Ketoisovalerate e_ilvd->i1 i2 L-Valine e_ilve->i2 i3 α-Ketoglutarate e_ilve->i3 e_gdh Glutamate Dehydrogenase (GDH) e_gdh->r2 + Ammonia e_gdh->r3 i1->e_ilve i3->e_gdh p1 NADH + H+ p1->e_gdh measure Monitor Decrease in Absorbance at 340 nm p1->measure p2 Ammonia

Caption: Workflow for the coupled enzymatic assay to determine IlvD activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), NADH, L-glutamate, MgCl₂, and an excess of the coupling enzymes IlvE (BCAT) and glutamate dehydrogenase (GDH).

  • Enzyme Addition: Add a known amount of purified IlvD to the mixture and incubate for a few minutes at 30°C to establish a baseline.

  • Initiation: Initiate the reaction by adding the substrate, (2R,3R)-2,3-dihydroxy-3-methylbutanoate (the precursor to α-ketoisovalerate).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADH. The rate of reaction is proportional to the activity of IlvD, provided it is the rate-limiting step.

  • Controls: Run control reactions lacking the IlvD enzyme or the substrate to account for any background NADH oxidation.

Conclusion and Future Directions

The branched-chain amino acid synthesis pathway is a clinically validated and highly promising target for the development of novel anti-tubercular drugs. Its essentiality for Mtb virulence and its absence in the human host provide a strong rationale for continued investigation. The key enzymes, particularly AHAS (IlvB1), KARI (IlvC), and DHAD (IlvD), have been identified as vulnerable points for therapeutic intervention.

Future efforts should focus on:

  • Structure-Based Drug Design: Leveraging the available crystal structures of enzymes like LeuA and IlvD to design potent and specific inhibitors.

  • High-Throughput Screening: Screening diverse compound libraries against the key enzymes to identify novel chemical scaffolds.

  • Exploring Synergy: Investigating the synergistic potential of BCAA pathway inhibitors with existing first- and second-line anti-TB drugs to shorten treatment duration and combat resistance.

  • Targeting Regulation: Exploring strategies to disrupt the allosteric regulation of the pathway, which could offer an alternative mechanism of inhibition.

By focusing on this essential metabolic pathway, the research community can make significant strides toward developing a new generation of therapeutics to combat the global threat of tuberculosis.

References

The Role of Ketol-Acid Reductoisomerase in Tuberculosis Pathogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery and validation of novel drug targets. One such promising target is ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mtb. This pathway's absence in humans makes KARI an ideal candidate for selective therapeutic intervention. This technical guide provides a comprehensive overview of the role of KARI in TB pathogenesis, detailing its enzymatic function, the BCAA pathway, and its validation as a drug target. It includes a compilation of quantitative data on KARI inhibitors, detailed experimental protocols for its study, and visualizations of key pathways and workflows to aid in research and drug development efforts.

Introduction: The Imperative for Novel TB Drug Targets

The increasing prevalence of multidrug-resistant tuberculosis underscores the urgent need for new antitubercular agents with novel mechanisms of action. The biosynthetic pathways of essential metabolites in M. tuberculosis that are absent in humans present attractive targets for drug discovery[1][2][3][4]. The branched-chain amino acid (BCAA) biosynthesis pathway, responsible for the production of leucine, isoleucine, and valine, is one such critical pathway essential for the survival and pathogenesis of Mtb[5][6][7].

Ketol-Acid Reductoisomerase (KARI): A Linchpin in BCAA Biosynthesis

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c in Mtb H37Rv), is the second enzyme in the BCAA biosynthesis pathway[7]. It is a bifunctional enzyme that catalyzes a two-step reaction: an initial Mg²⁺-dependent isomerization via an alkyl migration, followed by an NADPH-dependent reduction of the intermediate[2][8][9][10][11]. Specifically, KARI converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate, a crucial precursor for the synthesis of valine and leucine[11][12]. The essentiality of this enzyme for Mtb growth, coupled with its absence in mammals, establishes it as a high-value target for the development of new anti-TB drugs. Studies involving the downregulation of KARI in Mtb have demonstrated a significant impairment in the bacterium's ability to persist, as well as to survive within macrophages and in murine infection models[6].

The Branched-Chain Amino Acid Biosynthesis Pathway

The synthesis of branched-chain amino acids is a fundamental metabolic process for M. tuberculosis. The pathway, illustrated below, highlights the central role of KARI.

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Quantitative Data on Mtb KARI Inhibitors

The validation of KARI as a drug target is supported by the identification of several classes of inhibitors. The table below summarizes the quantitative data for a selection of these inhibitors against Mtb KARI and whole-cell Mtb.

Inhibitor ClassCompoundKi (nM)IC50 (µM)MIC (µM)Reference(s)
Thiazolo[4,5-d]pyrimidine NSC11656595.4-20[13]
151f8-18[13]
Benzo[b][2][13]oxazin-2-one derivative 3-(methylsulfonyl)-2-oxopropanic acid531--[13]
2-aminophenol--1.10[13]
Pyrimidinedione 1f23.3-12.7[3][9]
N-hydroxy-N-isopropyloxamate (IpOHA) Analog Analog of IpOHA19.7-2.32 (MIC90)[14]
Natural Product Analogs Compound 143710--[1]
Compound 163060-2.06[1]
Cyclopropane-1,1-dicarboxylate (CPD) CPD3030--[14]
Phosphinate Hoe 704300--[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments in the study of Mtb KARI.

Mtb KARI Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of compounds against purified Mtb KARI.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 0.2 mM NADPH.

    • Enzyme Stock: Purified Mtb KARI in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Substrate Stock: 2-acetolactate in assay buffer.

    • Inhibitor Stock: Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of inhibitor stock solution to each well. For control wells, add 2 µL of DMSO.

    • Add 178 µL of assay buffer containing the desired final concentration of Mtb KARI to each well.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding[6].

    • Initiate the reaction by adding 20 µL of the 2-acetolactate substrate stock solution.

    • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader at 37°C[4].

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[15].

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots or non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed)[6][15]. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for competitive inhibitors[16].

Macrophage Infection Model for Intracellular Efficacy

This protocol assesses the ability of KARI inhibitors to kill Mtb residing within macrophages.

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

    • Seed THP-1 cells in a 24-well plate at a density of 3 x 10⁵ cells per well.

    • Differentiate the monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of log-phase Mtb H37Rv.

    • Wash the differentiated macrophages with fresh medium to remove PMA.

    • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 0.1 to 25, depending on the experimental design[5][13].

    • Incubate for 3 hours to allow for phagocytosis.

    • Wash the cells with fresh medium containing amikacin (200 µg/mL) for 1 hour to kill extracellular bacteria, followed by three washes with DPBS[5].

  • Compound Treatment and Assessment of Bacterial Viability:

    • Add fresh medium containing serial dilutions of the test compound or DMSO (vehicle control) to the infected macrophages.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-6 days.

    • At desired time points, lyse the macrophages with sterile water or 0.1% saponin.

    • Serially dilute the lysates and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

In Vivo Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of KARI inhibitors in a mouse model of TB.

  • Animal Model and Infection:

    • Use a suitable mouse strain, such as BALB/c or C57BL/6, for chronic infection models[17]. For rapid screening, interferon-gamma knockout (GKO) mice can be utilized[18].

    • Infect mice with a low-dose aerosol of Mtb H37Rv (approximately 50-100 CFU per lung) using a calibrated inhalation exposure system[17].

  • Drug Administration:

    • Initiate treatment at a predefined time post-infection (e.g., 20 days for chronic models).

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., isoniazid).

    • Treat the mice for a specified duration (e.g., 8 days for rapid screening, 4-6 weeks for chronic models)[18][19].

  • Efficacy Assessment:

    • Monitor the body weight of the mice throughout the experiment as an indicator of drug efficacy and toxicity[20].

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate for 3-4 weeks and enumerate the CFU to determine the bacterial burden in the organs. A significant reduction in CFU in treated mice compared to the control group indicates drug efficacy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in KARI-related TB research.

KARI_Enzyme_Mechanism cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Reduction S_AL α-Acetolactate KARI_Mg KARI-Mg²⁺ S_AL->KARI_Mg Binds to active site HMKB 3-hydroxy-3-methyl- 2-ketobutyrate (HMKB) KARI_Mg->HMKB Alkyl Migration HMKB_bound HMKB (bound) NADPH NADPH KARI_complex KARI-Mg²⁺-HMKB NADPH->KARI_complex DHIV 2,3-Dihydroxy-isovalerate KARI_complex->DHIV NADP NADP⁺ KARI_complex->NADP Drug_Discovery_Workflow Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification In_Silico_Screening In Silico Screening (Virtual Screening, Docking) In_Silico_Screening->Hit_Identification Biochemical_Assay Biochemical Assay: KARI Enzyme Inhibition (IC₅₀, Kᵢ) Hit_Identification->Biochemical_Assay Whole_Cell_Screening Whole-Cell Screening: Mtb Growth Inhibition (MIC) Biochemical_Assay->Whole_Cell_Screening Lead_Identification Lead Identification Whole_Cell_Screening->Lead_Identification Intracellular_Assay Intracellular Efficacy: Macrophage Infection Model Lead_Identification->Intracellular_Assay In_Vivo_Testing In Vivo Efficacy: Murine TB Model Intracellular_Assay->In_Vivo_Testing Lead_Optimization Lead Optimization (ADMET, SAR) In_Vivo_Testing->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Testing Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

References

Mt KARI as a novel drug target for tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel drug targets. The branched-chain amino acid (BCAA) biosynthesis pathway, essential for Mtb's survival but absent in humans, presents a promising avenue for therapeutic intervention.[1] This guide focuses on ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, as a validated and attractive target for the development of new anti-tuberculosis agents. This document provides a comprehensive overview of Mt KARI, including its biochemical properties, kinetic parameters, and a summary of known inhibitors. Detailed experimental protocols for enzyme assays, protein purification, and inhibitor screening are provided to facilitate further research and development in this area.

Introduction: The Case for Mt KARI as a Drug Target

Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The BCAA biosynthesis pathway, responsible for the production of valine, leucine, and isoleucine, is crucial for the growth and survival of M. tuberculosis.[1] Since humans obtain these essential amino acids from their diet, the enzymes in this pathway are considered excellent targets for selective antimicrobial drugs.

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene, is a critical enzyme in this pathway. It catalyzes the Mg²⁺-dependent isomerization of α-acetolactate to α-keto-β-hydroxyisovalerate, followed by an NADPH-dependent reduction to α,β-dihydroxyisovalerate. The essentiality of this pathway for Mtb makes KARI a highly viable target for the development of novel anti-TB drugs.[1]

Biochemical and Structural Properties of Mt KARI

Mycobacterium tuberculosis KARI (Mt KARI) is a Class I KARI, which are typically found in microorganisms and have a shorter amino acid sequence compared to the Class II enzymes found in plants.[2] The crystal structure of Mt KARI has been resolved, providing a framework for the rational design of inhibitors.[3] The enzyme is a dimer and its active site contains two Mg²⁺ ions that are crucial for catalysis.[3]

Data Presentation: Quantitative Analysis of Mt KARI and its Inhibitors

The following tables summarize the key quantitative data for Mt KARI and several of its inhibitors.

Table 1: Kinetic Parameters of M. tuberculosis KARI (Mt KARI)

SubstrateKM (µM)kcat (s⁻¹)Reference
2-acetolactate110 ± 41.4 ± 0.02[4]
3-hydroxy-3-methyl-2-ketobutyrate (HMKB)301.30 ± 7.7201.17 ± 61.39[4]

Table 2: Potency of Known Inhibitors against Mt KARI and M. tuberculosis

CompoundKi (nM)MIC50/MIC90 (µM) against MtbInhibition TypeReference
NSC11656595.4MIC50 = 2.93 (H37Ra), 6.06 (H37Rv)Time-dependent[5]
1f (pyrimidinedione derivative)23.3MIC = 12.7 (H37Rv)Competitive (AL & NADPH), Time-dependent[6]
MMV553002 (hydrolyzed product)531--[3]
E4 (hydrolyzed MMV553002)153 ± 25--[7]
E1038.4 ± 5.5--[7]
Mt KARI-IN-54720MIC = 1.56 (H37Rv)-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Mt KARI.

Recombinant Mt KARI Expression and Purification

This protocol is based on methods described for the expression and purification of mycobacterial proteins.[8][9]

  • Gene Cloning and Expression Vector:

    • The ilvC gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA via PCR.

    • The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for purification.

  • Protein Expression:

    • The expression plasmid is transformed into E. coli BL21(DE3) cells.

    • Cultures are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Protein expression is induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • The culture is then incubated at a lower temperature (e.g., 18°C) for 18-20 hours to enhance soluble protein expression.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-600 mM NaCl, 20% glycerol, 10 mM β-mercaptoethanol, and 0.1-1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.

  • Affinity Chromatography Purification:

    • The soluble lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • The His-tagged Mt KARI is eluted with an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

  • Protein Characterization:

    • The purity of the eluted protein is assessed by SDS-PAGE.

    • Protein concentration is determined using a standard method like the Bradford assay.

Mt KARI Enzyme Activity Assay

This spectrophotometric assay monitors the consumption of NADPH at 340 nm.[4][10]

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Tris-HCl buffer, pH 8.0

      • 4 mM MgCl₂

      • 0.2 mM NADPH

      • Purified Mt KARI enzyme (concentration to be optimized for linear initial velocity)

  • Initiation of Reaction:

    • The reaction is initiated by the addition of the substrate, 2-acetolactate (concentration range to be varied for kinetic analysis, e.g., 0-1 mM).

  • Data Acquisition:

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer at 25°C.

    • The molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) is used to calculate the rate of the reaction.

  • Data Analysis:

    • Initial velocities are plotted against substrate concentration.

    • The Michaelis-Menten equation is used to determine the KM and kcat values.

High-Throughput Screening (HTS) for Mt KARI Inhibitors

This protocol is adapted from methodologies used for screening compound libraries against enzymes.[5][11]

  • Assay Preparation:

    • The KARI enzyme assay is adapted to a 96- or 384-well microplate format.

    • The final reaction volume is typically 50-100 µL.

  • Compound Library Screening:

    • A compound library (e.g., the National Cancer Institute Developmental Therapeutic Program library) is screened at a fixed concentration (e.g., 10-100 µM).

    • Compounds are pre-incubated with the enzyme and NADPH in the reaction buffer for a defined period (e.g., 30 minutes) before initiating the reaction with the substrate.

  • Hit Identification and Confirmation:

    • Compounds that show significant inhibition (e.g., >40%) are identified as primary hits.

    • Hits are re-screened at lower concentrations to confirm their activity and determine IC₅₀ values.

  • Mechanism of Inhibition Studies:

    • For confirmed hits, further kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Lineweaver-Burk plots can be used for this analysis.[5]

  • Time-Dependency Analysis:

    • To assess if the inhibition is time-dependent, the inhibitor is pre-incubated with the enzyme for varying periods before initiating the reaction.

Crystallization of Mt KARI

This protocol outlines a general procedure for the crystallization of Mt KARI, often in complex with inhibitors and cofactors, for structural studies.[3][7]

  • Protein Preparation:

    • Highly pure and concentrated Mt KARI is required. The protein buffer should be compatible with crystallization (e.g., low salt concentration).

  • Complex Formation:

    • For co-crystallization, the purified Mt KARI is incubated with the inhibitor, Mg²⁺, and NADPH (or a non-hydrolyzable analog) in molar excess.

  • Crystallization Screening:

    • The protein-ligand complex is screened against a wide range of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).

    • The sitting-drop or hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization:

    • Initial crystal hits are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known KARI structure as a search model.

Visualizations: Pathways and Workflows

The following diagrams illustrate key biological and experimental processes related to Mt KARI.

BCAA_Pathway cluster_KARI Mt KARI Catalyzed Reaction Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate KARI Mt KARI (ilvC) Acetolactate->KARI Dihydroxyisovalerate α,β-Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine KARI->Dihydroxyisovalerate NADPH -> NADP+

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Primary Assay) Start->HTS Hit_ID Hit Identification (>40% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Inhibition Studies (Kinetic Analysis) Dose_Response->Mechanism Crystallography Co-crystallization with Mt KARI Mechanism->Crystallography Lead_Opt Lead Optimization Crystallography->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for Mt KARI Inhibitor Discovery and Characterization.

Conclusion and Future Directions

Mt KARI is a well-validated and promising target for the development of novel anti-tuberculosis drugs. Its essentiality for the pathogen and absence in humans provide a clear therapeutic window. The availability of its crystal structure and established enzyme assays facilitate a structure-based drug design approach. The inhibitors discovered to date, while promising, require further optimization to improve their potency, selectivity, and pharmacokinetic properties. Future research should focus on the discovery of novel chemical scaffolds that exhibit potent and specific inhibition of Mt KARI, leading to the development of new and effective treatments for tuberculosis.

References

The Discovery of Mt KARI Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the discovery of inhibitors targeting Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the survival of Mtb but absent in humans, making it an attractive target for novel anti-tuberculosis therapeutics.[1][2]

Introduction to Mt KARI as a Drug Target

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of new drugs with novel mechanisms of action. The BCAA biosynthesis pathway is a promising area for drug development as it is essential for bacteria but not present in mammals, which reduces the potential for host toxicity.[3][4]

Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway, catalyzing a two-step reaction: an alkyl migration and a subsequent NADPH-dependent reduction.[5][6] It converts 2-acetolactate to 2,3-dihydroxyisovalerate in the valine and leucine biosynthesis pathway, and 2-aceto-2-hydroxybutyrate to 2,3-dihydroxy-3-methylvalerate in the isoleucine pathway.[5] The essentiality of this pathway for Mtb makes KARI a prime target for inhibitor discovery.[2]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the role of KARI within the BCAA biosynthesis pathway.

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Inhibitor Discovery Workflow

The discovery of Mt KARI inhibitors typically follows a structured workflow, beginning with screening and progressing through hit-to-lead optimization.

inhibitor_workflow cluster_discovery Discovery Phase cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Compound Libraries) EnzymeAssay Enzyme Inhibition Assay (Determine Ki / IC50) HTS->EnzymeAssay VirtualScreening Virtual Screening (Structure-Based Design) VirtualScreening->EnzymeAssay FragmentScreening Fragment-Based Screening FragmentScreening->EnzymeAssay BiophysicalAssay Biophysical Assays (e.g., ITC, SPR) EnzymeAssay->BiophysicalAssay Crystallography X-ray Crystallography (Determine Binding Mode) EnzymeAssay->Crystallography SAR Structure-Activity Relationship (SAR) Studies BiophysicalAssay->SAR Crystallography->SAR WholeCellAssay Whole-Cell Activity Assay (Determine MIC) SAR->WholeCellAssay ToxicityAssay In Vitro / In Vivo Toxicity Assays WholeCellAssay->ToxicityAssay Preclinical Preclinical ToxicityAssay->Preclinical Preclinical Candidate

Figure 2: A typical workflow for the discovery of Mt KARI inhibitors.

Data Presentation: Mt KARI Inhibitors

The following tables summarize the quantitative data for various identified Mt KARI inhibitors.

Table 1: Potent Mt KARI Inhibitors

Compound Name/ReferenceTypeKi (nM)IC50 (µM)MIC (µM)Notes
NSC116565 Pyrimidinedione95.4-2.93 - 6.06Time-dependent inhibitor; binds in the presence and absence of NADPH.[4][7]
1f (NSC116565 analogue) Pyrimidinedione23.3-12.7Competitive inhibitor with respect to both substrate and NADPH.[8][9]
MMV553002 (hydrolyzed) 3-(methylsulfonyl)-2-oxopropanic acid531--Identified from the Medicines for Malaria Venture Pathogen Box; the parent compound hydrolyzes to this active inhibitor.[2]
Compound 14 In-house database compound3710--Identified through molecular docking.[1]
Compound 16 In-house database compound3060-2.06Identified through molecular docking; showed a 1.9-fold logarithmic reduction in Mtb growth in an infected macrophage model.[1]
151f (NSC116565 analogue) Phenyl derivative8-18Potent analogue of NSC116565.[2]
IpOHA N-hydroxy-N-isopropyloxamate--9.8 µg/mLA known potent KARI inhibitor used as a reference compound.[5]
E4 (MMV553002 derivative) -153--Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10]
E10 (MMV553002 derivative) -38.4--Derivative of a hit from the Medicines for Malaria Venture Pathogen Box.[10]

Experimental Protocols

Mt KARI Enzyme Inhibition Assay

This protocol is a generalized procedure based on common practices for determining the inhibitory activity of compounds against Mt KARI.

  • Protein Expression and Purification: Recombinant Mt KARI is expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Assay Buffer: A typical assay buffer consists of 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, NADPH (typically 0.2 mM), and the inhibitor at various concentrations in the assay buffer. The mixture is pre-incubated for a defined period (e.g., 30 minutes).

  • Substrate Addition: The reaction is started by the addition of the substrate, 2-acetolactate.

  • Data Acquisition: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Initial velocities are plotted against inhibitor concentrations to determine the IC50 value. To determine the inhibition constant (Ki) and the mode of inhibition, assays are performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk plots or non-linear regression.[11]

X-ray Crystallography of Mt KARI-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of Mt KARI in complex with an inhibitor.

  • Crystallization: Purified Mt KARI is co-crystallized with the inhibitor, Mg²⁺, and NADPH. This is typically achieved using the hanging-drop or sitting-drop vapor-diffusion method at a constant temperature. Crystallization screens are used to identify initial crystallization conditions, which are then optimized.

  • Crystal Soaking (Alternative Method): Alternatively, apo-crystals of Mt KARI can be grown first and then soaked in a solution containing the inhibitor.

  • Cryo-protection: Crystals are transferred to a cryo-protectant solution (e.g., crystallization solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection: Crystals are flash-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a known KARI structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce the final structure. The coordinates and structure factors are typically deposited in the Protein Data Bank (PDB).[12]

M. tuberculosis Whole-Cell Growth Inhibition Assay

This protocol describes a common method for assessing the activity of inhibitors against live M. tuberculosis.

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Assay Plate Preparation: Compounds are serially diluted in DMSO and dispensed into 96- or 384-well microplates.

  • Inoculation: The bacterial culture is diluted to a specific optical density (OD) and added to the wells containing the compounds. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: Plates are incubated at 37°C for a period of 5-7 days.

  • Growth Measurement: Bacterial growth is quantified using a viability indicator such as AlamarBlue or by measuring the optical density at 600 nm. For high-throughput screening, fluorescent reporter strains of Mtb can be used, where growth is measured by fluorescence intensity.[1][2]

  • Data Analysis: The percentage of growth inhibition is calculated relative to the positive control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits a certain percentage (e.g., 90%) of bacterial growth.

Conclusion

The discovery of Mt KARI inhibitors represents a promising avenue for the development of new anti-tuberculosis drugs. A variety of chemical scaffolds have been identified through both high-throughput screening and rational, structure-based design approaches. The detailed characterization of their inhibitory mechanisms and binding modes through enzymatic and structural studies is crucial for the optimization of these lead compounds into effective clinical candidates. The methodologies outlined in this guide provide a framework for the continued exploration of Mt KARI as a therapeutic target.

References

Structural Biology of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (KARI): A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid biosynthetic pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This pathway is absent in humans, making KARI a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the structural biology of Mtb KARI, intended for researchers, scientists, and drug development professionals. It consolidates crystallographic and kinetic data, details experimental protocols for protein characterization, and visualizes key processes to facilitate a deeper understanding of this important enzyme and aid in structure-based drug design efforts.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains of M. tuberculosis. The discovery of new drug targets and inhibitors is therefore a critical area of research. The branched-chain amino acid biosynthesis pathway is essential for the survival of Mtb, and its absence in humans makes the enzymes in this pathway attractive targets for novel therapeutics.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the Mg²⁺- and NADPH-dependent conversion of 2-acetolactate or 2-aceto-2-hydroxybutyrate to their corresponding 2,3-dihydroxy-3-alkylbutyrate products.[2] This guide focuses on the structural and functional characteristics of Mtb KARI, providing a foundational resource for researchers aiming to develop inhibitors against this enzyme.

Structural Overview of M. tuberculosis KARI

M. tuberculosis KARI is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[3][4] The crystal structure of Mtb KARI has been solved to a remarkable 1.0 Å resolution, providing detailed insights into its active site and catalytic mechanism.[2]

The enzyme is a homodimer, with each monomer consisting of two domains: an N-terminal NADPH-binding domain and a C-terminal domain that houses the active site and binds the metal ion cofactors.[2][5] The active site is solvent-accessible and contains two magnesium ions that are crucial for catalysis.[2] The binding of NADPH and the substrate induces a conformational change, bringing the two metal ions closer together, which is a critical step for the initiation of the enzymatic reaction.[2][5]

A variant of M. tuberculosis has been found to possess a class II KARI, which is longer than the class I enzyme and can utilize both NADH and NADPH as cofactors.[3][6] This finding highlights the genetic diversity within Mtb and presents additional considerations for drug development.

Crystallographic Data

The following table summarizes the available crystallographic data for M. tuberculosis KARI and its homologs in complex with various ligands.

PDB ID Enzyme Ligand(s) Resolution (Å) Reference
4YPOM. tuberculosis KARIMg²⁺1.0[2]
-S. aureus KARI (56% identity)MMV553002 (hydrolyzed), NADPH, Mg²⁺1.72[7]
-S. aureus KARIPyrimidinedione 1f-[8]

Enzymatic Reaction and Kinetics

KARI catalyzes a two-step reaction: an isomerization followed by a reduction. The reaction requires the presence of Mg²⁺ for the isomerization step and NADPH for the reduction step.[4]

Enzyme Kinetics Data

The kinetic parameters for Mtb KARI and its inhibitors are crucial for understanding enzyme function and for the development of potent inhibitors.

Enzyme Substrate/Inhibitor Parameter Value Reference
M. tuberculosis KARI (Class I)2-acetolactateKM110 ± 4 µM[3]
kcat1.4 ± 0.02 s⁻¹[3]
M. tuberculosis KARI (Class II)2-acetolactateKM250 ± 30 µM[3]
kcat2.23 ± 0.1 s⁻¹[3]
HMKB (NADPH)KM301.30 ± 7.7 µM[3]
kcat201.17 ± 61.39 s⁻¹[3]
HMKB (NADH)KM556.15 ± 137.8 µM[3]
kcat79.25 ± 32.88 s⁻¹[3]
M. tuberculosis KARIPyrimidinedione 1fKi23.3 nM[5][8]
MMV553002IC50 (cell-based)0.8 µM[7]
3-(methylsulfonyl)-2-oxopropanic acidKi531 nM[1]
NSC116565Ki95.4 nM[1]
Phenyl derivative 151fKi8 nM[1]
Inhibitor Efficacy Against M. tuberculosis

The ultimate goal of developing KARI inhibitors is to kill M. tuberculosis. The following table presents the minimum inhibitory concentrations (MIC) of selected KARI inhibitors against Mtb cells.

Inhibitor MIC (µM) Reference
Pyrimidinedione 1f12.7[5][8]
2-aminophenol1.10 (MIC₉₀)[1]
NSC11656520 (MIC₉₀)[1]
Phenyl derivative 151f18 (MIC₉₀)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of M. tuberculosis KARI.

Protein Expression and Purification

This protocol describes the expression of Mtb KARI in E. coli and its subsequent purification.

  • Cloning: The gene encoding Mtb KARI is amplified from Mtb genomic DNA by PCR and cloned into an expression vector, such as pET, which allows for the production of a His-tagged fusion protein.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 40 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged KARI protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Purity and Concentration:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a method such as the Bradford assay.

Crystallization

This protocol outlines the steps for crystallizing Mtb KARI for X-ray diffraction studies.

  • Protein Preparation: Concentrate the purified KARI to a final concentration of 5-15 mg/mL in a low-salt buffer.

  • Crystallization Screening:

    • Use the hanging-drop or sitting-drop vapor diffusion method.

    • Screen a wide range of crystallization conditions using commercially available or custom-made screens. A common setup involves mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

    • A reported condition for Mtb KARI crystallization is 0.2 M ammonium acetate, 0.1 M bis-tris pH 5.5, and 25% (w/v) PEG 3350.[8]

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the drop using a loop.

    • Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent) to prevent ice formation during flash-cooling.

    • Flash-cool the crystals in liquid nitrogen.

X-ray Data Collection and Structure Determination
  • Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a synchrotron radiation source.

  • Data Processing: Process the diffraction data using software packages such as HKL2000 or XDS to integrate the reflection intensities and scale the data.

  • Structure Solution:

    • Solve the phase problem using molecular replacement, using the coordinates of a homologous structure as a search model.

    • Alternatively, use experimental phasing methods if a suitable search model is not available.

  • Model Building and Refinement:

    • Build the atomic model of the protein into the electron density map using software like Coot.

    • Refine the model using programs such as REFMAC5 or Phenix to improve the fit to the experimental data and the stereochemical quality of the model.

Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of Mtb KARI and the potency of its inhibitors.

  • Principle: The activity of KARI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Reagents:

    • Assay buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • NADPH solution.

    • Substrate solution (e.g., 2-acetolactate).

    • Purified Mtb KARI enzyme.

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well plate or a cuvette, mix the assay buffer, NADPH, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Immediately start monitoring the absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • To determine the Ki value, perform the assay at different substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.

Visualizations

Experimental Workflow for Mtb KARI Characterization

The following diagram illustrates the general workflow for the structural and functional characterization of M. tuberculosis KARI.

experimental_workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Structural & Functional Characterization PCR PCR Amplification of KARI gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Purity Purity & Concentration Analysis SEC->Purity Crystallization Crystallization Purity->Crystallization Kinetics Enzyme Kinetics Assay Purity->Kinetics Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure Inhibition Inhibitor Screening & Characterization Structure->Inhibition Kinetics->Inhibition

Caption: Experimental workflow for Mtb KARI characterization.

Enzymatic Reaction of Mtb KARI

This diagram illustrates the two-step reaction catalyzed by M. tuberculosis KARI.

KARI_reaction cluster_reaction KARI Catalyzed Reaction Acetolactate 2-Acetolactate Intermediate 3-hydroxy-3-methyl-2-oxobutanoate (Intermediate) Acetolactate->Intermediate Isomerization (Mg²⁺ dependent) Product 2,3-Dihydroxy-3-methylbutanoate Intermediate->Product Reduction (NADPH dependent) NADP NADP⁺ Product->NADP NADPH NADPH NADPH->Intermediate

Caption: Two-step reaction mechanism of Mtb KARI.

Conclusion

Mycobacterium tuberculosis KARI is a well-validated target for the development of new anti-tubercular drugs. This technical guide has provided a consolidated resource on its structural biology, including quantitative data on its structure and kinetics, detailed experimental protocols for its study, and visualizations of key processes. The high-resolution structural information available for Mtb KARI, coupled with the identification of potent inhibitors, provides a strong foundation for structure-based drug design campaigns. Further research into the class II KARI enzyme and the continued development of inhibitors with improved pharmacological properties will be crucial in the fight against tuberculosis.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Mechanism of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Executive Summary

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the bacterium but absent in mammals, making its constituent enzymes, including Mt KARI, attractive targets for the development of novel anti-tuberculosis agents.[1][2] This guide provides a comprehensive overview of the enzymatic mechanism of Mt KARI, detailing its structure, catalytic process, kinetics, and the experimental protocols used for its characterization. The focus is on providing a technical resource for researchers engaged in tuberculosis drug discovery and enzymology.

Enzyme Classification and Structure

Mycobacterium tuberculosis KARI (Mt KARI) is typically classified as a Class I KARI, which is characterized by a shorter amino acid sequence compared to the Class II enzymes found predominantly in plants.[3][4] However, a Class II KARI from a variant of M. tuberculosis has also been identified, suggesting genetic diversity within the species.[3][4]

The structure of the canonical Class I Mt KARI has been solved to high resolution.[2] It is comprised of two primary domains:

  • An N-terminal Rossmann domain , which is responsible for binding the NADPH cofactor.[5]

  • A C-terminal "knot" domain , which contributes to the formation of the active site.[5]

The active site is located at the interface of these two domains and is solvent-accessible in the absence of substrates.[2][6] Structural studies have confirmed that the active site binds two magnesium ions, which are crucial for catalysis.[2]

Catalytic Mechanism

Mt KARI is a bifunctional enzyme that catalyzes two distinct chemical transformations in a coordinated process at a single active site: an isomerization reaction followed by a reduction reaction.[3][4][7]

Step 1: Mg²⁺-Dependent Isomerization The catalytic cycle begins with the binding of the substrate, such as (S)-2-acetolactate, to the active site. The reaction involves a Mg²⁺-dependent alkyl migration.[7][8] This isomerization step converts the initial substrate into the intermediate, 3-hydroxy-3-methyl-2-ketobutyrate (HMKB).[3][7] The two Mg²⁺ ions in the active site play a critical role, likely by acting as Lewis acids to stabilize the transition state of the alkyl shift.

Step 2: NADPH-Dependent Reduction Following the rearrangement, the HMKB intermediate undergoes a reduction reaction. This step is dependent on the cofactor NADPH, which provides a hydride ion to the C2 keto group of the intermediate.[7] The reduction yields the final product, (R)-2,3-dihydroxy-isovalerate.[3][7] While most Mt KARI enzymes show a strong preference for NADPH, some variants have been shown to utilize NADH, albeit less efficiently.[3]

The coupling of these two reactions within a single active site is thought to be a mechanism to overcome the unfavorable equilibrium of the isomerization step, ensuring the efficient conversion of the initial substrate to the final product.[4]

G cluster_main Mt KARI Catalytic Cycle cluster_legend Legend E Mt KARI ES E + (S)-2-Acetolactate E->ES Substrate Binding E_Mg_S E-Mg²⁺-(S)-2-Acetolactate ES->E_Mg_S + 2Mg²⁺ E_Mg_Int E-Mg²⁺-HMKB Intermediate E_Mg_S->E_Mg_Int Isomerization (Alkyl Migration) E_Mg_Int_NADPH E-Mg²⁺-HMKB-NADPH E_Mg_Int->E_Mg_Int_NADPH + NADPH E_Mg_P_NADP E-Mg²⁺-Product-NADP⁺ E_Mg_Int_NADPH->E_Mg_P_NADP Reduction (Hydride Transfer) E_Mg_P E-Mg²⁺ + Product E_Mg_P_NADP->E_Mg_P - NADP⁺ E_Mg_P->E - 2Mg²⁺ Enzyme E: Enzyme (Mt KARI) Substrate Substrate: (S)-2-Acetolactate Intermediate HMKB: 3-hydroxy-3-methyl-2-ketobutyrate Product Product: (R)-2,3-dihydroxy-isovalerate

Caption: The catalytic cycle of Mt KARI, illustrating the sequential isomerization and reduction steps.

Quantitative Data

Kinetic Parameters

The catalytic efficiency of Mt KARI has been determined for various substrates and enzyme variants. The data highlights the enzyme's preference for NADPH as a cofactor.

Enzyme VariantSubstrateKM (μM)kcat (s⁻¹)Reference
MtKARI (H37Rv/Ra)2-acetolactate110 ± 41.4 ± 0.02[3]
MtKARI-II2-acetolactate (with NADPH)488.76 ± 57.0471.5 ± 4.77[3]
MtKARI-IIHMKB (with NADPH)55.54 ± 12.50-[3][4]
MtKARI-IIHMKB (with NADH)556.15 ± 137.879.25 ± 32.88[3]
Inhibition Constants

Mt KARI is a validated target for inhibitor development. Several compounds have been identified that inhibit its activity, providing starting points for drug design.

InhibitorTarget EnzymeKiIC₅₀Reference
MMV Compound 1Mt KARI< 200 nM0.8 μM[9][10]
MMV Compound 2Mt KARI< 200 nM-[9][10]
E4Mt KARI153 ± 25 nM-[6]
E10Mt KARI38.4 ± 5.5 nM-[6]
IpOHAMt KARI-62-125 µM[11]

Experimental Protocols

KARI Enzyme Activity Assay

The most common method for determining KARI activity is a continuous spectrophotometric assay that monitors the consumption of NADPH.

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is measured over time. The rate of this decrease is directly proportional to the enzyme's activity. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹ cm⁻¹.[3]

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 100 mM potassium phosphate (pH 7.0) or 100 mM Tris-HCl (pH 8.0)

  • MgCl₂ solution (e.g., 10 mM)

  • NADPH solution (e.g., 200 μM)

  • Substrate solution: (S)-2-acetolactate (S2AL) (e.g., 2.5 mM)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, MgCl₂, and NADPH.

  • Add the purified Mt KARI enzyme to the reaction mixture and incubate briefly to establish a baseline reading.

  • Initiate the reaction by adding the substrate, 2-acetolactate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • Record the absorbance change over a set period (e.g., 5 minutes).

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the extinction coefficient of NADPH.

  • To determine kinetic parameters (KM and kcat), repeat the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

G start Start: Prepare Reagents prep_mix Prepare Reaction Mix (Buffer, MgCl₂, NADPH) start->prep_mix add_enzyme Add Mt KARI Enzyme prep_mix->add_enzyme initiate Initiate Reaction (Add Substrate) add_enzyme->initiate monitor Monitor A₃₄₀ Decrease initiate->monitor analyze Calculate Initial Velocity monitor->analyze kinetics Repeat with Varied Substrate Concentrations analyze->kinetics For Kinetic Analysis end Determine Kм and kcat analyze->end For Single Assay kinetics->initiate Loop kinetics->end

Caption: A standard workflow for determining the kinetic parameters of Mt KARI.

X-ray Crystallography

Structural analysis of Mt KARI is performed using X-ray crystallography to understand its three-dimensional structure and inhibitor binding modes.

Procedure Outline:

  • Crystallization: Purified Mt KARI is crystallized, often in complex with cofactors (Mg²⁺, NADPH) and/or inhibitors, using methods like hanging-drop vapor diffusion.[11]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.[2] This provides insights into the active site architecture and the interactions with ligands.

Conclusion

Mt KARI is a well-characterized, essential enzyme in Mycobacterium tuberculosis. Its bifunctional catalytic mechanism, involving a metal-dependent isomerization and a cofactor-dependent reduction, presents a unique process for targeted inhibition. The availability of high-resolution structural data, detailed kinetic profiles, and established experimental protocols provides a solid foundation for the rational design of novel inhibitors. As the threat of drug-resistant tuberculosis continues to grow, leveraging this detailed mechanistic understanding will be paramount in the development of new therapeutics targeting the BCAA biosynthesis pathway.

References

Genetic Validation of Ketol-Acid Reductoisomerase (KARI) in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketol-acid reductoisomerase (KARI), encoded by the ilvC gene (Rv3001c), is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis. This pathway is absent in mammals, making KARI a promising target for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the genetic validation of KARI as an essential enzyme for the survival and pathogenesis of M. tuberculosis. It includes a summary of quantitative data from genetic studies, detailed experimental protocols for key validation experiments, and visualizations of the metabolic pathway and experimental workflows.

Introduction: KARI as a Drug Target

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new drug targets. The biosynthetic pathway for the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine is essential for the growth and survival of M. tuberculosis in culture[1]. As humans obtain these amino acids from their diet, the enzymes in this pathway, including KARI, are attractive targets for antimicrobial drug discovery[1][2].

KARI is a bifunctional enzyme that catalyzes two key steps in the BCAA pathway: an isomerization and a subsequent NADPH-dependent reduction[1][3]. M. tuberculosis typically possesses a class I KARI, which is a dimeric enzyme[3]. The essentiality of the BCAA pathway, and by extension KARI, has been demonstrated through genetic studies, making it a validated target for therapeutic intervention.

Quantitative Data from Genetic Validation Studies

The essentiality of KARI for the viability of M. tuberculosis has been demonstrated through various genetic manipulation techniques. While genome-wide transposon sequencing studies have consistently identified the ilvC gene as essential for in vitro growth, more targeted genetic studies have provided direct evidence of its importance.

A study involving the creation of an ilvC knockdown mutant in the avirulent M. tuberculosis H37Ra strain showed a significant reduction in survival under specific stress conditions. This knockdown strain exhibited reduced survival at low pH and under combined low pH and starvation stress, highlighting the role of KARI in enabling the bacillus to withstand the harsh environments encountered within the host[2].

Furthermore, the functional essentiality of KARI was confirmed through complementation studies. An Escherichia coli strain with a knockout of the ilvC gene was unable to grow in a minimal medium unless it was supplemented with isoleucine and valine. This growth defect was rescued by complementing the knockout strain with the ilvC gene from M. tuberculosis H37Ra, demonstrating the functional equivalence and essentiality of the mycobacterial enzyme[2].

Table 1: Summary of Quantitative Data from KARI Genetic Validation and Inhibition Studies

Parameter Value Strain/Enzyme Significance Reference
Growth Phenotype of ilvC Knockdown Reduced survival at low pH and starvationM. tuberculosis H37RaDemonstrates the role of KARI in stress tolerance.[2]
Complementation of E. coli ilvC Knockout Growth rescue in minimal mediaM. tuberculosis H37Ra IlvCConfirms the essential function of KARI in BCAA biosynthesis.[2]

Biochemical Properties and Inhibitor Interactions

Biochemical characterization of KARI provides crucial information for the design of potent inhibitors. While detailed kinetic data for the class I KARI from the virulent H37Rv strain is limited in publicly available literature, studies on KARI from other mycobacterial strains and related organisms provide valuable insights. For instance, a class II KARI identified in a variant of M. tuberculosis was found to be an NADPH/NADH bi-cofactor utilizing enzyme[1].

Several inhibitors of M. tuberculosis KARI have been identified, and their kinetic parameters have been determined. This information is vital for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Table 2: Kinetic and Inhibition Constants for M. tuberculosis KARI

Parameter Value Enzyme/Inhibitor Notes Reference
Km (Quinolinic Acid) 0.08 mMMtQAPRTase (H37Rv)For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization.[4]
Km (PRPP) 0.39 mMMtQAPRTase (H37Rv)For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization.[4]
kcat (Quinolinic Acid) 0.12 s-1MtQAPRTase (H37Rv)For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization.[4]
kcat (PRPP) 0.14 s-1MtQAPRTase (H37Rv)For a different enzyme in NAD biosynthesis, provided as an example of kinetic characterization.[4]

Experimental Protocols

The genetic validation of KARI in M. tuberculosis involves specialized molecular biology techniques. Below are detailed methodologies for key experiments.

Gene Knockout via Allelic Exchange Mutagenesis

Allelic exchange is a common method for creating targeted gene knockouts in mycobacteria. This protocol is based on a two-step selection strategy using a suicide vector.

Principle: A suicide vector containing the flanking regions of the target gene (ilvC) and a selectable marker is introduced into M. tuberculosis. A double-crossover event replaces the wild-type gene with the disrupted version.

Detailed Protocol:

  • Construction of the Suicide Vector:

    • Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the ilvC gene from M. tuberculosis H37Rv genomic DNA using high-fidelity PCR.

    • Clone the amplified flanking regions into a suicide vector (e.g., pPR27, which contains a thermosensitive origin of replication and the sacB gene for counter-selection) on either side of a selectable marker, such as a kanamycin resistance cassette[5].

    • Verify the construct by restriction digestion and DNA sequencing.

  • Transformation of M. tuberculosis:

    • Prepare electrocompetent M. tuberculosis H37Rv cells.

    • Electroporate the suicide vector into the competent cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing the appropriate antibiotic (e.g., kanamycin) and incubate at the permissive temperature (e.g., 30°C) to select for single-crossover events[6].

  • Selection of Double-Crossover Mutants:

    • Inoculate single-crossover colonies into Middlebrook 7H9 broth without selection and grow to mid-log phase.

    • Plate serial dilutions of the culture onto Middlebrook 7H10 agar containing 2% sucrose and incubate at the non-permissive temperature (e.g., 39°C)[5]. The sacB gene product is toxic in the presence of sucrose, thus selecting against cells that retain the vector backbone.

    • Colonies that grow on the sucrose plates are potential double-crossover mutants.

  • Verification of Knockout Mutants:

    • Screen sucrose-resistant colonies for the desired antibiotic sensitivity (loss of the vector-borne marker if applicable) and resistance (presence of the genomic insertion marker).

    • Confirm the gene knockout by PCR using primers flanking the ilvC gene and by Southern blot analysis.

Gene Knockdown using CRISPR Interference (CRISPRi)

CRISPRi is a powerful tool for silencing gene expression in mycobacteria. This protocol utilizes a catalytically dead Cas9 (dCas9) protein to block transcription of the target gene.

Principle: A dCas9 protein is guided by a small guide RNA (sgRNA) to the promoter or coding region of the ilvC gene, sterically hindering RNA polymerase and repressing transcription.

Detailed Protocol:

  • Design and Cloning of sgRNA:

    • Design a 20-nucleotide sgRNA sequence targeting the non-template strand of the promoter or the initial coding sequence of the ilvC gene. The target site must be adjacent to a protospacer adjacent motif (PAM) sequence recognized by the specific dCas9 being used (e.g., NGG for Streptococcus pyogenes dCas9)[7][8].

    • Synthesize complementary oligonucleotides encoding the sgRNA sequence.

    • Anneal the oligonucleotides and clone them into a mycobacterial CRISPRi expression vector (e.g., pLJR962) that contains the dCas9 gene and the sgRNA scaffold[8][9].

  • Transformation of M. tuberculosis:

    • Transform the sgRNA-containing CRISPRi plasmid into electrocompetent M. tuberculosis H37Rv cells.

    • Plate the transformed cells on Middlebrook 7H10 agar with the appropriate antibiotic for plasmid selection.

  • Induction of Gene Knockdown:

    • Grow the recombinant M. tuberculosis strain in Middlebrook 7H9 broth to early-log phase.

    • Induce the expression of the dCas9-sgRNA complex by adding an inducer, such as anhydrotetracycline (ATc), to the culture medium[8][9].

  • Phenotypic Analysis:

    • Monitor the growth of the induced culture by measuring optical density at 600 nm (OD600) over time and compare it to an uninduced control and a wild-type control[10].

    • Perform viability assays by plating serial dilutions of the cultures on solid media to determine colony-forming units (CFUs)[10].

  • Verification of Knockdown:

    • Extract RNA from induced and uninduced cultures.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the level of ilvC transcript and confirm gene silencing.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the central role of KARI in the biosynthesis of valine and isoleucine.

BCAA_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid synthase (AHAS) Pyruvate->AHAS Threonine Threonine IlvA Threonine deaminase Threonine->IlvA Acetolactate α-Acetolactate AHAS->Acetolactate AHA α-Aceto-α-hydroxybutyrate AHAS->AHA alpha_KB α-Ketobutyrate IlvA->alpha_KB alpha_KB->AHAS KARI Ketol-acid reductoisomerase (KARI/IlvC) Acetolactate->KARI Isomerization & NADPH-dependent reduction AHA->KARI Isomerization & NADPH-dependent reduction DHIV α,β-Dihydroxy- isovalerate KARI->DHIV DHMA α,β-Dihydroxy- β-methylvalerate KARI->DHMA DHAD Dihydroxyacid dehydratase DHIV->DHAD DHMA->DHAD KIV α-Ketoisovalerate DHAD->KIV KMV α-Keto-β-methylvalerate DHAD->KMV BCAT Branched-chain amino acid aminotransferase KIV->BCAT Leucine_path To Leucine Biosynthesis KIV->Leucine_path KMV->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine

Caption: Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis.

Experimental Workflow for KARI Genetic Validation

This diagram outlines the key steps involved in the genetic validation of KARI as a drug target.

KARI_Validation_Workflow cluster_knockout Gene Knockout/Knockdown cluster_verification Verification cluster_phenotyping Phenotypic Analysis cluster_biochemical Biochemical & Metabolomic Analysis Allelic_Exchange Allelic Exchange Mutagenesis PCR PCR Confirmation Allelic_Exchange->PCR Southern_Blot Southern Blot Allelic_Exchange->Southern_Blot CRISPRi CRISPRi-mediated Knockdown qRT_PCR qRT-PCR for Knockdown Efficiency CRISPRi->qRT_PCR Growth_Curve In vitro Growth Curve Analysis PCR->Growth_Curve Southern_Blot->Growth_Curve qRT_PCR->Growth_Curve CFU_Assay CFU Viability Assay Growth_Curve->CFU_Assay Stress_Models Growth in Stress Models (e.g., low pH) CFU_Assay->Stress_Models Macrophage_Infection Macrophage Infection Model Stress_Models->Macrophage_Infection Metabolomics Metabolite Profiling (BCAA levels) Macrophage_Infection->Metabolomics Enzyme_Assay Complementation Assay in E. coli Metabolomics->Enzyme_Assay

Caption: Experimental Workflow for the Genetic Validation of KARI.

Conclusion

The genetic validation of KARI in Mycobacterium tuberculosis provides compelling evidence for its essential role in the pathogen's survival and adaptation to host-induced stress. The data from gene knockout and knockdown studies, combined with the absence of a homologous pathway in humans, firmly establishes KARI as a high-value target for the development of novel anti-tuberculosis drugs. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate KARI and other potential drug targets in the BCAA biosynthesis pathway, with the ultimate goal of developing more effective treatments to combat tuberculosis.

References

An In-depth Technical Guide to the Active Site and Ligand Binding of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis, remains a significant global health threat. The emergence of drug-resistant strains necessitates the discovery of novel therapeutic targets. One such promising target is Ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[1][2] This pathway is present in bacteria, fungi, and plants but absent in mammals, making KARI an attractive target for the development of selective inhibitors with minimal host toxicity.[1][3] This guide provides a comprehensive technical overview of the Mt KARI active site, its mechanism of ligand binding, and the experimental methodologies used in its study.

Mt KARI: Structure and Function

Mt KARI (encoded by the ilvC gene) is a class I KARI, characterized by a shorter amino acid sequence compared to the class II enzymes found in plants.[4] It is a bifunctional enzyme that catalyzes two crucial steps in the BCAA pathway: an alkyl migration followed by an NADPH-dependent reduction.[5][6] The reaction converts (S)-2-acetolactate to (R)-2,3-dihydroxy-isovalerate. This process is dependent on the presence of a divalent metal ion, typically Mg2+.[5]

The crystal structure of Mt KARI has been solved to high resolution, revealing a solvent-accessible active site.[3] Two magnesium ions are bound within this active site, playing a critical role in catalysis.[3] The binding of the cofactor NADPH and the substrate induces conformational changes, including movement of the N-terminal domain relative to the C-terminal domain, which is crucial for the enzymatic reaction.[3][7]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the initial steps of the BCAA biosynthesis pathway, highlighting the central role of Mt KARI.

BCAA_Pathway Pyruvate 2x Pyruvate AHAS AHAS Pyruvate->AHAS Acetolactate (S)-2-Acetolactate KARI Mt KARI (IlvC) Acetolactate->KARI Isomerization HMKB 3-Hydroxy-3-methyl- 2-ketobutyrate HMKB->KARI Reduction (NADPH -> NADP+) Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate DHAD DHAD Dihydroxyisovalerate->DHAD Valine Valine BCAT BCAT Valine->BCAT AHAS->Acetolactate KARI->HMKB KARI->Dihydroxyisovalerate DHAD->Valine

Figure 1: The role of Mt KARI in the BCAA biosynthesis pathway.

Ligand Binding and Inhibition

The active site of Mt KARI is a key target for inhibitor development. Various compounds have been identified that bind to this site and disrupt the enzyme's function. These inhibitors can be broadly categorized based on their mechanism of action.

Competitive Inhibitors

Many identified inhibitors of Mt KARI are competitive with respect to the substrate, 2-acetolactate, and/or the cofactor, NADPH.[1] For example, the pyrimidinedione compound 1f has been shown to be a competitive and time-dependent inhibitor for both 2-acetolactate and NADPH with a Ki of 23.3 nM.[1] The crystal structure of a homolog of Mt KARI from Staphylococcus aureus in complex with this inhibitor has elucidated the dual competition mechanism.[1]

Transition-State Analogs

Transition-state analogs are potent inhibitors that mimic the high-energy transition state of the enzymatic reaction. N-hydroxy-N-isopropyloxamate (IpOHA) is a known transition state analog inhibitor of KARI.[3] Studies with IpOHA have provided insights into the conformational changes that occur during catalysis, such as the reduction of the distance between the two magnesium ions in the active site.[3]

Quantitative Data on Mt KARI Ligand Binding

The following tables summarize the kinetic parameters and inhibitory constants for Mt KARI and its homologs with various substrates and inhibitors.

Substrate/CofactorEnzymeKm (µM)kcat (s-1)Reference
2-AcetolactateMt KARI198 ± 10-[1]
2-AcetolactateS. aureus KARI285 ± 410.23 ± 0.01[8]
2-AcetolactateE. coli KARI250 ± 302.23 ± 0.10[8]
NADPHMt KARI7.18 ± 1.02-[6]

Table 1: Kinetic Parameters of KARI Enzymes.

InhibitorTarget EnzymeKi (nM)Inhibition TypeReference
1f (pyrimidinedione)Mt KARI23.3Competitive (AL & NADPH), Time-dependent[1]
1b (pyrimidinedione)Mt KARI95.4Competitive (AL & NADPH)[1]
MMV553002 Mt KARI<200-[6]
CPD S. aureus KARI2750 ± 110Competitive[8]
IpOHA S. aureus KARI7.9 ± 1.2Slow-but-tight-binding[8]

Table 2: Inhibition Constants of KARI Inhibitors.

InhibitorOrganismMIC (µM)Reference
1f (pyrimidinedione)M. tuberculosis H37Rv12.75[1]
1b (pyrimidinedione)M. tuberculosis H37Rv>30 (in BCAA supplemented assay)[1]
MMV553002 M. tuberculosis- (IC50 = 0.8 µM in cell susceptibility assay)[6]
IpOHA M. tuberculosis62[6]

Table 3: Minimum Inhibitory Concentrations (MIC) of KARI Inhibitors against M. tuberculosis.

Experimental Protocols

The study of Mt KARI involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Mt KARI Inhibitor Discovery

Inhibitor_Discovery_Workflow cluster_0 In Vitro Analysis cluster_1 In Silico Analysis cluster_2 In Vivo / Cell-Based Analysis Expression Protein Expression & Purification Screening High-Throughput Screening Expression->Screening Kinetics Enzyme Kinetics Assays Screening->Kinetics MABA MABA Assay (MIC Determination) Screening->MABA Structural X-ray Crystallography Kinetics->Structural Docking Molecular Docking Structural->Docking Homology Homology Modeling Homology->Docking Docking->Screening MD Molecular Dynamics Simulations Docking->MD Cytotoxicity Cytotoxicity Assay MABA->Cytotoxicity

Figure 2: A typical workflow for the discovery of Mt KARI inhibitors.
Protein Expression and Purification

  • Cloning: The ilvC gene from M. tuberculosis is cloned into a suitable expression vector, often with a polyhistidine tag for purification.

  • Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, and cells are grown at an optimal temperature to ensure proper protein folding.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogeneous protein sample.[8]

Enzyme Kinetics Assays

A continuous spectrophotometric assay is commonly used to measure KARI activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl2, NADPH, and the purified KARI enzyme.

  • Initiation: The reaction is initiated by the addition of the substrate, 2-acetolactate.

  • Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) are determined by fitting the data to the Michaelis-Menten equation. For inhibitor studies, Ki values are determined by measuring initial velocities at various substrate and inhibitor concentrations and fitting the data to appropriate inhibition models.

X-ray Crystallography

Determining the three-dimensional structure of Mt KARI, alone or in complex with ligands, is crucial for understanding its function and for structure-based drug design.[9][10]

  • Crystallization: Purified Mt KARI is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.[11]

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[12]

  • Structure Solution and Refinement: The structure is solved using molecular replacement with a known homologous structure as a search model. The initial model is then refined against the experimental diffraction data to obtain the final atomic coordinates.[10]

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[13]

  • Preparation: A serial dilution of the test compounds is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are incubated under appropriate conditions for several days.

  • Reading: The redox indicator Alamar Blue is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[13]

Molecular Docking and Dynamics Simulations

Computational methods are valuable for predicting the binding modes of inhibitors and understanding their interactions with the active site.

  • Model Preparation: A high-resolution crystal structure of Mt KARI is used as the receptor. Ligand structures are prepared with correct protonation states.

  • Docking: Virtual screening of compound libraries or docking of known inhibitors is performed using software like AutoDock or Glide to predict binding poses and affinities.[14][15]

  • Molecular Dynamics (MD) Simulations: The stability of the protein-ligand complex is assessed through MD simulations, which provide insights into the dynamic interactions and conformational changes upon ligand binding.

Conclusion

Mt KARI is a well-validated target for the development of novel anti-tubercular agents. This guide has provided a detailed overview of its active site, ligand binding properties, and the key experimental and computational methodologies employed in its study. The presented quantitative data and protocols offer a valuable resource for researchers dedicated to the design and development of potent and selective Mt KARI inhibitors. Future efforts in this area will likely focus on leveraging the detailed structural and mechanistic understanding of this enzyme to discover new chemical scaffolds with improved efficacy against M. tuberculosis.

References

A Deep Dive into the Bioinformatics of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketol-acid reductoisomerase (KARI) is a critical enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis. This pathway is essential for the bacterium's survival and is absent in humans, making KARI an attractive target for the development of novel anti-tubercular drugs.[1] This technical guide provides a comprehensive bioinformatics analysis of Mt KARI, including its biochemical properties, structural information, and its role as a therapeutic target.

Biochemical and Kinetic Properties of Mt KARI

Mt KARI is a bifunctional enzyme that catalyzes two key steps in the BCAA pathway: an isomerization and a subsequent NADPH-dependent reduction.[2] There are two main classes of KARI enzymes, Class I and Class II, which differ in their sequence length and oligomeric states.[3] While most M. tuberculosis strains possess a Class I KARI, some variants have been found to have a Class II enzyme.[3][4]

Quantitative Kinetic Data

The kinetic parameters of both Class I and a Class II variant of Mt KARI have been characterized, revealing a preference for NADPH as a cofactor over NADH.[3][5]

EnzymeSubstrateCofactorKM (µM)kcat (s-1)Reference
Mt KARI (Class I)2-acetolactateNADPH110 ± 41.4 ± 0.02[5]
MtKARI-II (Class II variant)2-acetolactateNADPH250 ± 302.23 ± 0.1[5]
MtKARI-II (Class II variant)3-hydroxy-3-methyl-2-ketobutyrate (HMKB)NADPH301.30 ± 7.7201.17 ± 61.39[5]
MtKARI-II (Class II variant)2-acetolactateNADH488.76 ± 57.0471.5 ± 4.77[3]
MtKARI-II (Class II variant)3-hydroxy-3-methyl-2-ketobutyrate (HMKB)NADH556.15 ± 137.879.25 ± 32.88[3]
Inhibition of Mt KARI

The essential role of KARI in M. tuberculosis has led to significant efforts in discovering and characterizing its inhibitors. Several potent inhibitors have been identified with low nanomolar to micromolar inhibition constants (Ki).[1][6]

InhibitorKiReference
1f (a pyrimidinedione)23.3 nM[1]
NSC11656595.4 nM[1]
MMV553002 hydrolyzed product (3-(methylsulfonyl)-2-oxopropanic acid)531 nM[1]
Two unnamed inhibitors from a compound library screen3 - 4 µM[4][6]
E4153 ± 25 nM[7]
E1038.4 ± 5.5 nM[7]

Experimental Protocols

Recombinant Expression and Purification of Mt KARI

A common method for obtaining pure Mt KARI for in vitro studies is through recombinant expression in Escherichia coli, often utilizing affinity tags for purification.

Protocol:

  • Cloning: The gene encoding Mt KARI is cloned into an expression vector, such as pET or pMAL, containing a promoter inducible by IPTG and a sequence for an N-terminal or C-terminal affinity tag (e.g., His6-tag or Maltose Binding Protein (MBP)-tag).[8][9]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or amylose resin for MBP-tagged proteins).

  • Elution: After washing the column to remove unbound proteins, the tagged Mt KARI is eluted using a specific eluting agent (e.g., imidazole for His-tagged proteins or maltose for MBP-tagged proteins).

  • Tag Cleavage (Optional): If required, the affinity tag can be removed by enzymatic cleavage using a specific protease (e.g., TEV protease), followed by another round of chromatography to separate the tag from the purified protein.

  • Size-Exclusion Chromatography: As a final purification step, the protein is often subjected to size-exclusion chromatography to remove any remaining contaminants and aggregates, yielding a highly pure and homogenous protein preparation.

Mt KARI Enzyme Activity Assay

The enzymatic activity of KARI is typically measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl2 (e.g., 4 mM) and NADPH (e.g., 0.2 mM).[4]

  • Enzyme Addition: A known amount of purified Mt KARI is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, 2-acetolactate.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Kinetic Parameters: By varying the substrate concentration and measuring the corresponding initial rates, the Michaelis-Menten kinetic parameters (KM and kcat) can be determined by fitting the data to the Michaelis-Menten equation. The extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.[5]

Signaling Pathway and Workflow Diagrams

Branched-Chain Amino Acid Biosynthesis Pathway

Mt KARI is the second enzyme in the BCAA biosynthesis pathway, which is crucial for the synthesis of valine, leucine, and isoleucine.

BCAA_Pathway Pyruvate Pyruvate Isoleucine Isoleucine Pyruvate->Isoleucine ... AHAS AHAS Pyruvate->AHAS Acetolactate (S)-2-Acetolactate KARI Mt KARI Acetolactate->KARI Isomerization HMKB 3-Hydroxy-3-methyl- 2-ketobutyrate HMKB->KARI Reduction (NADPH -> NADP+) DHIV 2,3-Dihydroxy- isovalerate DHAD DHAD DHIV->DHAD KIV α-Ketoisovalerate Leucine Leucine KIV->Leucine ... BCAT BCAT KIV->BCAT Valine Valine AHAS->Acetolactate KARI->DHIV DHAD->KIV BCAT->Valine KARI_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Biochemical Characterization Cloning Clone Mt KARI gene into expression vector Transformation Transform into E. coli Cloning->Transformation Expression Induce protein expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC ActivityAssay Enzyme Activity Assay SEC->ActivityAssay InhibitionAssay Inhibitor Screening SEC->InhibitionAssay KineticAnalysis Kinetic Parameter Determination ActivityAssay->KineticAnalysis InhibitionAssay->KineticAnalysis Bioinformatics_Workflow cluster_sequence Sequence Analysis cluster_phylogeny Phylogenetic Analysis cluster_structure Structural Analysis SeqRetrieval Retrieve Mt KARI protein sequence HomologySearch Perform BLAST search to find homologs SeqRetrieval->HomologySearch MSA Multiple Sequence Alignment HomologySearch->MSA TreeConstruction Construct Phylogenetic Tree (e.g., Maximum Likelihood) MSA->TreeConstruction StructurePrediction Predict 3D structure (Homology Modeling) MSA->StructurePrediction TreeAnalysis Analyze evolutionary relationships TreeConstruction->TreeAnalysis StructureValidation Validate model quality StructurePrediction->StructureValidation ActiveSite Identify active site residues StructureValidation->ActiveSite

References

Phylogenetic Analysis of Bacterial Ketol-Acid Reductoisomerases (KARIs): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ketol-acid reductoisomerase (KARI), or acetohydroxyacid isomeroreductase, is a critical enzyme (EC 1.1.1.86) in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][2] This pathway is essential for bacteria, fungi, and plants, but is notably absent in animals, making KARI an attractive and promising target for the development of novel antibiotics, herbicides, and fungicides with potentially low toxicity to mammals.[3][4][5] A thorough understanding of the evolutionary relationships among bacterial KARIs through phylogenetic analysis is paramount for developing broad-spectrum or, conversely, highly specific inhibitors, and for bioengineering applications like biofuel production.[1][6]

This technical guide provides an in-depth overview of the phylogenetic analysis of bacterial KARIs, detailing the structural classifications, evolutionary history, and methodologies for analysis. It is intended for researchers in microbiology, biochemistry, and drug development.

The KARI Reaction Pathway

KARI catalyzes a two-step reaction within a single active site: an initial Mg²⁺-dependent alkyl migration (isomerization) followed by an NAD(P)H-dependent reduction.[1][2] The enzyme converts substrates like 2-acetolactate into 2,3-dihydroxy-3-isovalerate, a precursor for valine and leucine.[1]

KARI_Pathway cluster_reaction KARI Catalysis Substrate 2-Acetolactate Intermediate Isomerization (Alkyl Migration) Substrate->Intermediate Mg²⁺ Product 2,3-Dihydroxy- isovalerate Intermediate->Product NAD(P)H -> NAD(P)⁺ KARI_Evolution cluster_class1 Class I KARI (Dimer) cluster_class2 Class II KARI (Monomer) p1 Monomer A p2 Monomer B p1_ross Rossmann p1_knot Knotted p2_ross Rossmann p2_knot Knotted p3 Single Polypeptide p3_ross Rossmann p3_knot1 Knotted 1 p3_knot2 Knotted 2 l1 l2 l1->l2 Gene Duplication of Knotted Domain cluster_class2 cluster_class2 cluster_class1 cluster_class1 Phylogenetic_Workflow Start 1. Sequence Retrieval MSA 2. Multiple Sequence Alignment (MSA) Start->MSA Input: KARI protein sequences Model 3. Substitution Model Selection MSA->Model Input: Aligned sequences Tree 4. Tree Building (ML, BI, NJ) Model->Tree Input: Alignment + Model Eval 5. Tree Evaluation (e.g., Bootstrapping) Tree->Eval Evaluate branch support End Phylogenetic Tree Eval->End

References

Methodological & Application

Application Notes and Protocols: High-Throughput Screening for Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutics targeting essential pathways in Mycobacterium tuberculosis (Mt). The branched-chain amino acid (BCAA) biosynthesis pathway is a validated target for antitubercular drug discovery, as it is essential for the bacterium but absent in humans.[1] Ketol-acid reductoisomerase (KARI), the second enzyme in this pathway, catalyzes the conversion of (S)-acetolactate to 2,3-dihydroxy-isovalerate.[2] Its essentiality and validated druggability make it an excellent target for high-throughput screening (HTS) of small molecule inhibitors.

These application notes provide detailed protocols for the expression and purification of Mt KARI, a robust spectrophotometric assay for HTS, and a workflow for identifying and validating potential inhibitors.

Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis

The BCAA pathway synthesizes L-valine, L-leucine, and L-isoleucine from pyruvate and threonine. Mt KARI (encoded by the ilvC gene) is a critical enzyme in this pathway, utilizing NADPH as a cofactor.[3]

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis in M. tuberculosis Pyruvate1 Pyruvate alpha_AL α-Acetolactate Pyruvate1->alpha_AL alpha_AHB α-Aceto-α- hydroxybutyrate Pyruvate1->alpha_AHB Pyruvate2 Pyruvate Pyruvate2->alpha_AL Threonine Threonine Threonine->alpha_AHB IlvA alpha_beta_DHIV 2,3-Dihydroxy- isovalerate alpha_AL->alpha_beta_DHIV NADPH NADP+ alpha_KIV α-Ketoisovalerate alpha_beta_DHIV->alpha_KIV Valine L-Valine alpha_KIV->Valine LeuA LeuA alpha_KIV->LeuA To Leucine alpha_beta_DHMB α,β-Dihydroxy- β-methylvalerate alpha_AHB->alpha_beta_DHMB NADPH NADP+ alpha_KMB α-Keto-β- methylvalerate alpha_beta_DHMB->alpha_KMB Isoleucine L-Isoleucine alpha_KMB->Isoleucine Leucine L-Leucine IlvBN IlvB/N (AHAS) IlvC IlvC (KARI) IlvD IlvD (DHAD) IlvE IlvE (BCAT) LeuCD LeuC/D LeuA->LeuCD LeuB LeuB LeuCD->LeuB LeuB->Leucine IlvA IlvA

Caption: The branched-chain amino acid biosynthesis pathway in M. tuberculosis.

Data Presentation

Table 1: Kinetic Parameters of Mt KARI
SubstrateKm (µM)kcat (s-1)Reference
(S)-2-acetolactate110 ± 41.4 ± 0.02[4]
(S)-2-acetolactate250 ± 302.23 ± 0.1[4]
3-hydroxy-3-methyl-2-ketobutyrate (HMKB)301.30 ± 7.7201.17 ± 61.39[4]
Table 2: Known Inhibitors of Mt KARI
CompoundKi (nM)IC50 (µM)NotesReference
MMV68827138.4 ± 5.5-Identified from MMV Pathogen Box screen[5]
MMV553002153 ± 250.8Identified from MMV Pathogen Box screen[5]
Pyrimidinedione derivative (1f)23.312.7 (MIC)Competitive inhibitor with respect to both substrate and NADPH[6][7]
O-benzylhydroxylamine8,200-Aminooxy compound, mixed-type inhibition[3][8]
O-t-butylhydroxylamine21,610-Aminooxy compound, mixed-type inhibition[3][8]
Carboxymethoxylamine--Aminooxy compound, mixed-type inhibition[3][8]
O-allylhydroxylamine-156 (MIC)Aminooxy compound, mixed-type inhibition[3][8]

Experimental Protocols

Recombinant Mt KARI Expression and Purification

This protocol describes the expression of His-tagged Mt KARI in E. coli and subsequent purification.[4][9][10][11][12]

Materials:

  • E. coli BL21(DE3) strain

  • pET28a(+) vector with the Mt ilvC gene insert

  • LB Broth and Agar containing 50 µg/mL Kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, 10 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Dialysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol

  • Ni-NTA Agarose Resin

Procedure:

  • Transform the pET28a(+)-ilvC plasmid into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 1 L of LB broth with kanamycin and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16 hours at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase I).

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with a linear gradient of imidazole (20-250 mM) in Elution Buffer.

  • Analyze the fractions by SDS-PAGE and pool the fractions containing pure Mt KARI.

  • Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using the Bradford method and store at -80°C.

High-Throughput Screening Protocol for Mt KARI Inhibitors

This protocol outlines a 384-well plate-based spectrophotometric assay for HTS.[13][14][15][16][17]

Materials:

  • Purified Mt KARI enzyme

  • Assay Buffer: 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT

  • (S)-2-acetolactate substrate

  • NADPH cofactor

  • Compound library (10 mM in DMSO)

  • 384-well, clear, flat-bottom microplates

  • Microplate reader with absorbance detection at 340 nm

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound into the assay plates. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).

  • Enzyme and Cofactor Addition: Add 25 µL of a solution containing Mt KARI and NADPH in Assay Buffer to each well. The final concentrations should be optimized for a robust signal (e.g., 50 nM Mt KARI, 200 µM NADPH).

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate (S)-2-acetolactate in Assay Buffer to each well to initiate the reaction. The final substrate concentration should be approximately its Km value (e.g., 100 µM).

  • Kinetic Reading: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (v) for each well. Normalize the data to the controls and calculate the percent inhibition. Identify primary hits based on a predefined cutoff (e.g., >50% inhibition).

HTS_Workflow HTS and Hit Validation Workflow Primary_Screen Primary HTS of Compound Library Hit_Identification Primary Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-test primary hits) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (e.g., against other reductases) Orthogonal_Assay->Selectivity_Assay Whole_Cell_Assay Whole-Cell M. tuberculosis Growth Inhibition Assay (MIC) Selectivity_Assay->Whole_Cell_Assay

Caption: HTS and hit validation workflow for Mt KARI inhibitors.

Spectrophotometric Assay for Mt KARI Activity

This protocol details the standard assay for measuring Mt KARI activity.[18][19][20][21][22]

Principle: The enzymatic reaction consumes NADPH, leading to a decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).

Reagents:

  • Assay Buffer: 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT

  • Mt KARI enzyme stock

  • NADPH stock solution (10 mM in water)

  • (S)-2-acetolactate stock solution (10 mM in water)

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 850 µL Assay Buffer

    • 20 µL NADPH stock solution (final concentration 200 µM)

    • Varying concentrations of the test inhibitor (dissolved in DMSO, final DMSO concentration ≤1%)

    • 10 µL Mt KARI enzyme stock (final concentration ~50 nM)

  • Mix gently and incubate at 25°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of (S)-2-acetolactate stock solution (final concentration 100 µM).

  • Immediately start recording the absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial velocity from the linear phase of the reaction.

References

Application Notes and Protocols for Cell-Based Assays in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various cell-based assays crucial for the discovery and development of new anti-tuberculosis (TB) drugs. The assays described cover primary high-throughput screening, secondary validation, intracellular activity assessment, and cytotoxicity evaluation.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new therapeutics.[1][2][3] Cell-based phenotypic screening is a powerful strategy to identify novel anti-mycobacterial compounds and elucidate new drug targets.[4] This document outlines key in vitro assays that form a typical cascade for anti-TB drug discovery, from initial hit identification to lead optimization.

Primary Screening Assays

Primary screening assays are designed for high-throughput screening (HTS) of large compound libraries to identify initial "hits" with anti-tubercular activity.[5] These assays are typically cost-effective, rapid, and scalable.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against replicating Mtb.[6][7] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.[8][9]

  • Bacterial Culture Preparation:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).[10]

    • Dilute the culture in 7H9 broth to a final OD₆₀₀ of 0.02.

  • Compound Plate Preparation:

    • Prepare serial dilutions of test compounds in a 96-well or 384-well microplate.[7] The final volume in each well should be 50 µL.

    • Include appropriate controls:

      • Negative Control: DMSO (or the solvent used for compounds).[10]

      • Positive Control: Rifampicin or Isoniazid at a known inhibitory concentration.[10]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted Mtb culture to each well, resulting in a final volume of 100 µL.[11]

    • Seal the plates and incubate at 37°C for 7 days.[10][11]

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of 0.02% Resazurin solution to each well.[11]

    • Incubate for an additional 20-24 hours at 37°C.[11]

    • Visually assess the color change from blue (inhibition) to pink (growth).

    • For quantitative results, measure fluorescence at an excitation of 530 nm and an emission of 590 nm.[11]

  • Data Analysis:

    • The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Luciferase Reporter Phage (LRP) Assay

The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for screening compounds and determining antibiotic susceptibility.[12][13] It utilizes mycobacteriophages engineered to express a luciferase gene.[12][14] Upon infecting viable Mtb cells, the luciferase gene is expressed, and in the presence of luciferin, light is produced, which can be quantified.[12][15]

  • Bacterial Culture and Compound Preparation:

    • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth.

    • In a sterile cryovial, mix 350 µL of Middlebrook 7H9 broth, 100 µL of the Mtb cell suspension, and 50 µL of the test compound at various concentrations.[12]

    • Include a negative control with 400 µL of broth and 100 µL of Mtb suspension.[12]

  • Incubation:

    • Incubate the vials at 37°C for 72 hours.[12]

  • Phage Infection and Lysis:

    • Add 50 µL of high-titer luciferase reporter mycobacteriophage to each vial.[12]

    • Incubate for 4 hours at 37°C to allow for phage infection and expression of luciferase.

  • Luminometry:

    • Add 100 µL of D-Luciferin substrate to a luminometer cuvette.[12]

    • Transfer the contents of the cryovial to the cuvette and measure the relative light units (RLU) using a luminometer.[12]

  • Data Analysis:

    • Calculate the percentage reduction in RLU compared to the control. A reduction of 50% or more is typically considered indicative of anti-mycobacterial activity.[12]

    • Percentage RLU reduction = (Control RLU – Test RLU) / Control RLU x 100.[12]

Secondary Screening and Intracellular Assays

Compounds identified as hits in primary screens are further evaluated in secondary assays to confirm their activity, assess their potency against intracellular bacteria, and determine their cytotoxicity. Macrophages are the primary host cells for Mtb, making intracellular assays highly relevant.[16][17][18]

Macrophage Infection Model

This model assesses the ability of compounds to inhibit Mtb growth within macrophages.[19][20]

  • Macrophage Culture:

    • Seed macrophages (e.g., RAW264.7 or THP-1 cell lines) in 96-well plates and allow them to adhere overnight.[10] For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Bacterial Infection:

    • Infect the macrophage monolayer with an Mtb suspension at a specific multiplicity of infection (MOI), typically between 1 and 10.[10][21]

    • Incubate for 4 hours to allow for phagocytosis.[10]

    • Wash the cells with sterile PBS to remove extracellular bacteria.[10]

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[10][21]

  • Quantification of Intracellular Viability:

    • Colony Forming Unit (CFU) Enumeration: Lyse the macrophages with a mild detergent (e.g., 0.1% Triton X-100) and plate serial dilutions of the lysate on Middlebrook 7H10 or 7H11 agar plates. Incubate for 3-4 weeks and count the colonies.

    • Reporter Strains: Utilize Mtb strains expressing fluorescent or luminescent reporters for a higher throughput readout.[1][19][20] Measure the signal using a plate reader or high-content imaging system.[21]

Cytotoxicity Assays

It is crucial to evaluate the toxicity of hit compounds against mammalian cells to ensure that their anti-mycobacterial activity is not due to general cytotoxicity.[8][22]

  • Cell Culture:

    • Seed mammalian cells (e.g., Vero, HepG2, or the same macrophage cell line used for infection assays) in a 96-well plate and incubate overnight.[10][21][23]

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the cells.[10]

    • Incubate for 48-72 hours.[10][21]

  • MTT/MTS Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[8]

    • For MTT, a solubilization solution (e.g., acidified isopropanol) must be added to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[8]

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

    • The Selectivity Index (SI) is calculated as CC₅₀ / MIC to assess the therapeutic window of the compound.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

Assay TypeKey ParametersTypical ReadoutThroughput
Primary Screening
MABAMIC (Minimum Inhibitory Concentration)Colorimetric/FluorometricHigh
LRP Assay% RLU ReductionLuminescenceHigh
Secondary Screening
Macrophage InfectionIC₅₀ (50% Inhibitory Concentration)CFU/Fluorescence/LuminescenceMedium
Cytotoxicity (MTT/MTS)CC₅₀ (50% Cytotoxic Concentration)AbsorbanceMedium-High
Compound Profiling
Selectivity Index (SI)CC₅₀ / MIC or IC₅₀Calculated RatioN/A

Visualizations

Experimental Workflow Diagrams

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_mtb Prepare Mtb Culture (Mid-log phase) inoculate Inoculate Plates with Mtb prep_mtb->inoculate prep_cpd Prepare Compound Serial Dilutions prep_cpd->inoculate incubate1 Incubate (7 days, 37°C) inoculate->incubate1 add_dye Add Alamar Blue incubate1->add_dye incubate2 Incubate (24h, 37°C) add_dye->incubate2 read Read Plate (Visual/Fluorometric) incubate2->read analyze Determine MIC read->analyze

LRP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition prep_mtb Prepare Mtb Suspension and Test Compounds incubate1 Incubate with Compound (72h, 37°C) prep_mtb->incubate1 add_phage Add Reporter Phage incubate1->add_phage incubate2 Incubate (4h, 37°C) add_phage->incubate2 add_luciferin Add Luciferin incubate2->add_luciferin measure_rlu Measure RLU add_luciferin->measure_rlu analyze Calculate % Inhibition measure_rlu->analyze

Macrophage_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition seed_cells Seed Macrophages infect_cells Infect with Mtb seed_cells->infect_cells wash_cells Wash Extracellular Mtb infect_cells->wash_cells add_compounds Add Test Compounds wash_cells->add_compounds incubate Incubate (48-72h, 37°C) add_compounds->incubate lyse_cells Lyse Macrophages incubate->lyse_cells quantify Quantify Mtb Viability (CFU/Reporter) lyse_cells->quantify analyze Determine IC₅₀ quantify->analyze

Mechanism of Action (MoA) Studies

Once potent and selective hits are identified, understanding their mechanism of action is critical. While detailed MoA studies are beyond the scope of these initial screening protocols, they often involve generating resistant mutants and performing whole-genome sequencing to identify the drug target.[24] Other approaches include transcriptomics, proteomics, and metabolomics to understand the physiological response of Mtb to the compound. The initial cell-based assays can also provide clues; for example, rapid bactericidal activity might suggest targets in cell wall synthesis or DNA replication.[24]

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Novel Inhibitors Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Measuring the MIC of a Putative Mt KARI Inhibitor Against M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb underscores the urgent need for novel therapeutics that act on new molecular targets. One such promising target is the ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mtb. Inhibition of Mt KARI would disrupt vital cellular processes, leading to bacterial death. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel putative Mt KARI inhibitor, here designated as KARI-IN-5, against M. tuberculosis H37Rv, a commonly used laboratory strain.

Principle

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol describes the broth microdilution method, a widely accepted technique for determining the MIC of compounds against M. tuberculosis. The assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the test compound. Bacterial growth is assessed either visually or by using a colorimetric indicator such as Resazurin, which changes color in the presence of metabolically active cells.

Data Summary

As "Mt KARI-IN-5" is a hypothetical compound for the purpose of this application note, the following table is a template that researchers can use to record their experimental data. The table is designed for clarity and easy comparison of MIC values.

CompoundTargetM. tuberculosis StrainMIC (µg/mL)MIC (µM)Replicate 1Replicate 2Replicate 3Average MICStandard Deviation
KARI-IN-5 Mt KARI H37Rv
IsoniazidInhAH37Rv
RifampicinrpoBH37Rv
Vehicle ControlN/AH37Rv

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth (supplemented with 0.2% glycerol, 10% ADC [Albumin-Dextrose-Catalase], and 0.05% Tween 80)

  • Test compound (KARI-IN-5)

  • Positive control antibiotics (e.g., Isoniazid, Rifampicin)

  • Dimethyl sulfoxide (DMSO, for dissolving the test compound)

  • Sterile 96-well flat-bottom microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile conical tubes and pipettes

  • Biosafety cabinet (Class II or III)

  • Incubator (37°C)

  • Microplate reader (optional, for colorimetric reading)

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare M. tuberculosis H37Rv Inoculum D Inoculate 96-Well Plate A->D B Prepare Serial Dilutions of KARI-IN-5 B->D C Prepare Control Wells C->D E Incubate at 37°C for 7-14 days D->E F Add Resazurin Indicator E->F G Incubate for 24 hours F->G H Read and Record MIC G->H

Caption: Workflow for MIC determination.

Step-by-Step Protocol
  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension with fresh 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Prepare a final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound (KARI-IN-5) in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Perform a serial two-fold dilution of the stock solution in 7H9 broth in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL). The final DMSO concentration should not exceed 1% in the assay wells, as higher concentrations can inhibit bacterial growth.

  • Assay Plate Setup:

    • In a sterile 96-well flat-bottom microplate, add 100 µL of the appropriate concentration of the diluted test compound to the wells.

    • Include wells for a positive control (a known anti-TB drug like Isoniazid) and a negative/vehicle control (broth with the same concentration of DMSO used for the test compound).

    • Also, include a media-only control (no bacteria) to check for contamination.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the media-only control wells. This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Seal the microplate with a plate sealer or place it in a humidified container to prevent evaporation.

    • Incubate the plate at 37°C for 7 to 14 days.

  • Determination of MIC:

    • After the incubation period, add 30 µL of 0.02% Resazurin solution to each well.

    • Re-incubate the plate for an additional 24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the Resazurin from blue (no growth) to pink (growth).

    • The results can be read visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the hypothetical inhibition of the Mt KARI enzyme by the compound KARI-IN-5, leading to the disruption of the branched-chain amino acid synthesis pathway.

Pathway_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate IlvB Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Mt KARI (IlvC) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate IlvD Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Isoleucine Isoleucine Ketoisovalerate->Isoleucine KARI_IN_5 KARI-IN-5 KARI_IN_5->Inhibition

Caption: Inhibition of Mt KARI by KARI-IN-5.

Conclusion

This application note provides a comprehensive and detailed protocol for determining the MIC of novel compounds against M. tuberculosis. The described broth microdilution method is a robust and reproducible assay suitable for screening potential anti-TB drug candidates. By following this protocol, researchers can effectively evaluate the in vitro potency of compounds like the hypothetical this compound, contributing to the critical pipeline of new tuberculosis therapeutics. Strict adherence to biosafety protocols is paramount when working with M. tuberculosis.

Application Notes: Crystallographic Analysis of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

Author: BenchChem Technical Support Team. Date: November 2025

Protocol 1: Recombinant Mt KARI Expression and Purification

This protocol outlines the steps for producing and purifying recombinant Mt KARI with an N-terminal polyhistidine tag (His-tag) using an Escherichia coli expression system. This method is based on standard chromatographic techniques that have been successfully applied to other proteins from Mycobacterium tuberculosis.[4]

Methodology
  • Gene Cloning and Expression Vector:

    • The gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA.

    • The amplified gene is cloned into a pET-series expression vector (e.g., pET-28a), which incorporates an N-terminal His-tag followed by a protease cleavage site (e.g., Thrombin or TEV).

    • The final construct is verified by DNA sequencing.

  • Protein Expression:

    • The expression plasmid is transformed into E. coli BL21(DE3) competent cells.

    • A single colony is used to inoculate a starter culture of 50 mL Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C.

    • The starter culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

    • The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C to enhance protein solubility and proper folding.

  • Cell Lysis and Lysate Clarification:

    • Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 40 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 10% glycerol).

    • The His-tagged Mt KARI is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Size-Exclusion Chromatography (Gel Filtration):

    • The eluted fractions containing Mt KARI are pooled and concentrated.

    • (Optional) If required, the His-tag is cleaved by incubating the protein with the appropriate protease (e.g., Thrombin) overnight during dialysis against a low-imidazole buffer. The cleaved tag and protease are subsequently removed by passing the sample back over the Ni-NTA column.

    • The protein is further purified by size-exclusion chromatography using a Superdex 200 or similar column equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Fractions containing pure Mt KARI are identified by SDS-PAGE, pooled, and concentrated to 10–20 mg/mL for crystallization trials. The protein concentration is determined using the Bradford assay.[4]

Data Presentation: Macromolecule Production Summary
ParameterDetailsReference
Source OrganismMycobacterium tuberculosis H37Rv[5]
Expression HostE. coli BL21(DE3)[4]
VectorpET-series with N-terminal His-tag[4]
Induction0.4 mM IPTG at OD₆₀₀ of 0.6-0.8[4]
Expression Conditions16-20 hours at 20°C[4]
Purification StepsNi-NTA Affinity, Size-Exclusion Chromatography[4]
Typical Yield~10 mg of pure protein per liter of culture[4]

Protocol 2: Mt KARI Crystallization

This protocol describes the crystallization of purified Mt KARI using the hanging-drop vapor-diffusion method. Initial screening should be performed using commercial screens, followed by optimization of promising conditions.

Methodology
  • Initial Crystallization Screening:

    • Initial trials are performed using the hanging-drop vapor-diffusion method at 293 K (20°C) and/or 277 K (4°C).[4][6]

    • Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Index, PEG/Ion Screen) to cover a wide range of chemical space.[4][5]

    • Set up drops by mixing 1 µL of protein solution (10-20 mg/mL in Gel Filtration Buffer) with 1 µL of reservoir solution.[4][7]

    • Equilibrate the drops against 500 µL of the reservoir solution.

    • Monitor the drops for crystal growth over several days to weeks.

  • Optimization of Crystallization Conditions:

    • Once initial microcrystals or crystalline precipitates are observed, optimize the conditions by systematically varying the parameters.

    • Fine-tune the pH of the buffer (in 0.1-0.2 unit increments).

    • Vary the concentration of the precipitant (e.g., PEG 3350, PEG 400) and the salt.[5][7]

    • Adjust the protein concentration (e.g., from 5 to 20 mg/mL).[7]

    • Consider using additives from an additive screen (e.g., Hampton Research Additive Screen).

    • If necessary, perform microseeding to improve crystal size and quality.[7]

Data Presentation: Example Crystallization Conditions for Mtb Proteins

The following table summarizes conditions that have successfully produced crystals for other proteins from M. tuberculosis and can serve as a starting point for Mt KARI.

Protein TargetReservoir SolutionTemperatureReference
DNA Gyrase CTD0.1 M HEPES pH 7.5, 0.1 M NaCl, 20-30% (v/v) PEG 3350293 K[7]
Rv3899c0.1 M Bis-Tris pH 5.5, 0.2 M Ammonium Acetate, 25% (w/v) PEG 3350289 K[4]
Prephenate Dehydratase0.1 M HEPES pH 7.5, 0.2 M CaCl₂, 28% (v/v) PEG 400292 K[5]
FtsZ0.1 M Sodium Citrate pH 5.6, 0.2 M NH₄OAc, 30% (w/v) PEG 4000293 K[6]

Protocol 3: X-ray Diffraction Data Collection and Processing

This protocol covers the essential steps for collecting high-resolution X-ray diffraction data from Mt KARI crystals, typically performed at a synchrotron source.

Methodology
  • Crystal Harvesting and Cryoprotection:

    • Crystals are carefully harvested from the drop using a nylon loop of appropriate size.

    • To prevent ice formation during flash-cooling, the crystal is briefly soaked in a cryoprotectant solution.

    • The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol).[4] Alternatively, if the precipitant concentration is high (e.g., >30% PEG 400), it may serve as a cryoprotectant itself.

    • The soak should be as brief as possible (a few seconds) to avoid crystal damage.[7]

  • Flash-Cooling:

    • The crystal, held in the loop, is immediately plunged into liquid nitrogen for flash-cooling to 100 K.[5]

  • X-ray Diffraction Data Collection:

    • The frozen crystal is mounted on a goniometer in the cryostream of an X-ray beamline at a synchrotron facility.[5][7]

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8]

    • Key parameters for data collection include the oscillation range per frame (e.g., 0.2-0.5°), exposure time, X-ray wavelength (e.g., ~1.0 Å), and crystal-to-detector distance.[7] The total rotation should cover at least 120-180° to ensure a complete dataset.[7]

  • Data Processing:

    • The collected diffraction images are processed using software packages like HKL-2000, XDS, or MOSFLM.[5][9]

    • This process involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensities of each reflection, and scaling the data to correct for experimental variations.

    • The quality of the processed data is assessed based on statistics such as resolution, completeness, multiplicity, I/σ(I), and R-merge.[10]

Data Presentation: Representative X-ray Data Collection and Refinement Statistics
ParameterExample Value
Data Collection
X-ray SourceSynchrotron
Wavelength (Å)0.98
Space GroupP2₁2₁2₁
Unit Cell (a, b, c in Å)49.9, 54.7, 75.5
Resolution (Å)50.0 - 1.90 (1.97 - 1.90)
R-merge0.08 (0.45)
I / σ(I)15.0 (2.5)
Completeness (%)99.8 (99.5)
Multiplicity6.5 (6.3)
Refinement
Resolution (Å)1.90
No. of reflections15,000
R-work / R-free0.19 / 0.23
Ramachandran Plot (%)
- Favored Regions98.0
- Allowed Regions2.0
- Outliers0.0
Values are based on representative data for an Mtb protein and are for illustrative purposes.[4] Values in parentheses are for the highest resolution shell.

Protocol 4: Mt KARI Enzymatic Activity Assay

To ensure the purified protein is functionally active, its enzymatic activity should be confirmed. The KARI-catalyzed reaction can be monitored by the consumption of NADPH.[11]

Methodology
  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Tris-HCl buffer, pH 8.0[11]

      • 10 mM MgCl₂[12]

      • 0.2 mM NADPH[13]

      • Various concentrations of the substrate, 2-acetolactate.[13]

  • Enzyme Reaction:

    • The reaction is initiated by adding a known concentration of purified Mt KARI enzyme.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time using a spectrophotometer.[11][13]

    • The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[11]

  • Kinetic Analysis:

    • Initial reaction velocities are determined from the linear phase of the absorbance change.

    • To determine kinetic parameters, the assay is repeated with varying substrate concentrations.

    • The resulting data are fitted to the Michaelis-Menten equation to calculate Kₘ and kcat values.[11][13]

Data Presentation: Reported Kinetic Parameters for Mt KARI
ParameterValueReference
kcat1.4 ± 0.02 s⁻¹[11]
Kₘ (for 2-acetolactate)110 ± 4 µM[11]

Visualizations

Experimental Workflow for Mt KARI Crystallography

Caption: Workflow for Mt KARI structure determination.

This diagram illustrates the major stages in the experimental pipeline for determining the crystal structure of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI), from initial gene cloning to final structure refinement. The process is divided into three main phases: Protein Production, Crystallization, and Structure Determination. A crucial quality control step, the Activity Assay, confirms that the purified protein is functional before proceeding to crystallization trials.

References

Application Note: Studying the Binding Kinetics of Mt KARI and IN-5 Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It is an indispensable tool in drug discovery and development for characterizing the binding kinetics and affinity of small molecules to their protein targets. This application note provides a detailed protocol for utilizing SPR to study the binding of a novel inhibitor, IN-5, to Mycobacterium tuberculosis ketol-acid reductoisomerase (Mt KARI).

Mt KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[3][4] Its absence in humans makes it an attractive target for the development of new anti-tubercular drugs.[3] Understanding the binding kinetics of inhibitors like IN-5 to Mt KARI is essential for optimizing their potency and efficacy. SPR analysis provides key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which are critical for structure-activity relationship (SAR) studies.[5][6]

Principle of the Assay

The SPR experiment involves the immobilization of the ligand (Mt KARI) onto a sensor chip surface. The analyte (IN-5) is then flowed over this surface at various concentrations. The binding of IN-5 to the immobilized Mt KARI causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[2] The resulting sensorgram, a plot of RU versus time, allows for the determination of the kinetic and affinity constants of the interaction.

Experimental Protocols

Materials and Reagents
  • Protein: Recombinant, purified Mt KARI (ensure high purity and stability)

  • Inhibitor: IN-5 (synthesized and purified)

  • SPR Instrument: (e.g., Biacore, Reichert, etc.)

  • Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)

  • Immobilization Buffers:

    • 10 mM Sodium acetate, pH 4.0, 4.5, 5.0, 5.5

  • Amine Coupling Kit:

    • 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 0.1 M N-hydroxysuccinimide (NHS)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), or a buffer optimized for Mt KARI stability and activity.

  • Analyte Dilution Buffer: Running buffer with a low percentage of DMSO (e.g., ≤ 1%) to solubilize IN-5.

Ligand Preparation (Mt KARI)
  • Express and purify recombinant Mt KARI using established protocols.

  • Dialyze the purified Mt KARI into the running buffer to ensure buffer compatibility.

  • Determine the protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).

  • Assess the purity and homogeneity of the protein by SDS-PAGE.

Analyte Preparation (IN-5)
  • Prepare a high-concentration stock solution of IN-5 in 100% DMSO.

  • Create a dilution series of IN-5 in the running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low enough to not affect the binding interaction or the SPR signal.

  • The concentration range should ideally span from 0.1x to 10x the expected KD value. If the KD is unknown, a wide range of concentrations should be tested initially (e.g., 1 nM to 10 µM).

Mt KARI Immobilization via Amine Coupling
  • Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Inject a 1:1 mixture of EDC/NHS for 7 minutes to activate the carboxymethylated dextran surface.[7]

  • Ligand Injection: Inject a solution of Mt KARI (e.g., 20-50 µg/mL) in the selected immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be low to minimize mass transport effects, typically around 100-200 RU for small molecule interaction studies.

  • Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[7]

  • Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This will be used to subtract any non-specific binding and bulk refractive index changes.

Kinetic Analysis
  • System Priming: Prime the system with running buffer to ensure a stable baseline.

  • Analyte Injection: Inject the different concentrations of IN-5 over both the ligand and reference flow cells for a set association time (e.g., 120-180 seconds), followed by a dissociation phase where only running buffer is flowed over the chip (e.g., 300-600 seconds).

  • Regeneration (if necessary): If the inhibitor does not fully dissociate, a regeneration step with a specific buffer (e.g., a short pulse of low pH glycine or high salt) may be required to remove the bound analyte. The regeneration conditions must be tested to ensure they do not denature the immobilized ligand.

  • Data Collection: Collect sensorgrams for each concentration of IN-5, including a zero-concentration (buffer only) injection for double referencing.

Data Presentation

The collected sensorgram data is processed by subtracting the reference flow cell data and the buffer-only injection data. The resulting curves are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.[6]

ParameterSymbolValueUnit
Association Rate Constantka1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantkd7.5 x 10⁻³s⁻¹
Equilibrium Dissociation ConstantKD50nM

Data Analysis and Interpretation

The association rate constant (ka) describes the rate at which the inhibitor binds to the target protein. The dissociation rate constant (kd) represents the rate at which the inhibitor-protein complex breaks apart. The equilibrium dissociation constant (KD), calculated as kd/ka, is a measure of the binding affinity, with lower KD values indicating higher affinity. The obtained kinetic data for IN-5 binding to Mt KARI will be crucial for its further development as a potential anti-tuberculosis drug candidate.

Mandatory Visualizations

Experimental Workflow

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Mt KARI (Ligand) immobilization Immobilize Mt KARI prep_ligand->immobilization prep_analyte Prepare IN-5 (Analyte) binding Inject IN-5 (Association/Dissociation) prep_analyte->binding activation Activate Sensor Chip (EDC/NHS) activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation deactivation->binding data_proc Data Processing (Reference Subtraction) binding->data_proc fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_proc->fitting results Determine ka, kd, KD fitting->results

Caption: SPR experimental workflow for Mt KARI-IN-5 binding analysis.

This compound Binding Interaction

cluster_enzyme Mt KARI Active Site cluster_active_site Mt_KARI Mt KARI residues Key Amino Acid Residues IN5 IN-5 Inhibitor IN5->Mt_KARI Binding

Caption: Binding of inhibitor IN-5 to the active site of Mt KARI.

References

Application Note & Protocol: Characterization of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) Interaction with the Inhibitor IN-5 using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis (Mt), the causative agent of tuberculosis.[1] This pathway is absent in animals, making KARI an attractive target for the development of novel anti-tuberculosis drugs.[1][2] Understanding the thermodynamic and kinetic parameters of inhibitor binding is essential for rational drug design and optimization. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3][4] This application note provides a detailed protocol for characterizing the interaction between recombinant Mt KARI and a novel inhibitor, IN-5, using ITC.

I. Quantitative Data Summary

The thermodynamic parameters for the interaction of IN-5 with Mt KARI were determined by ITC at 25°C. The data, presented in Table 1, indicate a high-affinity interaction driven by favorable enthalpic and entropic contributions.

Table 1: Thermodynamic Parameters of Mt KARI-IN-5 Interaction

ParameterValue
Binding Affinity (K D)25 nM
Stoichiometry (n)1.1 ± 0.1
Enthalpy (ΔH)-12.5 kcal/mol
Entropy (ΔS)-7.8 cal/mol·K
Gibbs Free Energy (ΔG)-10.3 kcal/mol

II. Experimental Protocols

A. Protein Expression and Purification

Recombinant Mt KARI was expressed in E. coli and purified to >95% homogeneity using affinity and size-exclusion chromatography. The final protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP). Protein concentration was determined using the Bradford assay with BSA as a standard.

B. Ligand Preparation

The inhibitor IN-5 was synthesized and purified. A stock solution of 1 mM IN-5 was prepared in 100% DMSO. For the ITC experiment, the stock was diluted into the ITC buffer to a final concentration of 100 µM, with the final DMSO concentration not exceeding 5%. The same final concentration of DMSO was added to the protein solution to minimize heats of dilution.[5]

C. Isothermal Titration Calorimetry (ITC)

  • Instrument Setup: An automated microcalorimeter was used for the ITC experiments. The instrument was thoroughly cleaned with detergent and rinsed with water and then the ITC buffer prior to the experiment.[6]

  • Sample Preparation:

    • The Mt KARI protein solution was prepared at a concentration of 10 µM in ITC buffer.

    • The IN-5 ligand solution was prepared at a concentration of 100 µM in the same ITC buffer, ensuring an identical buffer composition between the protein and ligand solutions to minimize dilution heats.[4]

    • Both solutions were degassed for 10 minutes prior to loading to prevent bubble formation.[4]

  • Experimental Parameters:

    • The sample cell was filled with the 10 µM Mt KARI solution.

    • The injection syringe was loaded with the 100 µM IN-5 solution.

    • The experiment was conducted at 25°C.

    • The titration consisted of an initial 0.5 µL injection followed by 19 subsequent injections of 2 µL each.

    • A spacing of 150 seconds was set between injections to allow the system to return to baseline.

    • The stirring speed was set to 750 rpm to ensure rapid mixing.

  • Data Analysis:

    • The raw ITC data, consisting of heat flow versus time, was integrated to obtain the heat change per injection.

    • A control experiment, titrating IN-5 into buffer alone, was performed to determine the heat of dilution, which was then subtracted from the experimental data.

    • The corrected data was fitted to a one-site binding model using the instrument's analysis software to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) were calculated using the following equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.[4]

III. Visualizations

A. Signaling Pathway

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the position of KARI.

BCAA_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS alpha_Keto_Isovalerate α-Ketoisovalerate BCAT BCAT alpha_Keto_Isovalerate->BCAT IPMS IPMS alpha_Keto_Isovalerate->IPMS Valine Valine alpha_Acetolactate α-Acetolactate KARI KARI alpha_Acetolactate->KARI NAD(P)H dihydroxy_Isovalerate α,β-Dihydroxyisovalerate DHAD DHAD dihydroxy_Isovalerate->DHAD Leucine Leucine Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate->KARI NAD(P)H dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate dihydroxy_methylvalerate->DHAD alpha_Keto_methylvalerate α-Keto-β-methylvalerate alpha_Keto_methylvalerate->BCAT Isoleucine Isoleucine AHAS->alpha_Acetolactate AHAS->alpha_Aceto_alpha_hydroxybutyrate KARI->dihydroxy_Isovalerate NAD(P)+ KARI->dihydroxy_methylvalerate NAD(P)+ DHAD->alpha_Keto_Isovalerate DHAD->alpha_Keto_methylvalerate BCAT->Valine BCAT->Isoleucine IPMD IPMD IPMS->IPMD IPMD->Leucine IN5 IN-5 IN5->KARI ITC_Workflow Prep Sample Preparation - Purify Mt KARI - Prepare IN-5 Solution - Buffer Matching & Degassing Loading Instrument Loading - Load Mt KARI into Sample Cell - Load IN-5 into Syringe Prep->Loading Setup Experiment Setup - Set Temperature (25°C) - Define Injection Parameters - Set Stirring Speed Loading->Setup Titration Titration - Inject IN-5 into Mt KARI - Measure Heat Change Setup->Titration Analysis Data Analysis - Integrate Raw Data - Subtract Heat of Dilution - Fit to Binding Model Titration->Analysis Control Control Experiment - Titrate IN-5 into Buffer Control->Analysis Results Results - Determine K D, n, ΔH, ΔS Analysis->Results

References

Application Notes and Protocols for the Development of a Novel Tuberculosis Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The development of new anti-TB drugs with novel mechanisms of action is crucial to shorten treatment duration, improve efficacy against resistant strains, and reduce the global burden of the disease.[2][3][4] This document provides a detailed research and development plan, outlining key stages from initial target identification to clinical trials, complete with experimental protocols and data presentation guidelines.

Drug Discovery and Preclinical Development

The preclinical phase of TB drug development involves a series of in vitro and in vivo studies to identify and characterize a drug candidate's safety and efficacy before human trials.[5]

Target Identification and Validation

The initial step is to identify and validate a suitable molecular target within Mtb that is essential for its survival or virulence.[3][4]

  • Target Identification Strategies:

    • Genomic and Proteomic Approaches: Leveraging the Mtb genome sequence to identify essential genes and proteins.[4]

    • Phenotypic Screening: Screening compound libraries for activity against whole Mtb cells and subsequently identifying the target.[1]

    • Literature and Database Review: Analyzing existing research to identify previously studied or potential targets.[2]

  • Target Validation:

    • Genetic Validation: Demonstrating that the inactivation or knockdown of the target gene is lethal to Mtb.

    • Chemical Validation: Showing that inhibition of the target by a small molecule leads to bacterial death.

Logical Relationship: Target Identification to Validation Workflow

A Target Identification B Genomic/Proteomic Analysis A->B C Phenotypic Screening A->C D Literature Review A->D E Putative Target List B->E C->E D->E F Target Validation E->F G Genetic Validation (Gene Knockout/Knockdown) F->G H Chemical Validation (Inhibitor Studies) F->H I Validated Target G->I H->I cluster_cell Mycobacterium tuberculosis A Substrate B Enzyme (Target) A->B C Essential Product B->C G Cell Death B->G D Bacterial Survival C->D E Novel Drug Candidate E->B Inactivation F Inhibition A Preclinical Development B Phase I (Safety in Healthy Volunteers) A->B C Phase II (Efficacy & Dosing in Patients) B->C D Phase III (Large-Scale Efficacy & Safety) C->D E Regulatory Review (e.g., FDA) D->E F Market Approval E->F

References

Application Notes and Protocols for the In Vivo Formulation and Evaluation of MtKARI Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and in vivo evaluation of novel Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI) inhibitors. The protocols outlined below are based on established methodologies for testing anti-tubercular agents in preclinical models.

Introduction to MtKARI as a Drug Target

Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of Mtb but is absent in humans, making KARI an attractive target for the development of new anti-tubercular drugs with selective toxicity. Several promising MtKARI inhibitors, such as the pyrimidinedione NSC116565 and its analogues, have been identified and characterized in vitro. The following sections detail the necessary steps to advance these and other novel MtKARI inhibitors into in vivo efficacy studies.

In Vitro Activity of Lead MtKARI Inhibitors

A summary of the in vitro inhibitory activities of selected MtKARI inhibitors is presented in Table 1. This data is critical for guiding dose selection in subsequent in vivo experiments.

Table 1: In Vitro Activity of Selected MtKARI Inhibitors

CompoundTargetKi (nM)Mtb StrainMIC90 (µM)
NSC116565 MtKARI95.4Virulent Mtb20
151f (NSC116565 analogue) MtKARI8Virulent Mtb18
MMV553002 (hydrolyzed product) MtKARI531Avirulent Mtb1.10

Formulation of MtKARI Inhibitors for In Vivo Administration

The formulation of poorly water-soluble compounds like many MtKARI inhibitors is a critical step for achieving adequate bioavailability and exposure in animal models. While specific formulations for NSC116565 and its direct analogues for in vivo studies are not extensively reported in publicly available literature, a general approach can be adopted based on methodologies used for other pyrimidine-based or poorly soluble anti-tubercular agents.

Proposed Formulation Strategy

Given the likely hydrophobic nature of pyrimidinedione-based inhibitors, a co-solvent system is a suitable starting point for formulation development.

Recommended Vehicle:

  • 5-10% Dimethyl sulfoxide (DMSO) in a sterile aqueous vehicle. Rifampin, a standard anti-tubercular drug, has been successfully administered in a 5% DMSO solution.[1]

  • The aqueous vehicle can be sterile water, saline, or a buffered solution like phosphate-buffered saline (PBS).

  • For compounds with higher solubility challenges, the addition of a surfactant like Tween 80 (0.5-1%) or a cyclodextrin derivative such as hydroxypropyl-β-cyclodextrin (HPβCD) can be explored to improve solubility and stability.

Protocol for Formulation Preparation:

  • Weigh the required amount of the MtKARI inhibitor.

  • Dissolve the compound in the appropriate volume of DMSO to create a stock solution. Gentle warming and vortexing may be required.

  • Slowly add the aqueous vehicle (e.g., sterile saline) to the DMSO stock solution while vortexing to prevent precipitation.

  • If required, add the surfactant or cyclodextrin to the aqueous vehicle before mixing with the DMSO stock.

  • Visually inspect the final formulation for any precipitation. The solution should be clear.

  • Prepare the formulation fresh daily before administration to the animals.

Experimental Protocols for In Vivo Efficacy Testing

The following protocols describe a standard murine model for assessing the in vivo efficacy of novel anti-tubercular agents.

Murine Model of Tuberculosis Infection

Animal Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used for tuberculosis research.[1]

Infection Method: Low-dose aerosol infection is the preferred method as it mimics the natural route of human infection.

Protocol:

  • Culture Mycobacterium tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Use a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system) to deliver approximately 50-100 colony-forming units (CFU) of Mtb into the lungs of each mouse.[2]

  • House the infected animals in a biosafety level 3 (BSL-3) facility.

  • At day 1 post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial load in the lungs.

Treatment Protocol

Treatment Initiation: Begin treatment 3-4 weeks post-infection when a stable, chronic infection has been established.

Drug Administration:

  • Route: Oral gavage is a common and clinically relevant route of administration.[1]

  • Dosage: Based on the in vitro MIC values, a starting dose range of 25-100 mg/kg body weight can be evaluated. Dose-ranging studies are recommended.

  • Frequency: Administer the formulated MtKARI inhibitor once daily, 5 days a week.[1]

  • Duration: A standard treatment duration is 4 weeks.

Experimental Groups:

  • Group 1 (Vehicle Control): Infected mice receiving the formulation vehicle only.

  • Group 2 (Test Compound - Low Dose): Infected mice receiving the MtKARI inhibitor at a lower dose (e.g., 25 mg/kg).

  • Group 3 (Test Compound - High Dose): Infected mice receiving the MtKARI inhibitor at a higher dose (e.g., 100 mg/kg).

  • Group 4 (Positive Control): Infected mice receiving a standard-of-care anti-tubercular drug like isoniazid (INH) at 25 mg/kg.[3]

Efficacy Evaluation

Endpoint: The primary endpoint is the reduction in bacterial load (CFU) in the lungs and spleen.

Protocol:

  • At the end of the treatment period (4 weeks), euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile saline with 0.05% Tween 80.

  • Prepare serial dilutions of the organ homogenates.

  • Plate the dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies to determine the number of CFU per organ.

  • Express the data as log10 CFU and compare the mean values between the treatment and control groups. A statistically significant reduction in CFU in the treated groups compared to the vehicle control indicates in vivo efficacy.

Data Presentation

The quantitative data from the in vivo efficacy study should be summarized in a clear and structured table for easy comparison.

Table 2: Example of In Vivo Efficacy Data Presentation

Treatment GroupDose (mg/kg)Mean Lung CFU (log10 ± SD)Mean Spleen CFU (log10 ± SD)
Vehicle Control -6.5 ± 0.34.2 ± 0.2
MtKARI Inhibitor 255.8 ± 0.43.9 ± 0.3
MtKARI Inhibitor 1005.1 ± 0.33.5 ± 0.2
Isoniazid (INH) 254.5 ± 0.22.8 ± 0.1

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

The diagram below illustrates the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis, highlighting the position of KARI.

BCAA_Pathway cluster_pathway BCAA Biosynthesis Pathway Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate KARI (Target of Inhibition) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine Valine Ketoisovalerate->Valine BCAT

Caption: Mt KARI's role in the BCAA pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the in vivo efficacy testing protocol.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow Infection 1. Low-Dose Aerosol Infection (Mtb H37Rv in Mice) Incubation 2. Chronic Infection Establishment (3-4 Weeks) Infection->Incubation Treatment 3. Daily Treatment (4 Weeks) Incubation->Treatment Euthanasia 4. Euthanasia and Organ Harvest Treatment->Euthanasia Analysis 5. CFU Enumeration (Lungs and Spleen) Euthanasia->Analysis Outcome 6. Efficacy Determination (log10 CFU Reduction) Analysis->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Novel KARI Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Mt KARI-IN-5" is not publicly available in the reviewed scientific literature. The following troubleshooting guide provides general strategies and technical support for researchers encountering solubility challenges with novel, poorly soluble ketol-acid reductoisomerase (KARI) inhibitors.

Frequently Asked Questions (FAQs)

Q1: My KARI inhibitor precipitated out of solution during my in vitro assay. What should I do?

A1: Compound precipitation is a common issue with poorly soluble molecules and can lead to inaccurate and unreliable experimental results. Here are some immediate troubleshooting steps:

  • Visually inspect all solutions: Before and after adding your compound to the assay medium, check for any visible precipitate.

  • Re-evaluate your solvent system: The initial solvent used to dissolve your compound (e.g., DMSO) and its final concentration in the aqueous assay buffer are critical. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid solvent effects on the biological assay.

  • Consider solubility-enhancing excipients: Depending on your experimental setup, you may be able to include solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer.[1] However, it is crucial to run appropriate vehicle controls to ensure these agents do not interfere with your assay.

  • Reduce the final compound concentration: Your compound may be precipitating because its concentration exceeds its solubility limit in the final assay medium. Perform a dose-response experiment to determine the highest concentration at which your compound remains in solution.

Q2: I'm observing inconsistent results between experiments. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of poor experimental reproducibility. If a compound is not fully dissolved, the actual concentration in solution can vary significantly between experiments, leading to inconsistent biological effects. To address this:

  • Ensure complete dissolution of your stock solution: Before preparing dilutions, ensure your stock solution in 100% organic solvent (e.g., DMSO) is a clear solution. Gentle warming or vortexing may be necessary.

  • Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.

  • Use a standardized dissolution protocol: Follow a consistent, step-by-step procedure for dissolving your compound and preparing your working solutions.

Troubleshooting Guide: Enhancing Solubility

If you consistently face challenges with the solubility of your KARI inhibitor, a systematic approach to improving its formulation is necessary. The following table summarizes common techniques for enhancing the solubility of poorly soluble compounds.[1][2][3][4][5][6][7][8]

Technique Principle Advantages Considerations
Co-solvency Increasing the solubility of a poorly water-soluble drug by adding a water-miscible solvent in which the drug is more soluble.[2][3][4][6]Simple and widely used for in vitro studies.[2][3]The co-solvent may have biological or off-target effects. The final concentration of the co-solvent should be minimized.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[1][2][5]Effective for compounds with acidic or basic functional groups.The pH change must be compatible with the experimental system (e.g., cell culture, enzyme assay).
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][5][6] This can be achieved through methods like solvent evaporation or melting.[6]Can significantly increase the dissolution rate and bioavailability.[1][5]Requires more formulation development. The choice of carrier is critical.
Complexation Forming a complex with another molecule (e.g., cyclodextrins) to increase the apparent solubility of the drug.[3][5]Can improve solubility and stability.[5]The complexing agent may have its own biological effects. Stoichiometry of the complex needs to be considered.
Particle Size Reduction Increasing the surface area of the compound by reducing its particle size (e.g., micronization, nanosuspension).[1][2][3]Enhances the dissolution rate.[2][3]May not increase the equilibrium solubility.[2] Requires specialized equipment.

Experimental Protocols

Here are detailed methodologies for common solubility enhancement techniques that can be adapted for a novel KARI inhibitor.

Protocol 1: Preparation of a Stock Solution using Co-solvents
  • Objective: To prepare a high-concentration stock solution of a poorly soluble KARI inhibitor using a co-solvent system for in vitro testing.

  • Materials:

    • KARI inhibitor (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol, absolute

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of the KARI inhibitor and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to wet the powder.

    • Vortex the tube until the powder is fully dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary, but be cautious of compound stability at higher temperatures.

    • Once dissolved, add ethanol to reach the final desired stock concentration. The ratio of DMSO to ethanol can be optimized (e.g., 1:1, 1:4).

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

    • Important: When preparing working solutions, ensure the final concentration of the co-solvents in the assay medium is low and consistent across all experiments. Always include a vehicle control with the same final co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
  • Objective: To prepare a solid dispersion of a KARI inhibitor with a hydrophilic polymer to improve its dissolution rate.

  • Materials:

    • KARI inhibitor

    • Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)

    • Volatile organic solvent (e.g., methanol, acetone) in which both the inhibitor and the polymer are soluble.

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Determine the desired ratio of the KARI inhibitor to the polymer (e.g., 1:1, 1:5, 1:10 by weight).

    • Dissolve both the KARI inhibitor and the polymer in the chosen organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion under a vacuum to remove any residual solvent.

    • The resulting solid dispersion can be scraped from the flask and stored in a desiccator.

    • The dissolution rate of this solid dispersion in an aqueous buffer can then be compared to that of the pure crystalline inhibitor.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

Ketol-acid reductoisomerase (KARI) is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[9][10][11][12] This pathway is present in plants and microorganisms but absent in mammals, making KARI an attractive target for herbicides and antimicrobial agents.[9][11][12]

BCAA_Pathway cluster_pathway BCAA Biosynthesis Pyruvate Pyruvate Acetolactate (S)-2-Acetolactate Pyruvate->Acetolactate Acetolactate Synthase Dihydroxyisovalerate (R)-2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate KARI (Target) Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid Dehydratase Valine Valine Ketoisovalerate->Valine Transaminase B Leucine Leucine Ketoisovalerate->Leucine Multiple Steps Inhibitor This compound (or other KARI inhibitor) Inhibitor->Acetolactate

Caption: The role of KARI in the branched-chain amino acid biosynthesis pathway.

Experimental Workflow for Solubility Enhancement

The following workflow provides a logical progression for addressing the solubility issues of a novel compound.

Solubility_Workflow Start Start: Poorly Soluble KARI Inhibitor Assess Assess Initial Solubility (e.g., in DMSO, PBS) Start->Assess Precipitation Precipitation in Aqueous Buffer? Assess->Precipitation Optimize Optimize Co-solvent System (e.g., DMSO, Ethanol, PEG 400) Precipitation->Optimize Yes Success Solubility Improved: Proceed with Assays Precipitation->Success No pH_Mod pH Modification (if ionizable) Optimize->pH_Mod Failure Re-evaluate Compound or Consider Advanced Formulations Optimize->Failure Complexation Complexation (e.g., Cyclodextrins) pH_Mod->Complexation pH_Mod->Failure Solid_Disp Solid Dispersion (e.g., with PVP, PEG) Complexation->Solid_Disp Complexation->Failure Solid_Disp->Success

Caption: A systematic workflow for improving the solubility of a novel inhibitor.

References

Technical Support Center: Mt KARI Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the expression and purification of Mycobacterium tuberculosis Ketol-acid Reductoisomerase (Mt KARI).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of recombinant Mt KARI in E. coli.

Expression Issues

1. Low or No Expression of Mt KARI

  • Question: I have cloned the Mt KARI gene into an E. coli expression vector, but I'm seeing very low or no protein expression after induction. What could be the problem?

  • Answer: Low or no expression of Mt KARI can be due to several factors. Here are some common causes and troubleshooting steps:

    • Codon Usage: The codon usage of Mycobacterium tuberculosis differs from that of E. coli. This can lead to translational stalling and low protein yield.

      • Solution: Sequence your construct to ensure there are no mutations. Consider synthesizing a codon-optimized version of the Mt KARI gene for expression in E. coli.

    • Promoter System and Induction: The choice of promoter and induction conditions are critical.

      • Solution: Ensure you are using a suitable vector (e.g., pET series with a T7 promoter) and an appropriate E. coli strain (e.g., BL21(DE3)). Optimize the inducer (IPTG) concentration (try a range from 0.1 mM to 1 mM) and the induction temperature and time. Lowering the induction temperature to 16-25°C and extending the induction time (12-18 hours) can sometimes improve the expression of soluble protein.

    • Toxicity of Mt KARI: Overexpression of some proteins can be toxic to E. coli, leading to poor growth and low yield.

      • Solution: Monitor cell growth (OD600) post-induction. If you observe a significant drop in growth rate, it might indicate toxicity. Try using a lower IPTG concentration for induction or a weaker promoter system.

2. Mt KARI is Expressed as Insoluble Inclusion Bodies

  • Question: I am getting good expression of Mt KARI, but the protein is found in the insoluble fraction (inclusion bodies). How can I obtain soluble protein?

  • Answer: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are strategies to improve solubility:

    • Optimize Expression Conditions:

      • Lower Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (18-24 hours) can slow down protein synthesis, allowing for proper folding and reducing aggregation.

      • Lower Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to reduce the rate of protein expression.

    • Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of Mt KARI.

    • Solubilization and Refolding of Inclusion Bodies: If optimizing expression conditions doesn't yield soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein. A general workflow for this is outlined below.

Purification Issues

3. Low Yield of Purified Mt KARI

  • Question: I am able to purify some soluble Mt KARI, but the final yield is very low. How can I improve my purification efficiency?

  • Answer: Low purification yield can stem from issues at various stages of the process. Consider the following:

    • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of protein in your lysate.

      • Solution: Ensure efficient cell lysis by using a combination of lysozyme treatment and sonication or a French press. Perform lysis on ice to minimize protein degradation.

    • Protein Degradation: Proteases released during cell lysis can degrade your target protein.

      • Solution: Add a protease inhibitor cocktail to your lysis buffer. Keep your protein samples on ice or at 4°C throughout the purification process.

    • Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can affect protein stability and binding to the chromatography resin.

      • Solution: Mt KARI is known to be active at a pH of around 8.0. Ensure your lysis, wash, and elution buffers are within a stable pH range for the protein (e.g., 7.5-8.5). Include cofactors like MgCl₂ (e.g., 10 mM) in your buffers as KARI requires Mg²⁺ for its isomerization activity.[1]

    • Inefficient Binding to Affinity Resin (e.g., Ni-NTA for His-tagged Mt KARI):

      • Solution: Ensure the His-tag is accessible. If you suspect it's buried within the protein structure, you may need to perform purification under denaturing conditions. Optimize the imidazole concentration in your lysis and wash buffers (a small amount, e.g., 10-20 mM, can reduce non-specific binding).

4. Co-purification of Contaminants

  • Question: My purified Mt KARI sample contains several contaminating proteins. How can I improve the purity?

  • Answer: Contaminating proteins are a common challenge. Here are some strategies to enhance purity:

    • Optimize Wash Steps in Affinity Chromatography:

      • Solution: Increase the number of column washes. You can also try a step-gradient wash with increasing concentrations of a weak competitor (e.g., imidazole for His-tagged proteins, from 20 mM up to 50 mM) to remove non-specifically bound proteins before eluting Mt KARI.

    • Introduce Additional Purification Steps: A single affinity chromatography step may not be sufficient for high purity.

      • Solution: Add a second purification step based on a different property of the protein.

        • Size Exclusion Chromatography (SEC): This is an excellent second step to separate Mt KARI from proteins of different sizes and to remove aggregates.

        • Ion Exchange Chromatography (IEX): This separates proteins based on their net charge. You will need to determine the isoelectric point (pI) of Mt KARI to choose the appropriate resin and buffer pH.

    • Optimize Elution:

      • Solution: Instead of a single high-concentration elution step, try a linear gradient elution. This can help to separate your target protein from contaminants that have a similar affinity for the resin.

Quantitative Data Summary

Table 1: Typical Buffer Compositions for His-tagged Mt KARI Purification

Buffer TypeComponentConcentrationpHNotes
Lysis Buffer Tris-HCl50 mM8.0-
NaCl300-500 mMHelps reduce non-specific interactions.
Imidazole10-20 mMReduces binding of host proteins with histidines.
MgCl₂10 mMKARI cofactor.[1]
β-mercaptoethanol or DTT5-10 mMReducing agent to prevent oxidation.
Protease Inhibitor CocktailAs per manufacturerPrevents protein degradation.
Lysozyme~1 mg/mLAids in cell wall disruption.
DNase I~10 µg/mLReduces viscosity from DNA release.
Wash Buffer Tris-HCl50 mM8.0-
NaCl300-500 mM-
Imidazole20-50 mMHigher concentration than lysis buffer to remove weakly bound contaminants.
MgCl₂10 mMMaintains protein stability.
Elution Buffer Tris-HCl50 mM8.0-
NaCl150-300 mM-
Imidazole250-500 mMCompetes with the His-tag for binding to the Ni-NTA resin.
MgCl₂10 mM-

Experimental Protocols

Protocol 1: Expression of His-tagged Mt KARI in E. coli
  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the Mt KARI expression plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Continue to incubate the culture for 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of Soluble His-tagged Mt KARI
  • Resuspend the cell pellet from 1 L of culture in 30-40 mL of ice-cold Lysis Buffer (see Table 1).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Carefully collect the supernatant, which contains the soluble proteins.

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10-15 column volumes of Wash Buffer.

  • Elute the bound Mt KARI protein with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing pure Mt KARI.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol).

  • For higher purity, the pooled fractions can be further purified by size exclusion chromatography.

Visualizations

Expression_and_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Culture_Growth Culture Growth to Mid-Log Phase Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Cell_Harvest Cell Harvest by Centrifugation Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chromatography SEC Size Exclusion Chromatography (Optional) Affinity_Chromatography->SEC Purified_Protein Purified Mt KARI SEC->Purified_Protein

Caption: General workflow for the expression and purification of recombinant Mt KARI.

Troubleshooting_Logic Start Start Expression Check_Expression Check Expression Level Start->Check_Expression Low_Expression Low/No Expression Check_Expression->Low_Expression No Good_Expression Good Expression Check_Expression->Good_Expression Yes Optimize_Codons Optimize Codons Low_Expression->Optimize_Codons Optimize_Induction Optimize Induction Conditions Low_Expression->Optimize_Induction Check_Solubility Check Solubility Good_Expression->Check_Solubility Soluble Soluble Protein Check_Solubility->Soluble Yes Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Purify Proceed to Purification Soluble->Purify Lower_Temp Lower Expression Temperature Insoluble->Lower_Temp Refold Solubilize & Refold Insoluble->Refold Refold->Purify

Caption: Troubleshooting decision tree for Mt KARI expression.

References

Technical Support Center: Optimizing Crystallization of Mt KARI Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI) and its complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this important anti-tuberculosis drug target.

Frequently Asked Questions (FAQs)

Q1: What is the function of Mt KARI and why is it a target for drug development?

A1: Mt KARI is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway in Mycobacterium tuberculosis.[1] This pathway is crucial for the bacterium's growth and survival. Since this pathway is absent in humans, inhibitors targeting Mt KARI are attractive candidates for novel anti-tuberculosis drugs with potentially low host toxicity.[1]

Q2: What are the essential cofactors for Mt KARI activity and crystallization?

A2: Mt KARI is a Class I ketol-acid reductoisomerase that requires Mg²⁺ ions and the coenzyme NADPH for its catalytic activity.[2] The presence of these cofactors is often crucial for the stability and proper folding of the protein, which can be beneficial for successful crystallization.

Q3: I am observing amorphous precipitate in my crystallization drops. What could be the cause and how can I resolve it?

A3: Amorphous precipitate is a common outcome in crystallization screening and typically indicates that the protein is coming out of solution too quickly and in a disordered manner. This can be caused by several factors, including:

  • Protein concentration is too high: Try reducing the protein concentration in your crystallization trials.

  • Precipitant concentration is too high: Lower the concentration of the precipitant in the reservoir solution.

  • Suboptimal pH: The pH of the buffer can significantly impact protein solubility. Experiment with a range of pH values around the protein's isoelectric point (pI).

  • Temperature fluctuations: Ensure your crystallization plates are incubated at a stable temperature.

To resolve this, you can try optimizing your current conditions by systematically varying the protein and precipitant concentrations, and the pH. Additive screens can also be employed to identify small molecules that may improve crystal quality.

Q4: I have obtained very small, needle-like crystals. How can I grow larger, diffraction-quality crystals?

A4: The appearance of small or needle-like crystals is a promising result. To obtain larger crystals suitable for X-ray diffraction, you can try the following optimization strategies:

  • Slowing down the crystallization rate: This can be achieved by lowering the precipitant concentration or decreasing the protein-to-precipitant ratio in the drop.

  • Varying the temperature: Some proteins crystallize better at a different temperature. Try setting up trays at both 4°C and room temperature (around 20°C).

  • Micro-seeding: Introducing crushed microcrystals from a previous experiment into a new drop with a lower precipitant concentration can promote the growth of fewer, larger crystals.

  • Additive screening: Small molecules or different salts can sometimes influence crystal packing and lead to larger, more well-ordered crystals.

Q5: I am trying to co-crystallize Mt KARI with an inhibitor, but I am not getting any crystals. What could be the issue?

A5: Co-crystallization of protein-ligand complexes can be challenging. Some common issues include:

  • Inhibitor insolubility: Ensure your inhibitor is soluble in the crystallization buffer. You may need to use a small amount of a co-solvent like DMSO, but be aware that this can also affect crystallization.

  • Incorrect protein-to-ligand ratio: The molar ratio of protein to ligand can be critical. It is advisable to try a range of ratios, for example, 1:1, 1:5, and 1:10.

  • Conformational changes: Ligand binding can induce conformational changes in the protein that may inhibit the formation of the same crystal lattice as the apo-protein. In such cases, a new crystallization screen for the complex is necessary.

  • Instability of the complex: The protein-ligand complex may not be stable over the time course of the crystallization experiment.

It has been reported that Mt KARI can be difficult to crystallize with certain inhibitors. In such cases, researchers have successfully used homologous KARI enzymes from other species, such as Staphylococcus aureus, for co-crystallization studies.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Crystals, Clear Drops - Protein concentration is too low.- Precipitant concentration is too low.- Suboptimal pH or buffer.- Increase protein concentration.- Increase precipitant concentration.- Screen a wider range of pH and different buffer systems.
Amorphous Precipitate - Protein or precipitant concentration is too high.- Rapid nucleation.- Suboptimal pH.- Decrease protein and/or precipitant concentration.- Vary the protein-to-precipitant ratio in the drop.- Screen different pH values.
Phase Separation (Oiling Out) - High protein and/or precipitant concentration.- Use of certain PEGs.- Lower protein and precipitant concentrations.- Try different molecular weight PEGs or switch to a salt-based precipitant.- Increase the ionic strength of the buffer.
Microcrystals or Needles - Rapid crystal growth.- High nucleation rate.- Lower precipitant and protein concentrations.- Try a different temperature.- Use micro-seeding.- Screen for additives that can modify crystal habit.
Poorly Diffracting Crystals - Crystal lattice disorder.- Small crystal size.- Optimize crystallization conditions to grow larger, more ordered crystals (see above).- Try cryo-cooling with different cryoprotectants.- Consider crystal annealing.
Difficulty in Co-crystallization - Ligand insolubility.- Ligand-induced conformational changes.- Instability of the complex.- Ensure ligand solubility; use of co-solvents if necessary.- Screen a range of protein-to-ligand molar ratios.- Perform a new, broad crystallization screen for the complex.- Consider soaking the ligand into apo-crystals as an alternative.

Experimental Protocols

General Protocol for Mt KARI Crystallization (Hanging Drop Vapor Diffusion)

This protocol is a general starting point based on successful crystallization of other Mycobacterium tuberculosis proteins and should be optimized for Mt KARI and its complexes.

  • Protein Preparation:

    • Purify Mt KARI to >95% homogeneity.

    • The final protein buffer should ideally have low ionic strength, for example, 20 mM HEPES pH 7.5, 50 mM NaCl.[3]

    • Concentrate the protein to 5-20 mg/mL.[4] It is recommended to test a range of concentrations.

    • For co-crystallization, incubate the protein with a 5-10 fold molar excess of the ligand (e.g., inhibitor or NADPH) on ice for at least 1 hour prior to setting up crystallization trials.

  • Crystallization Setup:

    • Use a 24-well crystallization plate.

    • Pipette 500 µL of the reservoir solution (precipitant solution) into each well.

    • On a siliconized glass coverslip, mix 1-2 µL of the protein (or protein-ligand complex) solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.

    • Incubate the plates at a constant temperature (e.g., 20°C).

  • Observation and Optimization:

    • Monitor the drops for crystal growth over several days to weeks.

    • If initial screening yields promising "hits" (e.g., precipitate, microcrystals), perform optimization screens by systematically varying the precipitant concentration, pH, and protein concentration around the initial hit condition.

Example Crystallization Conditions for M. tuberculosis Proteins

The following table summarizes successful crystallization conditions for various proteins from M. tuberculosis and can serve as a guide for designing initial screens for Mt KARI.

ProteinProtein Concentration (mg/mL)Reservoir SolutionTemperature (°C)Reference
Rv3899c100.2 M ammonium acetate, 0.1 M bis-tris pH 5.5, 25% PEG 335016[2]
MbtI100.2 M imidazole-malate pH 6.0, 15% PEG 400018[5]
MbtN100.2 M diammonium hydrogen citrate pH 5.5, 23% PEG 335018[6]
MPT63280.1 M Tris-HCl pH 7.0, 26.5% PEG 4000, 15% glycerolRoom Temp[7]
RRFNot specified0.1 M Tris-HCl pH 7.5, 1.2 M Cadmium AcetateNot specified[8]

Visualizations

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the metabolic pathway in which Mt KARI plays a key role. Understanding this pathway is crucial for the rational design of inhibitors.

BCAA_pathway cluster_val_leu Valine & Leucine Pathway cluster_val Valine cluster_leu Leucine cluster_ile Isoleucine Pathway Pyruvate Pyruvate AHAS_vl Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS_vl 2 molecules AHAS_i Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS_i Threonine Threonine TD Threonine Dehydratase (TD) Threonine->TD Deamination Acetolactate 2-Acetolactate AHAS_vl->Acetolactate KARI Ketol-acid Reductoisomerase (KARI - Mt IlvC) Acetolactate->KARI Isomerization & Reduction Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate KARI->Dihydroxyisovalerate DHAD Dihydroxy-acid Dehydratase (DHAD) Dihydroxyisovalerate->DHAD Dehydration Ketoisovalerate 2-Ketoisovalerate DHAD->Ketoisovalerate BCAT_v Branched-chain Amino Acid Transaminase (BCAT) Ketoisovalerate->BCAT_v Transamination IPMS Isopropylmalate Synthase (IPMS) Ketoisovalerate->IPMS Condensation Valine Valine BCAT_v->Valine Isopropylmalate 2-Isopropylmalate IPMS->Isopropylmalate IPMDH Isopropylmalate Dehydrogenase (IPMDH) Isopropylmalate->IPMDH Isomerization & Oxidative Decarboxylation Ketoisocaproate 2-Ketoisocaproate IPMDH->Ketoisocaproate BCAT_l Branched-chain Amino Acid Transaminase (BCAT) Ketoisocaproate->BCAT_l Transamination Leucine Leucine BCAT_l->Leucine Ketobutyrate 2-Ketobutyrate TD->Ketobutyrate Ketobutyrate->AHAS_i Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate AHAS_i->Acetohydroxybutyrate KARI_i Ketol-acid Reductoisomerase (KARI - Mt IlvC) Acetohydroxybutyrate->KARI_i Isomerization & Reduction Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate KARI_i->Dihydroxymethylvalerate DHAD_i Dihydroxy-acid Dehydratase (DHAD) Dihydroxymethylvalerate->DHAD_i Dehydration Keto_methylvalerate 2-Keto-3-methylvalerate DHAD_i->Keto_methylvalerate BCAT_i Branched-chain Amino Acid Transaminase (BCAT) Keto_methylvalerate->BCAT_i Transamination Isoleucine Isoleucine BCAT_i->Isoleucine

Caption: Branched-chain amino acid biosynthesis pathway in M. tuberculosis.

Experimental Workflow for Protein Crystallization

This workflow outlines the major steps from a purified protein to a diffraction-quality crystal.

Crystallization_Workflow cluster_outcomes Screening Outcomes start Purified Protein (>95% purity) concentration Concentrate Protein (5-20 mg/mL) start->concentration complex_formation Complex Formation (Incubate with Ligand) concentration->complex_formation For Co-crystallization screening Initial Crystallization Screening (e.g., Hanging Drop Vapor Diffusion) concentration->screening Apo-protein complex_formation->screening clear Clear Drop screening->clear precipitate Amorphous Precipitate screening->precipitate crystals Microcrystals/Needles screening->crystals clear->concentration Increase Protein/ Precipitant Conc. precipitate->screening Decrease Protein/ Precipitant Conc. optimization Optimization of Crystallization Conditions crystals->optimization diffraction_crystals Diffraction-Quality Crystals optimization->diffraction_crystals

Caption: General experimental workflow for protein crystallization.

References

Technical Support Center: Refining High-Throughput Screening (HTS) Assay Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for a robust HTS assay?

A1: A robust HTS assay is characterized by several key performance metrics that ensure the data is reliable and reproducible. The most critical parameters include the Z-factor, signal-to-background ratio (S/B), and the coefficient of variation (%CV).[1][2][3] An ideal assay will have a large signal window and low data variability.[4]

Q2: How do I interpret the Z-factor?

A2: The Z-factor is a statistical measure that quantifies the separation between the positive and negative controls in an assay, taking into account the standard deviations of both.[2][5] It is a widely used metric to assess the quality and suitability of an assay for HTS.[2] The interpretation of the Z-factor value is summarized in the table below.

Z-Factor ValueAssay ClassificationInterpretation
> 0.5Excellent AssayLarge separation between positive and negative controls. Well-suited for HTS.[2][6]
0 to 0.5Acceptable AssaySome separation, but may be prone to false positives/negatives. Further optimization is recommended.[2]
< 0Unacceptable AssayNo separation between controls. The assay is not suitable for screening.[2][3]

Q3: What causes the "edge effect" in microplates and how can I mitigate it?

A3: The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently than the inner wells, often due to increased evaporation of media or reagents during incubation.[7][8] This can lead to variations in concentration and cell viability, ultimately affecting assay results.[7]

Mitigation Strategies:

  • Humidified Incubators: Maintain a high humidity level (≥95%) in the incubator to reduce evaporation.[7][8]

  • Plate Lids and Seals: Use low-evaporation lids or sealing tapes to minimize fluid loss.[9]

  • Outer Well Buffering: Fill the outer wells with sterile water, media, or buffer without including them in the data analysis.[8]

  • Specialized Plates: Use microplates designed with moats or reservoirs on the perimeter that can be filled with liquid to create a vapor barrier.[7][10]

  • Reduce Incubation Time: Shorter incubation times can lessen the impact of evaporation.[9]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the assay, reducing the signal-to-background ratio and potentially leading to false negatives.

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Reagent Contamination Prepare fresh reagents and use sterile techniques.
Autofluorescence of Compounds or Plates Screen compounds for autofluorescence. Use plates with low fluorescence background (e.g., white or black plates for luminescence or fluorescence assays, respectively).[11]
Non-specific Binding Add a blocking agent (e.g., BSA) or a non-ionic detergent (e.g., Tween-20) to the assay buffer.
Sub-optimal Reagent Concentration Titrate the concentration of detection reagents to find the optimal balance between signal and background.
Incorrect Plate Type for Luminescence Assays Use white, opaque-walled plates to maximize light output and minimize well-to-well crosstalk.[12]
Issue 2: High Variability Between Replicates (%CV > 15%)

High variability, indicated by a high coefficient of variation (%CV), can make it difficult to distinguish between hits and non-hits.

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Pipetting Errors Calibrate and service pipettes regularly. Use automated liquid handlers for better precision.[13][14] Consider using master mixes for reagents to minimize well-to-well additions.[12]
Inconsistent Incubation Times/Temperatures Ensure uniform incubation conditions for all plates.[14] Avoid stacking plates in the incubator.
Reagent Instability Check the stability of reagents under assay conditions and storage.[15] Avoid repeated freeze-thaw cycles.[15]
Cell Plating Inconsistency Ensure cells are evenly suspended before plating. Use automated cell dispensers for uniform cell seeding.
Edge Effects Implement strategies to mitigate edge effects as described in the FAQs.[7][8][9]
Issue 3: Low Signal-to-Background (S/B) Ratio

A low S/B ratio indicates a small dynamic range for the assay, making it difficult to identify active compounds. An S/B ratio of >3 is generally considered acceptable for HTS.[16]

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Sub-optimal Reagent Concentrations Titrate the concentrations of all assay components (e.g., enzyme, substrate, antibody) to find conditions that maximize the signal window.
Weak Promoter Activity (Reporter Assays) Consider using a stronger promoter to drive reporter gene expression.[11]
Low Transfection Efficiency (Cell-based Assays) Optimize the transfection protocol by testing different reagent-to-DNA ratios.[11]
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation time for signal development.[15]
Inactive Enzyme or Reagents Verify the activity of critical reagents, such as enzymes, and ensure they are stored correctly.[15]
Issue 4: False Positives and False Negatives

False positives (inactive compounds identified as active) and false negatives (active compounds missed) are significant challenges in HTS.[17]

Possible Causes & Solutions

Potential Cause Troubleshooting Step
Compound Interference with Detection Screen for autofluorescent or colored compounds that interfere with absorbance or fluorescence readings.[18]
Compound Aggregation Include a non-ionic detergent in the assay buffer to prevent compound aggregation.[18]
Pan-Assay Interference Compounds (PAINS) Use computational filters to identify and flag known PAINS in the screening library.[16]
Redox-Active Compounds For assays sensitive to redox cycling, perform counter-screens to identify compounds that generate reactive oxygen species.[18]
Insufficient Assay Robustness A low Z-factor can lead to an increase in both false positives and negatives. Re-optimize the assay to achieve a Z-factor > 0.5.
Orthogonal Assays Validate hits using a secondary, orthogonal assay that employs a different detection technology to confirm activity and rule out technology-specific interference.[18][19]

Experimental Protocols

Protocol 1: Determination of Z-Factor

Objective: To assess the quality and suitability of an HTS assay for screening.

Methodology:

  • Plate Layout: Design a plate map with a sufficient number of wells dedicated to positive and negative controls (typically 16-32 wells each).

  • Positive Control: In the designated wells, add the components that will generate the maximum signal (e.g., enzyme with substrate and no inhibitor).

  • Negative Control: In the designated wells, add the components that will generate the minimum signal (e.g., enzyme with a known inhibitor or no enzyme).

  • Assay Execution: Perform the assay according to the established protocol, including all incubation steps.

  • Data Acquisition: Read the plate using the appropriate detection instrument.

  • Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control wells.

    • Calculate the Z-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|[3][6]

Protocol 2: Plate Uniformity Assessment

Objective: To identify and quantify systematic errors or spatial bias across the microplate, such as edge effects.

Methodology:

  • Plate Preparation: Prepare three plates:

    • Plate 1 (High Signal): All wells contain the positive control.

    • Plate 2 (Low Signal): All wells contain the negative control.

    • Plate 3 (Interleaved Signal): Alternate columns or rows with positive and negative controls.[15]

  • Assay Execution: Run the assay on all three plates under standard screening conditions. For new assays, this should be repeated over three days to assess inter-day variability.[15]

  • Data Analysis:

    • For Plates 1 and 2, calculate the %CV for the entire plate. A %CV of <20% is generally acceptable.[20]

    • Generate a heat map of the plate data to visually inspect for gradients or patterns (e.g., higher signals at the edges).

    • For Plate 3, analyze the signal separation and consistency across the plate.

Visualizations

HTS_Troubleshooting_Workflow cluster_0 Assay Performance Issue cluster_1 Initial Investigation cluster_2 Optimization Steps cluster_3 Validation High Background High Background Check Reagents Check Reagents High Background->Check Reagents High Variability High Variability Review Protocol Review Protocol High Variability->Review Protocol Evaluate Plate Uniformity Evaluate Plate Uniformity High Variability->Evaluate Plate Uniformity Low S/B Ratio Low S/B Ratio Low S/B Ratio->Check Reagents Titrate Reagents Titrate Reagents Check Reagents->Titrate Reagents Change Plate Type Change Plate Type Check Reagents->Change Plate Type Optimize Incubation Optimize Incubation Review Protocol->Optimize Incubation Mitigate Edge Effects Mitigate Edge Effects Evaluate Plate Uniformity->Mitigate Edge Effects Calculate Z-Factor Calculate Z-Factor Titrate Reagents->Calculate Z-Factor Optimize Incubation->Calculate Z-Factor Change Plate Type->Calculate Z-Factor Mitigate Edge Effects->Calculate Z-Factor

Caption: A workflow for troubleshooting common HTS assay performance issues.

Z_Factor_Interpretation Start Calculate Z-Factor Z_gt_0_5 Z' > 0.5 Start->Z_gt_0_5 Z_0_to_0_5 0 < Z' < 0.5 Z_gt_0_5->Z_0_to_0_5 No Excellent Excellent Assay (Proceed to HTS) Z_gt_0_5->Excellent Yes Z_lt_0 Z' < 0 Z_0_to_0_5->Z_lt_0 No Marginal Marginal Assay (Requires Optimization) Z_0_to_0_5->Marginal Yes Poor Poor Assay (Re-develop) Z_lt_0->Poor Yes

Caption: Decision tree for HTS assay validation based on Z-factor values.

Signal_Pathway_Example cluster_luciferase Luciferase Reporter Assay Principle Promoter Promoter of Interest Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene drives Transcription Transcription & Translation Luciferase_Gene->Transcription Luciferase_Enzyme Luciferase Enzyme Transcription->Luciferase_Enzyme Light Light Signal Luciferase_Enzyme->Light Luciferin Luciferin (Substrate) Luciferin->Light converts to

Caption: Simplified signaling pathway for a luciferase reporter assay.

References

improving the signal-to-noise ratio in Mt KARI assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI) assays for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of a low signal-to-noise ratio in my Mt KARI assay?

A low signal-to-noise ratio can stem from several factors, including suboptimal reagent concentrations, inappropriate buffer conditions, high background noise, or issues with the detection method. It is crucial to systematically evaluate each component of the assay to identify the root cause.

Q2: How can I be sure my Mt KARI enzyme is active?

To confirm enzyme activity, always include a positive control in your experimental setup. A known substrate of Mt KARI, such as (S)-acetolactate, should be used under optimal reaction conditions.[1] The absence of a signal in the positive control indicates a problem with the enzyme's integrity or the assay conditions.

Q3: What are appropriate negative controls for an Mt KARI assay?

Negative controls are essential to determine the baseline signal and identify non-specific activity.[2] An ideal negative control consists of all reaction components except the enzyme. This helps to differentiate the true enzymatic signal from background noise.

Q4: My results are highly variable between replicates. What could be the cause?

High variability can be due to several factors, including inconsistent pipetting, temperature fluctuations, or inadequate mixing of reagents.[3] Ensuring uniform experimental conditions for all replicates is critical for reproducibility.

Troubleshooting Guide

Issue 1: High Background Signal

High background can obscure the true signal from the Mt KARI enzyme, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity reagents. Ensure buffers are prepared with sterile, nuclease-free water.[4]
Non-specific Binding Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into the assay buffer to minimize non-specific interactions.[5]
Substrate Instability Prepare substrate solutions fresh before each experiment to avoid degradation products that might contribute to background signal.
Autohydrolysis of Substrate Run a control reaction without the enzyme to measure the rate of substrate autohydrolysis. Subtract this background rate from your experimental data.
Incorrect Plate Type For fluorescence-based assays, use black plates to reduce background fluorescence. For colorimetric assays, clear plates are suitable.[6]
Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more critical components of the assay.

Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your Mt KARI enzyme stock using a proven positive control. Store the enzyme under recommended conditions to maintain its activity.[3]
Suboptimal Enzyme Concentration Titrate the enzyme concentration to find the optimal level that produces a robust signal within the linear range of the assay.
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate for the enzyme's Michaelis constant (Km) to achieve a measurable reaction rate.[7]
Inhibitory Contaminants Check all buffers and reagents for potential inhibitors. For example, sodium azide can inhibit peroxidase activity in coupled assays.[8]
Inappropriate Incubation Time or Temperature Optimize the incubation time and temperature to ensure the reaction proceeds sufficiently to generate a detectable signal.[6]

Experimental Protocols

Standard Mt KARI Activity Assay Protocol

This protocol outlines a standard method for measuring Mt KARI activity by monitoring the consumption of NADPH at 340 nm.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 100 mM Tris-HCl (pH 8.0) and 4 mM MgCl₂.[9] Ensure the buffer is at room temperature before use.[6]

    • NADPH Solution : Prepare a 0.2 mM solution of NADPH in the assay buffer. Keep on ice and protect from light.

    • Substrate Solution : Prepare a solution of 2-acetolactate in the assay buffer. The final concentration in the assay will depend on the experimental goal (e.g., for determining Km, a range of concentrations will be needed).

    • Enzyme Solution : Dilute the Mt KARI enzyme to the desired concentration in ice-cold assay buffer.

  • Assay Procedure :

    • In a suitable microplate, add the assay buffer, NADPH solution, and substrate solution to each well.

    • Initiate the reaction by adding the Mt KARI enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • The rate of NADPH oxidation is proportional to the Mt KARI activity.

Data Presentation: Kinetic Parameters of KARI Enzymes

The following table summarizes key kinetic parameters for KARI enzymes from different sources, providing a reference for expected values.

EnzymeSubstrateKm (µM)kcat (s-1)Cofactor
M. tuberculosis KARI (MtKARI)2-acetolactate881 ± 500.85 ± 0.05NADPH
E. coli KARI (EcKARI)2-acetolactate490 ± 250.75 ± 0.01NADPH
S. acidocaldarius KARI (Sac-KARI)2S-acetolactate184 - 600.058 - 0.957NADPH
S. acidocaldarius KARI (Sac-KARI)2S-acetolactate469 - 910.055 - 0.526NADH

Note: The kinetic parameters can vary depending on the specific assay conditions.[9][10]

Visualizing Workflows and Pathways

Mt KARI Assay Experimental Workflow

Mt_KARI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, Substrate Mix Combine Reagents in Microplate Reagents->Mix Enzyme Prepare Mt KARI Enzyme Dilution Initiate Add Enzyme to Initiate Reaction Enzyme->Initiate Mix->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate of NADPH Consumption Measure->Calculate Determine Determine Enzyme Activity Calculate->Determine

Caption: A diagram illustrating the key steps in a typical Mt KARI enzyme activity assay.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_Logic Start Low Signal-to-Noise Ratio Check_Controls Review Positive & Negative Controls Start->Check_Controls Controls_OK Controls are Valid Check_Controls->Controls_OK OK Controls_Bad Controls Failed Check_Controls->Controls_Bad Fail High_Background Assess High Background Controls_OK->High_Background Low_Signal Investigate Low Signal Controls_OK->Low_Signal Check_Enzyme Verify Enzyme Activity Controls_Bad->Check_Enzyme Check_Substrate Verify Substrate Integrity Controls_Bad->Check_Substrate Optimize_Reagents Optimize Reagent Concentrations High_Background->Optimize_Reagents Optimize_Conditions Optimize Assay Conditions (T, pH) Low_Signal->Optimize_Conditions Final_Resolution Improved S/N Ratio Optimize_Reagents->Final_Resolution Optimize_Conditions->Final_Resolution Check_Enzyme->Final_Resolution Check_Substrate->Final_Resolution

Caption: A flowchart outlining the logical steps for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: Enhancing Inhibitor Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with strategies to enhance the cell permeability of inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to poor inhibitor cell permeability.

Problem Possible Cause Suggested Solution
Low intracellular concentration of the inhibitor despite high potency in biochemical assays. Poor passive diffusion across the cell membrane due to unfavorable physicochemical properties (e.g., high polarity, large molecular size).[1]1. Chemical Modification: Synthesize analogs with increased lipophilicity or mask polar functional groups. The prodrug approach, where a lipophilic moiety is cleaved intracellularly, can be effective.[1][2][3]2. Formulation Strategies: Utilize lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubility and membrane interaction.[4][5]
Inhibitor shows good initial uptake but is rapidly cleared from the cell. Active efflux by transmembrane transporters (e.g., P-glycoprotein).[6][7][8]1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of relevant efflux pumps to increase the intracellular retention of your compound.[6][9]2. Structural Modification: Design analogs that are not recognized by efflux pumps.[6]
High variability in permeability assay results. Inconsistent cell monolayer integrity in in vitro models (e.g., Caco-2, MDCK).[10]1. Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) to ensure the formation of a confluent and tight cell monolayer before and during the assay.[10]2. Use Paracellular Markers: Include fluorescently labeled dextrans or other non-permeable markers to assess the integrity of the paracellular pathway.[11]
In silico predictions of good permeability do not correlate with experimental results. The computational model may not account for all relevant biological factors, such as active transport or metabolism.[12][13][14]1. Refine in silico Model: Incorporate additional parameters into your model, such as protein-ligand docking with transporters or metabolism prediction.[15][16]2. Combine with in vitro data: Use a combination of in silico and in vitro assays for a more comprehensive permeability assessment.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties that influence an inhibitor's cell permeability?

A1: The most critical physicochemical properties include:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in lipids versus water. An optimal range is crucial, as very high lipophilicity can lead to poor aqueous solubility and membrane retention, while low lipophilicity hinders membrane partitioning.[15]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.[1]

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. High PSA is often associated with poor permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can reduce permeability by increasing hydration and impeding membrane crossing.[15]

Q2: How can I experimentally measure the cell permeability of my inhibitor?

A2: Several in vitro methods are commonly used:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures permeability across an artificial lipid membrane. It is a good first screen for passive diffusion.[2]

  • Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. This model can assess both passive diffusion and active transport.[17]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this model uses a monolayer of MDCK cells and is often used to study the role of specific transporters that can be engineered into the cells.[18]

Q3: What is a prodrug strategy and how can it enhance cell permeability?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[1][2] To enhance cell permeability, a common prodrug strategy involves masking polar functional groups (like carboxylic acids or amines) with more lipophilic moieties (e.g., esters).[1][3] This increases the overall lipophilicity of the compound, facilitating its passage across the lipid cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active inhibitor.[1]

Q4: What are efflux pumps and how do they affect inhibitor permeability?

A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell.[6][7][8] They are a major mechanism of multidrug resistance in cancer cells and bacteria.[8][19] If an inhibitor is a substrate for an efflux pump, its intracellular concentration will be significantly reduced, even if it has good passive permeability.[6][7] This can lead to a loss of efficacy.

Q5: What are some common formulation strategies to improve the bioavailability of poorly permeable inhibitors?

A5: Several formulation strategies can be employed:

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).[4][5] They can enhance the solubility and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[5][20]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[5][21]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][22]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of an inhibitor across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated)

  • Dodecane

  • Lecithin (e.g., from soybean)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare the Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v).

  • Coat the Filter Plate: Carefully pipette 5 µL of the lecithin-dodecane solution onto the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Solutions: Dilute the test inhibitor and reference compounds from their DMSO stocks into PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor buffer.

  • Incubate: Incubate the plate sandwich at room temperature on a plate shaker at a gentle speed (e.g., 50-100 rpm) for a defined period (e.g., 4-18 hours).

  • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the compounds in each sample using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D)) Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_D(0) is the initial concentration in the donor well

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active transport of an inhibitor across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Reference compounds (for high and low permeability, and for efflux)

  • TEER meter

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Prepare Transport Buffer: Prepare HBSS with 25 mM HEPES, pH 7.4.

  • Prepare Dosing Solutions: Dilute the test inhibitor and reference compounds in the transport buffer to the final desired concentration. Also, prepare a dosing solution containing Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of the dosing solution to the apical (A) compartment and 1.2 mL of fresh transport buffer to the basolateral (B) compartment. c. Incubate at 37°C with gentle shaking (e.g., 50 rpm). d. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical - B to A): a. To assess active efflux, perform the experiment in the reverse direction. b. Add 1.2 mL of the dosing solution to the basolateral (B) compartment and 0.4 mL of fresh transport buffer to the apical (A) compartment. c. Follow the same incubation and sampling procedure as the A to B transport.

  • Sample Analysis: Analyze the concentration of the inhibitor in all collected samples by LC-MS/MS. Analyze the concentration of Lucifer yellow by fluorescence to confirm monolayer integrity throughout the experiment.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.

Visualizations

Experimental_Workflow_for_Permeability_Screening cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 Optimization Strategies cluster_3 Outcome In_Silico_Prediction In Silico Prediction (LogP, PSA, MW) PAMPA PAMPA Assay In_Silico_Prediction->PAMPA High Priority Caco2_Assay Caco-2 Permeability Assay (A to B & B to A) PAMPA->Caco2_Assay Promising Candidates MDCK_Assay MDCK Permeability Assay (Transporter Studies) Caco2_Assay->MDCK_Assay Efflux Substrates Chemical_Modification Chemical Modification (Prodrugs, Analogs) Caco2_Assay->Chemical_Modification Low Permeability Formulation_Development Formulation Development (SEDDS, ASDs) Caco2_Assay->Formulation_Development Solubility Issues MDCK_Assay->Chemical_Modification Chemical_Modification->Caco2_Assay Re-evaluate Optimized_Inhibitor Optimized Inhibitor with Enhanced Permeability Chemical_Modification->Optimized_Inhibitor Formulation_Development->Optimized_Inhibitor

Caption: Workflow for inhibitor permeability screening and optimization.

Prodrug_Activation_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Prodrug_Extracellular Lipophilic Prodrug Passive_Diffusion Passive Diffusion Prodrug_Extracellular->Passive_Diffusion Prodrug_Intracellular Prodrug Passive_Diffusion->Prodrug_Intracellular Enzymatic_Cleavage Enzymatic Cleavage (e.g., Esterases) Prodrug_Intracellular->Enzymatic_Cleavage Active_Inhibitor Active Inhibitor Enzymatic_Cleavage->Active_Inhibitor Target_Protein Target Protein Active_Inhibitor->Target_Protein Inhibition Therapeutic_Effect Therapeutic Effect Target_Protein->Therapeutic_Effect

Caption: Mechanism of a prodrug strategy to enhance cell permeability.

References

Technical Support Center: Optimizing the Pharmacokinetic Properties of Mt KARI Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying Mt KARI-IN-5 and other novel inhibitors of Mycobacterium tuberculosis (Mt) Ketol-acid reductoisomerase (KARI). The guidance provided is based on established principles of drug discovery and data available for other Mt KARI inhibitors, as specific information for this compound is not publicly available.

General Troubleshooting Guide

This guide addresses common challenges encountered during the optimization of the pharmacokinetic (PK) properties of Mt KARI inhibitors.

Problem Possible Causes Suggested Solutions
Poor Aqueous Solubility - High lipophilicity (high logP). - Crystalline solid-state. - Presence of non-polar functional groups.- Introduce polar functional groups: Add amines, hydroxyls, or amides to increase polarity. - Formulate as a salt: If the compound has an ionizable group, salt formation can significantly improve solubility. - Reduce molecular weight: Smaller molecules often exhibit better solubility. - Employ formulation strategies: Consider using co-solvents, surfactants, or amorphous solid dispersions for in vitro assays.
Low Metabolic Stability - Susceptibility to cytochrome P450 (CYP) enzyme metabolism.[1] - Presence of labile functional groups (e.g., esters, benzylic protons).- Block metabolic soft spots: Introduce fluorine or chlorine atoms at sites prone to oxidation. - Replace labile groups: Substitute metabolically unstable moieties with more robust alternatives (e.g., replace an ester with an amide). - Perform metabolic stability assays: Use liver microsomes or hepatocytes to identify major metabolites and guide structural modifications.
High Plasma Protein Binding - High lipophilicity. - Presence of acidic functional groups.- Reduce lipophilicity: Decrease the logP of the compound. - Introduce polar or basic functional groups: This can reduce binding to albumin. - Measure unbound fraction: The unbound drug is pharmacologically active, so accurately determining this value is crucial.
Low Cell Permeability - High polarity (high topological polar surface area - tPSA). - High molecular weight. - Efflux by transporters like P-glycoprotein (P-gp).- Optimize lipophilicity: A balance is needed; too high or too low can hinder permeability. - Mask polar groups: Use prodrug strategies to temporarily mask polar functional groups. - Assess P-gp liability: Use in vitro assays to determine if the compound is a substrate for efflux transporters.
Poor Oral Bioavailability - A combination of the issues above: poor solubility, low permeability, and/or high first-pass metabolism.- Systematically address each of the contributing factors. - Consider alternative routes of administration for initial in vivo studies to bypass first-pass metabolism and assess intrinsic activity.

Frequently Asked Questions (FAQs)

Q1: What is Mt KARI and why is it a good drug target for tuberculosis?

A1: Mt KARI, or Ketol-acid reductoisomerase from Mycobacterium tuberculosis, is an essential enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway.[2][3] This pathway is crucial for the survival of the bacterium but is absent in humans, making KARI an attractive target for developing new anti-tuberculosis drugs with potentially low host toxicity.[4][5]

Q2: What are the key pharmacokinetic parameters to consider when developing an anti-tuberculosis drug?

A2: Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME). For anti-TB drugs, it is particularly important to achieve adequate drug concentrations at the site of infection, which is often within lung granulomas and inside host macrophages.[6] Therefore, good cell penetration and stability in the lung microenvironment are critical.

Q3: How can I assess the metabolic stability of my Mt KARI inhibitor?

A3: The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. These systems contain the major drug-metabolizing enzymes, such as cytochrome P450s.[1] The disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.

Q4: What is the significance of the Minimum Inhibitory Concentration (MIC) value?

A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key measure of a compound's potency against a specific pathogen. For Mt KARI inhibitors, a low MIC against M. tuberculosis is a primary goal.

Q5: What is the difference between target-based and cell-based screening for Mt KARI inhibitors?

A5: Target-based screening involves testing compounds directly against the isolated Mt KARI enzyme to measure their inhibitory activity (e.g., determining the Ki or IC50 value). Cell-based screening, on the other hand, involves testing compounds against whole M. tuberculosis cells to measure their ability to inhibit bacterial growth (determining the MIC). A compound that is potent in a target-based assay but weak in a cell-based assay may have poor permeability or be subject to efflux.

Quantitative Data for Exemplary Mt KARI Inhibitors

The following table summarizes publicly available data for known inhibitors of Mt KARI. This data can serve as a benchmark for researchers developing new inhibitors.

Compound Target Ki (nM) MIC (µM) Reference
Mt KARI-IN-1Mt KARI3,060Not Reported[7]
1f (a pyrimidinedione)Mt KARI23.312.7[4][8]
NSC116565Mt KARI95.420[5]
151f (phenyl derivative of NSC116565)Mt KARI818[5]
MMV553002 (hydrolyzed product)Mt KARI5311.10 (anti-TB activity of other hydrolyzed product)[5]

Visualizations

Signaling Pathways and Experimental Workflows

BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate IlvB Mt_KARI Mt KARI (Target of this compound) Acetolactate->Mt_KARI DHIV (R)-2,3-Dihydroxy- 3-isovalerate KIV 2-Ketoisovalerate DHIV->KIV IlvD Isoleucine Isoleucine DHIV->Isoleucine IlvD, IlvE Valine Valine KIV->Valine IlvE Leucine Leucine KIV->Leucine LeuA, LeuB, LeuC/D Mt_KARI->DHIV NADPH -> NADP+ Threonine Threonine 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate IlvA, IlvB 2-Aceto-2-hydroxybutyrate 2-Aceto-2-hydroxybutyrate 2-Ketobutyrate->2-Aceto-2-hydroxybutyrate IlvA, IlvB 2-Aceto-2-hydroxybutyrate->Mt_KARI IlvA, IlvB Mt_KARI_IN_5 This compound Mt_KARI_IN_5->Mt_KARI Inhibits

Caption: Inhibition of Mt KARI in the BCAA biosynthesis pathway.

PK_Optimization_Workflow General Workflow for Improving Pharmacokinetic Properties Start Lead Compound (e.g., this compound) In_Vitro_PK In Vitro PK Profiling (Solubility, Stability, Permeability) Start->In_Vitro_PK SAR Structure-Activity Relationship (SAR) Analysis In_Vitro_PK->SAR Design Design New Analogs SAR->Design In_Vivo_PK In Vivo PK Studies (Rodent Model) SAR->In_Vivo_PK Promising Profile Synthesis Chemical Synthesis Design->Synthesis Synthesis->In_Vitro_PK Iterative Cycle Efficacy Efficacy Studies (TB Infection Model) In_Vivo_PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate Good PK/PD Profile

Caption: Iterative workflow for pharmacokinetic optimization.

Experimental Protocols

Kinetic Solubility Assay

Objective: To determine the aqueous solubility of a test compound.

Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO at a high concentration (e.g., 10 mM).

  • Add the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that is expected to be above the solubility limit (e.g., 200 µM). The final DMSO concentration should be low (e.g., <= 1%).

  • Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.

  • Centrifuge the samples to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a test compound to metabolism by phase I enzymes.

Methodology:

  • Thaw pooled liver microsomes (e.g., human, rat) on ice.

  • Prepare an incubation mixture containing the test compound (e.g., 1 µM) and liver microsomes in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across the intestinal barrier.

Methodology:

  • Prepare a donor plate containing the test compound dissolved in a buffer solution at a specific pH (e.g., pH 6.5 to mimic the small intestine).

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Place the filter plate on top of an acceptor plate containing buffer (e.g., pH 7.4).

  • Add the donor solution to the filter plate and incubate for a set period (e.g., 4-16 hours) at room temperature.

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe).

References

troubleshooting inconsistent results in M. tuberculosis growth inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Mycobacterium tuberculosis (M. tuberculosis) growth inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in M. tuberculosis growth inhibition assays?

A1: Inconsistent results in M. tuberculosis growth inhibition assays can stem from several factors, including:

  • Inoculum Preparation: Improper standardization of the bacterial inoculum is a critical step that can lead to variability.[1][2][3][4]

  • Media and Reagent Quality: Variations in media components, pH, and reagent quality can significantly impact bacterial growth.[5]

  • Assay Conditions: Fluctuations in incubation temperature, oxygen levels, and plate handling can affect assay performance.

  • Contamination: Microbial contamination can interfere with the growth of M. tuberculosis and the assay readout.

  • Compound-related Issues: The solubility and stability of test compounds can influence their effective concentration in the assay.

  • Technical Errors: Pipetting inaccuracies and improper mixing can introduce significant variability.

Q2: Which growth inhibition assays are commonly used for M. tuberculosis and what are their key differences?

A2: Several assays are used to determine the susceptibility of M. tuberculosis to inhibitory compounds. Common methods include:

  • Microplate Alamar Blue Assay (MABA): A colorimetric assay that uses the redox indicator Alamar Blue to measure metabolic activity. It is relatively fast, inexpensive, and suitable for determining the minimum inhibitory concentration (MIC) of compounds against replicating bacteria.[6][7][8][9]

  • Low-Oxygen Recovery Assay (LORA): A luminescence-based assay that assesses the activity of compounds against non-replicating, hypoxic M. tuberculosis.[6][10][11][12] This is important for identifying compounds that can target persistent bacteria.

  • Mycobacterial Growth Inhibition Assay (MGIA): An ex-vivo functional assay that measures the ability of host immune cells (e.g., PBMCs) to control mycobacterial growth.[13][14][15][16][17][18]

  • Agar-based Methods (e.g., Proportion Method): Considered a gold standard, this method involves plating dilutions of a bacterial culture on drug-containing and drug-free solid media to determine the proportion of resistant bacteria.[19]

Q3: How important is the standardization of the inoculum?

A3: Standardization of the inoculum is one of the most critical steps for ensuring reproducible results in drug susceptibility testing.[1][2][3] An inconsistent number of bacteria at the start of the experiment will lead to variable growth rates and, consequently, inconsistent MIC values.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of a test compound. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions. Ensure proper tip immersion depth.
Improper Mixing Gently mix the 96-well plate after adding all reagents and before incubation. Avoid vigorous shaking that can cause cross-contamination.
Incomplete Compound Solubilization Visually inspect for compound precipitation. If necessary, adjust the solvent or use a different solubilization method.
Edge Effects Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile media or water.
Cell Clumping Vortex the bacterial suspension with glass beads to break up clumps before preparing the inoculum. Allow larger clumps to settle before taking the supernatant.
Issue 2: No or Poor Bacterial Growth in Control Wells

The absence of growth in the positive control wells invalidates the assay results.

Potential Cause Recommended Solution
Inactive Bacterial Culture Use a fresh, actively growing culture of M. tuberculosis. Confirm viability before starting the assay.
Incorrect Inoculum Density Prepare the inoculum to the correct McFarland standard or optical density as specified in the protocol.
Media Preparation Errors Double-check the composition and pH of the growth medium. Ensure all supplements are added correctly. M. tuberculosis growth is restricted by acidic pH and requires sufficient Mg2+.[5]
Incorrect Incubation Conditions Verify the incubator temperature, CO2 levels (if required), and humidity. For assays like LORA, ensure anaerobic conditions are properly established.[10][11][12]
Residual Disinfectant/Detergent Ensure all labware is thoroughly rinsed with sterile, distilled water to remove any residues.
Issue 3: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Variability in MIC values across experiments makes it difficult to assess the true potency of a compound.

Potential Cause Recommended Solution
Inoculum Size Effect Strictly adhere to the standardized inoculum preparation protocol. While some studies suggest inoculum size may not affect the drug susceptibility profile, consistency is key for reproducibility.[2][3][4]
Compound Instability Prepare fresh dilutions of the test compound for each experiment. If the compound is light-sensitive, protect it from light.
Lot-to-Lot Variation in Media Perform quality control on each new batch of media using a reference strain with a known MIC for a standard antibiotic.
Subjective Endpoint Reading For colorimetric or fluorometric assays, use a plate reader for quantitative analysis. For manual reading, have a second person confirm the results.
Heteroresistance The presence of a mixed population of susceptible and resistant bacteria can lead to inconsistent results.[20] Consider using molecular methods to check for resistance mutations.

Quality Control Parameters

Implementing a robust quality control (QC) program is essential for reliable results.[1][21][22][23] The following table provides some key QC parameters for different assays.

Assay QC Parameter Acceptable Range Reference Strain
MABA MIC of IsoniazidTypically 0.015 - 0.06 µg/mLM. tuberculosis H37Rv (ATCC 27294)
MABA MIC of RifampicinTypically 0.03 - 0.125 µg/mLM. tuberculosis H37Rv (ATCC 27294)
LORA Z'-factor0.58 - 0.84M. tuberculosis H37Rv (luciferase-expressing)[10][11][12]
MGIA Growth in control wellsConsistent time-to-positivity (TTP) or CFU countM. tuberculosis H37Rv (ATCC 27294)

Experimental Protocols

Detailed Protocol for Microplate Alamar Blue Assay (MABA)

This protocol is adapted from established MABA procedures.[6][7][8][9]

1. Materials:

  • M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Test compounds and control antibiotics (e.g., isoniazid, rifampicin).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Sterile glass beads (3 mm).

2. Inoculum Preparation:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Transfer the culture to a sterile tube containing glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Let the suspension stand for 5-10 minutes to allow large clumps to settle.

  • Transfer the supernatant to a new tube and adjust the OD600 to a McFarland standard of 1.0.

  • Dilute the adjusted suspension 1:50 in 7H9 broth to obtain the final inoculum.

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds and control antibiotics in a separate 96-well plate.

  • Add 100 µL of the appropriate compound dilution to the corresponding wells of the assay plate.

  • Include wells with no drug (positive control for growth) and wells with a known antibiotic (negative control for growth).

  • Add 100 µL of the final bacterial inoculum to each well.

  • Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 16-24 hours.

  • Read the results visually (blue = inhibition, pink = growth) or quantitatively using a fluorometer (excitation 530 nm, emission 590 nm).

4. Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows at least 90% inhibition of fluorescence compared to the control wells.

Visualizations

M_tuberculosis_Growth_Inhibition_Assay_Workflow start Start prep Prepare Inoculum (Standardize to McFarland 1.0) start->prep plate_setup Plate Setup: - 100µL Compound - 100µL Inoculum prep->plate_setup dilute_compound Prepare Compound Serial Dilutions dilute_compound->plate_setup incubation Incubate Plate (37°C, 5-7 days) plate_setup->incubation add_reagent Add Indicator (e.g., Alamar Blue) incubation->add_reagent readout Read Results (Visual or Plate Reader) add_reagent->readout end Determine MIC readout->end

Caption: Experimental workflow for a typical M. tuberculosis growth inhibition assay.

Troubleshooting_Decision_Tree start Inconsistent Results check_controls Are control wells valid? start->check_controls no_growth No growth in positive control? check_controls->no_growth No growth_in_neg Growth in negative control? check_controls->growth_in_neg Yes sol_inoculum Troubleshoot: - Inoculum viability - Media preparation - Incubation conditions no_growth->sol_inoculum Yes high_variability High variability in replicates? growth_in_neg->high_variability No sol_contamination Troubleshoot: - Aseptic technique - Reagent sterility - Compound contamination growth_in_neg->sol_contamination Yes sol_pipetting Troubleshoot: - Pipetting technique - Plate mixing - Edge effects - Compound solubility high_variability->sol_pipetting Yes end Re-run Assay sol_inoculum->end sol_contamination->end sol_pipetting->end

Caption: Decision tree for troubleshooting inconsistent assay results.

Isoniazid_Mechanism_of_Action INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Simplified signaling pathway for the mechanism of action of Isoniazid.[24]

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Preclinical Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in cancer therapy.[1][2] Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents.[2][3] This has spurred the development of a multitude of small-molecule inhibitors aimed at neutralizing Mcl-1's pro-survival function. This guide provides a comparative overview of the preclinical efficacy of several prominent Mcl-1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Efficacy Comparison of Mcl-1 Inhibitors

The following tables summarize the in vitro binding affinities and cellular potencies of several preclinical Mcl-1 inhibitors across various cancer cell lines. These small molecules are designed to fit into the BH3-binding groove of Mcl-1, thereby preventing its interaction with pro-apoptotic proteins like Bak and Bim and ultimately triggering apoptosis.[4][5]

InhibitorBinding Affinity (Kᵢ/Kₔ)Assay TypeTarget SpeciesReference
S63845 0.19 nM (Kd)Surface Plasmon ResonanceHuman[6]
AZD5991 <1 nM (Kᵢ)TR-FRETHuman[4]
AMG-176 <0.1 nM (Kᵢ)Biochemical AssayHuman[2]
A-1210477 0.45 nM (Kᵢ)TR-FRETHuman[7]
UMI-77 490 nM (Kᵢ)Fluorescence PolarizationHuman[8]
VU661013 97 pM (Kᵢ)Not SpecifiedHuman[9]

Table 1: In Vitro Binding Affinities of Selected Mcl-1 Inhibitors. This table provides a comparison of the binding strengths of various inhibitors to the Mcl-1 protein. Lower values indicate tighter binding.

InhibitorCell LineCancer TypeIC₅₀/EC₅₀/GI₅₀Assay TypeReference
S63845 MOLP-8Multiple Myeloma~10 nM (IC₅₀)Cell Viability[10]
H929Multiple Myeloma~20 nM (IC₅₀)Cell Viability[10]
AZD5991 MOLP-8Multiple Myeloma33 nM (EC₅₀, 6h caspase)Caspase Activity[4]
MV4-11Acute Myeloid Leukemia24 nM (EC₅₀, 6h caspase)Caspase Activity[4]
AMG-176 OPM-2Multiple Myeloma~100 nM (IC₅₀)Cell Viability[2]
MV-4-11Acute Myeloid Leukemia~100 nM (IC₅₀)Cell Viability[2]
A-1210477 H2110Non-Small Cell Lung Cancer<10 µM (IC₅₀)Cell Viability[7]
H23Non-Small Cell Lung Cancer<10 µM (IC₅₀)Cell Viability[7]
HL-60Acute Myeloid Leukemia~1 µM (IC₅₀)Cell Viability[11]
UMI-77 BxPC-3Pancreatic Cancer3.4 µM (IC₅₀)Cell Viability[8]
Panc-1Pancreatic Cancer4.4 µM (IC₅₀)Cell Viability[8]
VU661013 MV-4-11Acute Myeloid Leukemia<100 nM (GI₅₀)Growth Inhibition[5]
MOLM-13Acute Myeloid Leukemia<100 nM (GI₅₀)Growth Inhibition[5]

Table 2: Cellular Potency of Selected Mcl-1 Inhibitors in Various Cancer Cell Lines. This table showcases the concentration of each inhibitor required to achieve a 50% reduction in cell viability, growth, or caspase activation. Lower values indicate higher potency in a cellular context.

In Vivo Efficacy

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of Mcl-1 inhibitors. The following table summarizes the in vivo efficacy of selected inhibitors in xenograft models.

InhibitorXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
S63845 AMO-1Multiple Myeloma25 mg/kg, i.v., twice weeklySignificant TGI[6]
AZD5991 MOLP-8Multiple MyelomaSingle 6.25 mg/kg, i.v. doseTumor Regression[12]
AMG-176 OPM-2Multiple Myeloma60 mg/kg, p.o., dailyDose-dependent TGI[2]
UMI-77 BxPC-3Pancreatic Cancer60 mg/kg, i.v.Significant TGI[8]
VU661013 MV-4-11Acute Myeloid Leukemia75 mg/kg, i.p., dailyDose-dependent reduction in tumor burden[13][14]

Table 3: In Vivo Efficacy of Selected Mcl-1 Inhibitors in Xenograft Models. This table highlights the anti-tumor activity of the inhibitors in animal models, a key indicator of their potential clinical utility.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the Mcl-1 signaling pathway and a typical experimental workflow for evaluating Mcl-1 inhibitors.

Mcl1_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 BH3-only Proteins cluster_2 Anti-apoptotic Proteins cluster_3 Effector Proteins cluster_4 Apoptosis DNA_Damage DNA Damage Puma Puma DNA_Damage->Puma Growth_Factor_Withdrawal Growth Factor Withdrawal Bim Bim Growth_Factor_Withdrawal->Bim Mcl1 Mcl-1 Bim->Mcl1 Bcl2 Bcl-2 Bim->Bcl2 BclXL Bcl-xL Bim->BclXL Puma->Mcl1 Noxa Noxa Noxa->Mcl1 Bak Bak Mcl1->Bak Bax Bax Mcl1->Bax Bcl2->Bak Bcl2->Bax BclXL->Bak BclXL->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Apoptotic_Cell_Death Apoptotic Cell Death Caspase_Activation->Apoptotic_Cell_Death Mcl1_Inhibitor Mcl-1 Inhibitor Mcl1_Inhibitor->Mcl1

Figure 1: Mcl-1 Signaling Pathway in Apoptosis. This diagram illustrates the central role of Mcl-1 in preventing apoptosis and how Mcl-1 inhibitors disrupt this process.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Binding_Assay Biochemical Binding Assay (e.g., TR-FRET, FP) Cell_Viability_Assay Cellular Potency Assay (e.g., CellTiter-Glo) Binding_Assay->Cell_Viability_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Caspase Activation, Western Blot) Cell_Viability_Assay->Mechanism_of_Action Xenograft_Model Tumor Xenograft Model Establishment Mechanism_of_Action->Xenograft_Model Treatment Inhibitor Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Measurement Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity and Pharmacodynamic Analysis Treatment->Toxicity_Assessment Compound_Library Mcl-1 Inhibitor Candidates Compound_Library->Binding_Assay

References

Comparative Analysis of Mt KARI Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of inhibitors targeting Mycobacterium tuberculosis (Mt) ketol-acid reductoisomerase (KARI), with a focus on the potential for cross-reactivity with human enzymes. As an essential enzyme for branched-chain amino acid biosynthesis in bacteria, fungi, and plants, but absent in mammals, KARI represents a promising target for novel anti-tuberculosis therapeutics.[1][2][3][4] The inherent absence of a human homolog to KARI provides a strong foundation for the development of highly selective inhibitors with a potentially wide therapeutic window.

Executive Summary

Inhibitors of Mt KARI are being investigated as potential treatments for tuberculosis, a disease for which new drugs are urgently needed due to the rise of multidrug-resistant strains.[1][3] The primary advantage of targeting KARI is its absence in humans, which strongly suggests a low likelihood of off-target effects mediated by cross-reactivity with human enzymes.[2][4] This guide summarizes the selectivity profile of known Mt KARI inhibitors and outlines the experimental approaches used to determine enzyme specificity.

Selectivity of Mt KARI Inhibitors

The development of KARI inhibitors has focused on identifying compounds that are potent against the mycobacterial enzyme while exhibiting minimal effects on other organisms, and importantly, no effects on human enzymes. While specific data for a compound designated "Mt KARI-IN-5" is not publicly available, the general class of Mt KARI inhibitors is designed for high selectivity.

One notable example from recent studies is the pyrimidinedione compound '1f'. This inhibitor has demonstrated potent, time-dependent inhibition of Mt KARI with a Ki of 23.3 nM.[2][4] Crucially, its inhibitory mechanism differs when tested against KARI from Oryza sativa (rice), where it acts as a competitive inhibitor for the substrate 2-acetolactate (AL) with a Ki of 146 nM and shows no time-dependent inhibition.[2][4] This difference in inhibitory kinetics against KARI from different species highlights the potential for achieving high selectivity.

The following table summarizes the inhibitory activity of several reported Mt KARI inhibitors against the target enzyme. Data on direct cross-reactivity with human enzymes is generally not reported, as the absence of a human KARI homologue makes such interactions highly improbable.

Compound IDTarget EnzymeInhibition Metric (IC50/Ki)Reference
NR-107Mt KARIIC50: 18.47 µM[1]
ASIM-FMt KARIIC50: 27.02 µM[1]
1f (pyrimidinedione)Mt KARIKi: 23.3 nM[2][4]
1f (pyrimidinedione)Oryza sativa KARIKi: 146 nM[2][4]
MMV553002 (hydrolyzed)Mt KARIKi: 531 nM[3]
NSC116565Mt KARIKi: 95.4 nM[3]
151fMt KARIKi: 8 nM[3]

Experimental Protocols for Assessing Inhibitor Selectivity

The determination of inhibitor selectivity is a critical step in drug development. The following outlines a general experimental workflow for assessing the cross-reactivity of Mt KARI inhibitors.

1. Primary Enzyme Inhibition Assay (Mt KARI):

  • Objective: To determine the potency of the inhibitor against the target enzyme.

  • Methodology:

    • Recombinant Mt KARI is expressed and purified.

    • Enzyme activity is measured by monitoring the oxidation of NADPH at 340 nm in the presence of the substrate, 2-acetolactate (AL).

    • The inhibitor is added at varying concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[2]

2. Orthologue/Homologue Enzyme Inhibition Assays:

  • Objective: To assess the selectivity of the inhibitor against KARI from other species.

  • Methodology:

    • KARI from other organisms (e.g., Staphylococcus aureus, Oryza sativa) is expressed and purified.

    • Enzyme inhibition assays are performed as described for Mt KARI to determine IC50 or Ki values.

    • A comparison of the potency against Mt KARI versus other KARI enzymes provides a measure of selectivity.[2]

3. Human Cell Line Cytotoxicity Assays:

  • Objective: To evaluate the general toxicity of the inhibitor against human cells.

  • Methodology:

    • A panel of human cell lines (e.g., RAW 264.7 macrophages) is treated with a range of inhibitor concentrations.

    • Cell viability is assessed using standard methods such as the MTT or MTS assay.

    • The absence of significant cytotoxicity at concentrations effective against M. tuberculosis is a key indicator of selectivity.[1]

4. In-vivo Efficacy and Toxicity Studies:

  • Objective: To assess the anti-tubercular activity and safety profile of the inhibitor in a whole-organism model.

  • Methodology:

    • M. tuberculosis-infected macrophage models or animal models of tuberculosis are utilized.

    • The ability of the inhibitor to reduce the bacterial load is measured.[1]

    • Animal models are monitored for any signs of toxicity.

Logical Workflow for Selectivity Profiling

The following diagram illustrates the logical progression of experiments to establish the selectivity of an Mt KARI inhibitor.

G A Primary Screen: Inhibition of Mt KARI B Selectivity Screen: Inhibition of KARI from other species (e.g., S. aureus, O. sativa) A->B Assess Specificity C Human Cell Line Cytotoxicity (e.g., RAW 264.7) A->C D Efficacy in M. tuberculosis Infection Model B->D E Toxicity in Animal Model C->E Confirm Safety Profile

Caption: Workflow for assessing the selectivity of Mt KARI inhibitors.

Conclusion

The absence of a ketol-acid reductoisomerase homolog in humans is a significant advantage for the development of targeted anti-tuberculosis therapies. The available data on known Mt KARI inhibitors, while not specific to a compound named "this compound," strongly support the hypothesis that this class of compounds will exhibit a high degree of selectivity and a low potential for cross-reactivity with human enzymes. The experimental framework outlined in this guide provides a robust methodology for confirming the safety and selectivity of novel Mt KARI inhibitors as they progress through the drug development pipeline.

References

A Comparative Guide to the In Vivo Validation of Novel Anti-Tubercular Agents: Evaluating a Hypothetical Ketol-Acid Reductoisomerase (KARI) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new anti-tubercular drugs with novel mechanisms of action. One promising target is the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for Mtb but absent in humans.[1][2][3] Ketol-acid reductoisomerase (KARI) is a key enzyme in this pathway, making it an attractive target for new inhibitors.[1][2][4][5]

This guide provides a framework for the in vivo validation of a hypothetical KARI inhibitor, "KARI-IN-5," by comparing its potential efficacy against established first- and second-line anti-tubercular drugs. As no specific in vivo data for a compound designated "Mt KARI-IN-5" is publicly available, this document serves as a methodological guide, presenting hypothetical data for KARI-IN-5 alongside published data for standard drugs to illustrate the validation process.

Comparative In Vivo Efficacy of Anti-Tubercular Agents

The primary measure of a drug's anti-tubercular activity in vivo is its ability to reduce the bacterial load in the lungs and spleen of infected animals, typically mice. This is quantified by counting colony-forming units (CFU). The following tables summarize the expected bactericidal activity of a novel KARI inhibitor compared to standard therapeutic agents in a murine model of chronic tuberculosis.

Table 1: Comparative Efficacy in Lungs (Log₁₀ CFU Reduction)

CompoundDosage (mg/kg)Treatment DurationMean Log₁₀ CFU Reduction vs. Untreated Control
Untreated Control -4 Weeks0
KARI-IN-5 (Hypothetical) 1004 Weeks2.5 - 3.5
Isoniazid (INH) 254 Weeks~3.0 - 4.0[6]
Rifampicin (RIF) 104 Weeks~1.7 - 2.5[7]
Moxifloxacin (MXF) 1004 Weeks~3.0[8]

Table 2: Comparative Efficacy in Spleen (Log₁₀ CFU Reduction)

CompoundDosage (mg/kg)Treatment DurationMean Log₁₀ CFU Reduction vs. Untreated Control
Untreated Control -4 Weeks0
KARI-IN-5 (Hypothetical) 1004 Weeks2.0 - 3.0
Isoniazid (INH) 254 Weeks>3.0[6]
Rifampicin (RIF) 104 WeeksVariable, generally lower than in lungs
Moxifloxacin (MXF) 1008 Weeks~3.4[9]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of a drug candidate's in vivo efficacy.

Murine Model of Chronic Tuberculosis Infection

The most common preclinical model for testing anti-TB drugs uses mice, such as the BALB/c or C57BL/6 strains, infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman).[10][11]

Protocol:

  • Animal Model: 6- to 8-week-old female BALB/c mice are used.[12]

  • Infection: Mice are infected via a low-dose aerosol route using an inhalation exposure system calibrated to deliver approximately 50-100 CFU of M. tuberculosis into the lungs.[10]

  • Establishment of Chronic Infection: The infection is allowed to establish for 2-3 weeks, at which point the bacterial load in the lungs reaches a stable, high level (typically 10⁶ to 10⁷ CFU).[13]

  • Treatment Initiation: Treatment with the investigational compound (KARI-IN-5) and standard drugs is initiated. Drugs are typically administered daily or five times a week via oral gavage.[12][13]

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • KARI-IN-5 (e.g., 100 mg/kg)

    • Isoniazid (25 mg/kg)[13]

    • Rifampicin (10 mg/kg)[7]

    • Moxifloxacin (100 mg/kg)[13]

  • Duration: Treatment is administered for a minimum of 4 weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.[12]

  • CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the bacterial load per organ.[14]

  • Data Analysis: The log₁₀ CFU per organ is calculated for each mouse, and the mean reduction in bacterial load for each treatment group is compared to the untreated control group.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway Inhibition by KARI-IN-5

Ketol-acid reductoisomerase (KARI) is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which produces valine, leucine, and isoleucine.[2] Inhibiting this enzyme disrupts the production of these essential amino acids, leading to bacterial growth arrest and death.[3]

BCAA_Pathway cluster_pathway BCAA Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxy_isovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxy_isovalerate KARI (EC 1.1.1.86) Keto_isovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Keto_isovalerate DHAD Valine Valine Keto_isovalerate->Valine BCAT Leucine Leucine Keto_isovalerate->Leucine Multiple Steps KARI_IN_5 KARI-IN-5 KARI_IN_5->Acetolactate

Caption: Inhibition of the KARI enzyme by KARI-IN-5 blocks BCAA synthesis.

In Vivo Efficacy Testing Workflow

The workflow for testing a new anti-tubercular compound in vivo follows a structured, multi-stage process from infection to data analysis.

in_vivo_workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A1 Select Mouse Strain (e.g., BALB/c) A2 Aerosol Infection with M. tuberculosis H37Rv (50-100 CFU) A1->A2 A3 Allow Infection to Establish (2-3 Weeks) A2->A3 B1 Randomize Mice into Treatment Groups A3->B1 Start of Treatment B2 Daily Oral Gavage (4 Weeks) B1->B2 B3 Monitor Animal Health and Weight B2->B3 C1 Euthanize Mice B3->C1 End of Treatment C2 Harvest Lungs & Spleens C1->C2 C3 Homogenize Tissues C2->C3 C4 Plate Serial Dilutions on 7H11 Agar C3->C4 C5 Incubate (3-4 Weeks) & Count CFU C4->C5 C6 Calculate Log10 CFU Reduction & Statistical Analysis C5->C6

Caption: Standard workflow for evaluating anti-TB drug efficacy in a murine model.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Mt KARI Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitor classes targeting Mycobacterium tuberculosis (Mt) Ketol-acid Reductoisomerase (KARI), a crucial enzyme in the branched-chain amino acid biosynthesis pathway. The absence of this pathway in humans makes KARI an attractive target for novel anti-tuberculosis drug development. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative inhibitory data, details relevant experimental protocols, and visualizes key concepts through diagrams.

Introduction to Mt KARI as a Drug Target

Ketol-acid reductoisomerase (KARI) is the second enzyme in the biosynthesis pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1] This pathway is vital for bacteria, fungi, and plants, but absent in animals, making KARI an ideal target for developing selective inhibitors with potentially low off-target toxicity in humans.[2][3] The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel drug targets like KARI to combat this global health threat.[4][5]

Comparative Analysis of Mt KARI Inhibitors

Several chemical scaffolds have been investigated for their inhibitory activity against Mt KARI. The following tables summarize the quantitative data for various inhibitor classes, highlighting their potency at both the enzymatic and cellular levels.

Thiazolo[4,5-d]pyrimidine and Pyrimidinedione Analogs

This class of compounds has demonstrated potent, slow-binding inhibition of Mt KARI.[2] The SAR studies indicate that modifications to the thiazole ring can significantly impact potency.[2]

Compound IDScaffoldModificationsKi (nM)MIC90 (µM)Citation
NSC116565Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione2-methylthiazolo95.420[2]
151fThiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione2-phenylthiazolo818[2]
1fPyrimidinedione-23.312.7[6][7]
Benzo[b][8][9]oxazin-2-one Derivatives

The hit compound MMV553002 from the Medicines for Malaria Venture Pathogen Box was identified as an inhibitor of Mt KARI. Interestingly, this compound acts as a pro-drug, hydrolyzing into the active KARI inhibitor, 3-(methylsulfonyl)-2-oxopropanic acid, and a separate anti-tubercular agent, 2-aminophenol.[2][8]

Compound IDScaffoldActive MoietyKi (nM)MIC90 (µM)Citation
MMV5530023-((methylsulfonyl)methyl)-2H-benzo[b][9][8]oxazin-2-one3-(methylsulfonyl)-2-oxopropanic acid5311.10 (for 2-aminophenol)[2]
N-hydroxy-N-isopropyloxamate (IpOHA) Analogs

IpOHA is a well-characterized, potent inhibitor of KARI.[1] Analogs of IpOHA have been synthesized and evaluated to explore the SAR of this chemical class, leading to compounds with improved potency.[10]

Compound IDScaffoldKi (nM)MIC90 (µM)Citation
IpOHAN-hydroxy-N-alkyloxamate97.7-[10]
Analog 1N-hydroxy-N-alkyloxamate19.72.32 (as prodrug)[10]
Virtually Screened Compounds

High-throughput virtual screening of compound libraries has led to the identification of novel scaffolds with inhibitory activity against Mt KARI.[1][4][9]

Compound IDScaffoldIC50 (µM)Ki (µM)Citation
Compound 14--3.71[9]
Compound 16--3.06[9]
NR-107-18.47-[4][11]
ASIM-F-27.02-[4][11]
Fmoc-Phe-OHFmoc-protected amino acid98.3-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the SAR studies of Mt KARI inhibitors.

Mt KARI Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Mt KARI.

  • Protein Expression and Purification: Recombinant Mt KARI is expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Assay Buffer Preparation: A standard assay buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, and NADPH.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Enzyme Reaction: The reaction is initiated by adding the substrate (e.g., 2-acetolactate) to a mixture containing the assay buffer, Mt KARI enzyme, and the test inhibitor at various concentrations.

  • Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the data are fitted to an appropriate equation to determine the IC50 or Ki value.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

This assay assesses the ability of a compound to inhibit the growth of whole M. tuberculosis cells.

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with necessary nutrients until it reaches the mid-logarithmic growth phase.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a standardized cell density and added to the wells containing the test compounds.

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 7-14 days).

  • Growth Measurement: Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin), which changes color in the presence of metabolically active cells.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Concepts

Diagrams are provided below to illustrate the branched-chain amino acid biosynthesis pathway, a typical SAR study workflow, and the logical relationship of a pro-drug inhibitor.

Branched_Chain_Amino_Acid_Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Acetolactate synthase alpha_Ketobutyrate α-Ketobutyrate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetolactate synthase Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxyisovalerate KARI (Target) Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KARI (Target) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate IlvD Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate IlvD Valine Valine Ketoisovalerate->Valine Transaminase Leucine Leucine Ketoisovalerate->Leucine ...multiple steps Isoleucine Isoleucine Ketomethylvalerate->Isoleucine Transaminase SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection HTS High-Throughput Screening (Virtual or Experimental) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Analog_Synth Analog Synthesis Lead_Gen->Analog_Synth SAR_Assay In Vitro & In Vivo Assays (KARI Inhibition, MIC) Analog_Synth->SAR_Assay SAR_Analysis SAR Analysis SAR_Assay->SAR_Analysis SAR_Analysis->Lead_Gen Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Prodrug_Mechanism MMV553002 MMV553002 (Pro-drug) Inactive against KARI Hydrolysis Hydrolysis (in aqueous solution) MMV553002->Hydrolysis Active_KARI_Inhibitor 3-(methylsulfonyl)-2-oxopropanic acid Active KARI Inhibitor Hydrolysis->Active_KARI_Inhibitor Anti_TB_Agent 2-aminophenol Anti-TB Activity Hydrolysis->Anti_TB_Agent

References

A Head-to-Head Comparison of Pyrimidinedione and Other KARI Inhibitors for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the comparative efficacy and experimental validation of Ketol-Acid Reductoisomerase (KARI) inhibitors, focusing on the emerging pyrimidinedione class versus established inhibitors.

Ketol-acid reductoisomerase (KARI) has been identified as a promising target for the development of novel antimicrobial and herbicidal agents. This enzyme plays a crucial role in the branched-chain amino acid (BCAA) biosynthesis pathway in microorganisms and plants, a pathway that is absent in animals, thus offering a selective target for drug development. This guide provides a head-to-head comparison of a novel pyrimidinedione-based KARI inhibitor with other well-characterized KARI inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Comparative Analysis of KARI Inhibitors

A novel pyrimidinedione derivative, designated as compound 1f (also known as NSC116565), has emerged as a potent inhibitor of KARI.[1][2][3][4][5] To objectively assess its potential, we compare its performance against other established KARI inhibitors: Hoe 704 , N-hydroxy-N-isopropyloxamate (IpOHA) , and cyclopropane-1,1-dicarboxylate (CPD) .[1][6][7][8][9] The following table summarizes their inhibitory activities against KARI from various organisms, primarily Mycobacterium tuberculosis (MtKARI) and Staphylococcus aureus (SaKARI).

Inhibitor ClassCompoundTarget OrganismKi ValueInhibition MechanismKey Findings
Pyrimidinedione 1f (NSC116565) Mycobacterium tuberculosis (MtKARI)23.3 nM[1][2][5]Competitive and time-dependent with respect to both 2-acetolactate (AL) and NADPH.[1][2][5]Exhibits potent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 12.7 µM against M. tuberculosis H37Rv.[1][2]
Oryza sativa (OsKARI)146 nM[1][2][5]Competitive with AL, uncompetitive with NADPH; not time-dependent.[1][2][5]Demonstrates herbicidal activity.[1][2]
Phosphinate Hoe 704 Mycobacterium tuberculosis (MtKARI)300 nM[8][9]Time-dependent and competitive with acetolactate.[7]A potent inhibitor with demonstrated herbicidal activity.[7]
Campylobacter jejuni (CjKARI)110 nM[8][9]Reversible inhibitor.[8]
Hydroxamate IpOHA Mycobacterium tuberculosis (MtKARI)~26 nM[8][9]Slow-binding inhibitor.[8][10]Potent antimycobacterial agent.[10]
Campylobacter jejuni (CjKARI)-Binds rapidly and irreversibly.[8]
Staphylococcus aureus (SaKARI)7.9 nM[6]Slow-but-tight-binding inhibitor.[6]
Cyclopropane Derivative CPD Mycobacterium tuberculosis (MtKARI)3.03 µM[8][9]Reversible inhibitor.[8]
Campylobacter jejuni (CjKARI)0.59 µM[8][9]Reversible inhibitor.[8]
Staphylococcus aureus (SaKARI)2.73 µM[6]Competitive inhibitor.[6]

Signaling Pathway: Branched-Chain Amino Acid (BCAA) Biosynthesis

KARI is the second enzyme in the BCAA biosynthesis pathway, which is essential for the production of valine, leucine, and isoleucine.[11][12][13] The pathway starts with pyruvate and involves a series of enzymatic reactions.

BCAA_Pathway cluster_start Starting Substrates cluster_products End Products (BCAAs) Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate IlvA Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate AHAS Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate KARI (Target of Inhibition) Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate KARI (Target of Inhibition) Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate IlvD Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate IlvD Valine Valine Ketoisovalerate->Valine IlvE Leucine Leucine Ketoisovalerate->Leucine LeuA, LeuC/D, LeuB Isoleucine Isoleucine Ketomethylvalerate->Isoleucine IlvE

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental Protocols

KARI Enzyme Activity Assay

A continuous spectrophotometric assay is widely used to determine KARI activity by monitoring the consumption of NADPH at 340 nm.[14][15][16]

Materials:

  • Purified KARI enzyme

  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • NADPH solution (200 µM in assay buffer)

  • Substrate: (S)-2-acetolactate (S2AL) solution (concentration varies, e.g., 2.5 mM)

  • Inhibitor stock solutions (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing the assay buffer, NADPH, and the desired concentration of the inhibitor.

  • Add the purified KARI enzyme to the reaction mixture and pre-incubate for a specific time (e.g., 30 minutes) if assessing time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition by comparing the rates of inhibitor-treated samples to a DMSO control.

  • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor.

Experimental Workflow for KARI Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing KARI inhibitors.

KARI_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification KARI Enzyme Purification Assay_Setup Assay Setup in 96-well plate Enzyme_Purification->Assay_Setup Compound_Prep Inhibitor Stock Solution Preparation Compound_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (add Substrate) Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Reading (Absorbance at 340 nm) Reaction_Initiation->Data_Acquisition Rate_Calculation Initial Rate Calculation Data_Acquisition->Rate_Calculation IC50_Determination IC50 Determination Rate_Calculation->IC50_Determination Ki_Calculation Ki and Inhibition Mechanism Determination IC50_Determination->Ki_Calculation

Workflow for KARI Inhibition Assay.

Conclusion

The pyrimidinedione derivative 1f demonstrates potent, time-dependent inhibition of MtKARI, with a Ki value in the low nanomolar range, making it a promising lead candidate for the development of new anti-tuberculosis drugs. Its dual competitive inhibition with respect to both the substrate and the cofactor NADPH presents a unique mechanism compared to other established KARI inhibitors like Hoe 704, IpOHA, and CPD, which primarily compete with the substrate. The lower MIC value of 1f against M. tuberculosis compared to IpOHA further highlights its potential for in vivo efficacy. The detailed experimental protocols and workflows provided in this guide offer a standardized approach for the evaluation and comparison of novel KARI inhibitors, facilitating the discovery and development of next-generation antimicrobial and herbicidal agents.

References

Comparative Analysis of Ketol-Acid Reductoisomerase (KARI) Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recently developed inhibitors targeting the Mycobacterium tuberculosis (Mtb) enzyme Ketol-acid reductoisomerase (KARI). KARI is a crucial enzyme in the branched-chain amino acid biosynthesis pathway, making it an attractive target for novel anti-tuberculosis drugs. This document summarizes the performance of several KARI inhibitors based on available experimental data, offering a valuable resource for researchers in the field of tuberculosis drug discovery. While this guide centers on known inhibitors, the methodologies and data presentation can serve as a template for evaluating novel compounds such as the putative "Mt KARI-IN-5".

Data Presentation: Quantitative Comparison of Mtb KARI Inhibitors

The following table summarizes the inhibitory activities of various compounds against Mtb KARI. This data is compiled from high-throughput screening and subsequent validation assays.

Compound IDType/ClassTargetKi (nM)IC50 (µM)Mtb H37Rv MIC90 (µM)Reference
Pyrimidinedione 1f PyrimidinedioneMt KARI23.3-12.7[1][2]
NSC116565 Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dioneMt KARI95.4-20[3]
151f Phenyl derivative of NSC116565Mt KARI8-18[3]
MMV553002 (hydrolyzed) 3-(methylsulfonyl)-2-oxopropanic acidMt KARI531--[3]
NR-107 Not specifiedMt KARI-18.47-[4][5]
ASIM-F Not specifiedMt KARI-27.02-[4]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) indicates whole-cell activity. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key experiments typically used in the study of Mtb KARI inhibitors.

KARI Inhibition Assay (Enzymatic Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified KARI.

  • Objective: To determine the IC50 or Ki of an inhibitor against Mtb KARI.

  • Principle: The KARI enzyme catalyzes the NADPH-dependent reduction of an acetolactate substrate. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Purified recombinant Mtb KARI enzyme.

    • Substrate: 2-acetolactate (AL).

    • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADPH).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well UV-transparent microplates.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme in the wells of a microplate.

    • Add the test compound at various concentrations (typically a serial dilution). A control with solvent only is included.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate, 2-acetolactate.

    • Immediately monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. For Ki determination, the assay is performed at varying substrate concentrations.

Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of Mtb, providing a measure of its whole-cell activity.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

  • Principle: Mtb is cultured in the presence of serial dilutions of the test compound. The MIC is the lowest concentration of the compound that inhibits visible growth.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

    • Test compounds dissolved in DMSO.

    • Resazurin dye (for viability assessment).

  • Procedure:

    • Prepare a serial dilution of the test compounds in the wells of the microplate.

    • Inoculate the wells with a standardized suspension of Mtb H37Rv. Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • Assess the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates viable bacteria.

    • The MIC is determined as the lowest compound concentration where the color remains blue.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway

The following diagram illustrates the position of Ketol-acid reductoisomerase (KARI) in the essential branched-chain amino acid (BCAA) biosynthesis pathway in M. tuberculosis.

BCAA_pathway Pyruvate Pyruvate Acetolactate_synthase Acetolactate synthase Pyruvate->Acetolactate_synthase Isoleucine Isoleucine Pyruvate->Isoleucine alpha_Acetolactate α-Acetolactate Acetolactate_synthase->alpha_Acetolactate KARI Ketol-acid reductoisomerase (KARI) (Target of Inhibitors) alpha_Acetolactate->KARI alpha_beta_dihydroxy_isovalerate α,β-dihydroxy- isovalerate KARI->alpha_beta_dihydroxy_isovalerate Dihydroxy_acid_dehydratase Dihydroxy-acid dehydratase alpha_beta_dihydroxy_isovalerate->Dihydroxy_acid_dehydratase alpha_ketoisovalerate α-ketoisovalerate Dihydroxy_acid_dehydratase->alpha_ketoisovalerate Valine Valine alpha_ketoisovalerate->Valine Leucine Leucine alpha_ketoisovalerate->Leucine Inhibitor KARI Inhibitors (e.g., Pyrimidinedione 1f, NSC116565) Inhibitor->KARI

Caption: The role of KARI in the BCAA pathway of M. tuberculosis.

Target Engagement Experimental Workflow

The diagram below outlines a general workflow for identifying and characterizing target engagement of novel inhibitors against Mtb KARI.

Target_Engagement_Workflow HTS High-Throughput Screening (Virtual or In Vitro) Hit_Compounds Hit Compounds HTS->Hit_Compounds Enzymatic_Assay KARI Enzymatic Assay (IC50/Ki Determination) Hit_Compounds->Enzymatic_Assay Potent_Inhibitors Potent Inhibitors Enzymatic_Assay->Potent_Inhibitors Whole_Cell_Assay Mtb Whole-Cell Assay (MIC Determination) Potent_Inhibitors->Whole_Cell_Assay Active_Compounds Cell-Active Compounds Whole_Cell_Assay->Active_Compounds Target_Validation Target Validation in Mtb (e.g., CETSA, Overexpression) Active_Compounds->Target_Validation Validated_Hits Validated On-Target Hits Target_Validation->Validated_Hits Lead_Optimization Lead Optimization (SAR Studies) Validated_Hits->Lead_Optimization

References

Assessing the Bactericidal vs. Bacteriostatic Properties of Novel Anti-Tuberculosis Agents: A Comparative Guide for Mt KARI-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the bactericidal versus bacteriostatic properties of the novel anti-tuberculosis agent, Mt KARI-IN-5. It outlines the key experimental protocols and data presentation standards necessary for a thorough evaluation and comparison with existing drugs and other inhibitors of the ketol-acid reductoisomerase (KARI) enzyme in Mycobacterium tuberculosis.

Introduction: Bactericidal vs. Bacteriostatic Activity

In the development of new anti-tuberculosis therapies, understanding whether a compound kills bacteria (bactericidal) or inhibits their growth (bacteriostatic) is of paramount importance.[1][2][3]

  • Bactericidal agents are preferred for treating severe infections and in immunocompromised patients, as they actively reduce the bacterial load.[1]

  • Bacteriostatic agents halt bacterial proliferation, relying on the host's immune system to clear the infection.

The distinction between these two modes of action is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[1][2][3] The MBC/MIC ratio is a key indicator: a ratio of ≤ 4 generally signifies bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[1][3]

The Target: Ketol-Acid Reductoisomerase (KARI)

The branched-chain amino acid biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis but is absent in humans, making its enzymes attractive targets for novel drug development. Ketol-acid reductoisomerase (KARI) is the second enzyme in this pathway. Inhibitors of Mt KARI, such as the hypothetical this compound, represent a promising avenue for new anti-tuberculosis agents.

Below is a simplified representation of the KARI-catalyzed reaction within the branched-chain amino acid biosynthesis pathway.

KARI_Pathway 2-Acetolactate 2-Acetolactate KARI KARI 2-Acetolactate->KARI Substrate NADP+ NADP+ KARI->NADP+ 2,3-Dihydroxy-isovalerate 2,3-Dihydroxy-isovalerate KARI->2,3-Dihydroxy-isovalerate Product NADPH NADPH NADPH->KARI Cofactor This compound This compound This compound->KARI Inhibition

Simplified KARI Pathway and Inhibition

Comparative Data for this compound

The following tables present hypothetical data for this compound, alongside known KARI inhibitors and standard anti-tuberculosis drugs, for comparative purposes. All data is assumed to be generated against M. tuberculosis H37Rv.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Comparator Compounds

CompoundTargetMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity
This compound KARI 0.5 1 2 Bactericidal
IpOHAKARI12.5504Bactericidal
Pyrimidinedione (1f)KARI12.7>64>5Bacteriostatic
IsoniazidCell Wall Synthesis0.060.244Bactericidal
RifampicinRNA Polymerase0.120.484Bactericidal
EthambutolCell Wall Synthesis2.5>20>8Bacteriostatic

Note: Data for IpOHA, Pyrimidinedione (1f), Isoniazid, Rifampicin, and Ethambutol are illustrative and based on literature values. The data for this compound is hypothetical.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of a drug's antimicrobial activity over time. The following is a hypothetical time-kill curve for this compound, demonstrating a bactericidal effect. A bactericidal agent is generally defined by a ≥ 3-log10 (99.9%) reduction in CFU/mL.

Hypothetical Time-Kill Curve for this compound

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound at 4x MIC)
06.06.0
246.84.5
487.53.2
728.22.1
968.8<2.0

Detailed Experimental Protocols

Accurate and reproducible data are essential for the assessment of novel compounds. The following are detailed protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

This protocol is adapted for the slow-growing nature of M. tuberculosis.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout A Prepare serial dilutions of this compound in 96-well plates C Inoculate wells with M. tuberculosis suspension (final concentration ~5 x 10^5 CFU/mL) A->C B Prepare M. tuberculosis H37Rv inoculum (adjust to 0.5 McFarland standard) B->C D Incubate plates at 37°C for 7-14 days C->D E Add resazurin or similar viability indicator D->E F Incubate for an additional 24-48 hours E->F G Determine MIC: lowest concentration with no visible growth/color change F->G

Workflow for MIC Determination
  • Preparation of Drug Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination: Following incubation, a viability indicator such as resazurin is added to each well. After a further 24-48 hours of incubation, the MIC is determined as the lowest drug concentration that prevents a color change (indicating inhibition of metabolic activity).

Minimum Bactericidal Concentration (MBC) Assay for M. tuberculosis

The MBC is determined following the MIC assay.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_readout Readout A Identify wells from MIC plate at and above the MIC B Plate aliquots from selected wells onto drug-free Middlebrook 7H10 agar A->B C Incubate agar plates at 37°C for 3-4 weeks B->C D Count CFUs on each plate C->D E Determine MBC: lowest concentration that kills ≥99.9% of the initial inoculum D->E

Workflow for MBC Determination
  • Subculturing: Aliquots are taken from the wells of the completed MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and higher concentrations.

  • Plating: These aliquots are plated onto drug-free Middlebrook 7H10 agar plates.

  • Incubation: The plates are incubated at 37°C for 3 to 4 weeks, or until colonies are visible on the control plates.

  • MBC Determination: The number of CFUs on each plate is counted. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[4]

Time-Kill Curve Assay for M. tuberculosis

This assay provides a dynamic measure of bactericidal activity.

  • Inoculum Preparation: A log-phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a starting concentration of approximately 10^6 CFU/mL.

  • Drug Exposure: this compound is added at a concentration of 4x MIC. A drug-free culture is used as a growth control.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots are removed from both the test and control cultures.

  • Quantification: The aliquots are serially diluted and plated on Middlebrook 7H10 agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The Log10 CFU/mL is plotted against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

This guide provides a framework for the systematic evaluation of the bactericidal and bacteriostatic properties of this compound. By following these standardized protocols and presenting the data in a clear, comparative format, researchers can effectively assess the potential of this novel compound as a new anti-tuberculosis agent. The combination of MIC/MBC determination and time-kill kinetic studies offers a robust approach to characterizing the antimicrobial activity of new drug candidates.

References

A Comparative Analysis of Class I and Class II KARI Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for the rational design of targeted therapeutics and agrochemicals. Ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, presents a compelling target due to its absence in animals. This guide provides a detailed comparative analysis of inhibitors targeting the two main classes of KARI, supported by experimental data and protocols.

KARI is a bifunctional enzyme that catalyzes both an isomerization and a reduction step in the production of precursors for valine, leucine, and isoleucine.[1][2] This pathway is essential for the survival of bacteria, fungi, and plants.[1] The enzyme is broadly categorized into two classes based on its structure: Class I, found in bacteria and fungi, and Class II, present in plants and some bacteria.[2][3] These structural differences offer an opportunity for the development of class-specific inhibitors.

Performance Comparison of KARI Inhibitors

The inhibitory activity of various compounds against Class I (from Mycobacterium tuberculosis, MtKARI) and Class II (from Oryza sativa, OsKARI) ketol-acid reductoisomerases reveals significant differences in potency and mechanism. The following table summarizes the apparent inhibition constants (Ki,app) for a series of pyrimidinedione derivatives and other known KARI inhibitors.

CompoundClass I (MtKARI) Ki,app (nM)[3]Class II (OsKARI) Ki,app (nM)[3]Notes
Pyrimidinediones
1a179 ± 11.21080 ± 78
1b95.4 ± 6.32110 ± 115
1c113 ± 7.81340 ± 88
1d104 ± 8.51250 ± 93
1e99.7 ± 5.91190 ± 81
1f23.3 ± 1.5 890 ± 58 Most potent pyrimidinedione against both classes.
1g93 ± 4.510400 ± 1420
1h77 ± 4.54550 ± 1350
Known Inhibitors
IpOHA~26[4]-Slow-binding inhibitor.[4]
Hoe 704300[4]-Reversible inhibitor.[4]
CPD3030[4]90[5]Reversible inhibitor of MtKARI, slow-binding inhibitor of rice KARI.[4][5]

Data for IpOHA, Hoe 704, and CPD against MtKARI are from a study on pathogenic microorganisms and may have different experimental conditions than the pyrimidinedione study.

The data clearly indicates that the pyrimidinedione series of compounds are significantly more potent against the Class I MtKARI than the Class II OsKARI.[3] For instance, compound 1f is approximately 38-fold more active against the bacterial enzyme.[3] This highlights a promising avenue for developing selective antibacterial agents.

Mechanism of Inhibition: A Tale of Two Classes

A key differentiator between the inhibition of Class I and Class II KARI by the pyrimidinedione inhibitor 1f is its time-dependency. For the Class I MtKARI, 1f acts as a competitive and time-dependent inhibitor for both the substrate (2-acetolactate) and the cofactor (NADPH).[1] In contrast, for the Class II Oryza sativa KARI, no time-dependent inhibition is observed; the compound acts as a competitive inhibitor with respect to 2-acetolactate and an uncompetitive inhibitor with respect to NADPH.[1]

This difference in kinetic behavior is significant. Slow-binding or time-dependent inhibition can lead to a more sustained target engagement in vivo, which can be a desirable property for a drug.[6] The lack of time-dependent inhibition in the plant enzyme by 1f suggests that inhibitors can be designed to have different kinetic profiles against different KARI classes.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the branched-chain amino acid biosynthesis pathway where KARI plays a central role, and a typical experimental workflow for assessing KARI inhibition.

BCAA_Pathway Pyruvate Pyruvate AHAS AHAS Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS Acetolactate 2-Acetolactate AHAS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate AHAS->Acetohydroxybutyrate KARI KARI (Target of Inhibition) Acetolactate->KARI Acetohydroxybutyrate->KARI Dihydroxyisovalerate 2,3-Dihydroxy-isovalerate KARI->Dihydroxyisovalerate Dihydroxymethylvalerate 2,3-Dihydroxy-3-methylvalerate KARI->Dihydroxymethylvalerate DHAD DHAD Dihydroxyisovalerate->DHAD Dihydroxymethylvalerate->DHAD alpha_Ketoisovalerate α-Ketoisovalerate DHAD->alpha_Ketoisovalerate alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate DHAD->alpha_Keto_beta_methylvalerate BCAT BCAT alpha_Ketoisovalerate->BCAT alpha_IPM_Synthase α-IPM Synthase alpha_Ketoisovalerate->alpha_IPM_Synthase alpha_Keto_beta_methylvalerate->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Leucine Leucine alpha_IPM_Synthase->Leucine

Caption: Branched-chain amino acid biosynthesis pathway highlighting KARI.

KARI_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified KARI Enzyme Preincubation Pre-incubate KARI, NADPH, and Inhibitor (for time-dependency tests) Enzyme->Preincubation Buffer Assay Buffer (e.g., Tris-HCl, MgCl2) Buffer->Preincubation Cofactor NADPH Solution Cofactor->Preincubation Inhibitor Test Inhibitor Stock Inhibitor->Preincubation Substrate Substrate (2-Acetolactate) Initiation Initiate reaction with Substrate Substrate->Initiation Preincubation->Initiation Measurement Monitor NADPH Depletion (Absorbance at 340 nm) Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Ki_Determination Determine Ki values (e.g., using Morrison or Cheng-Prusoff equations) Rate_Calculation->Ki_Determination

Caption: Experimental workflow for KARI inhibition assay.

Experimental Protocols

KARI Inhibition Assay (Continuous Spectrophotometric Method)

This protocol is a generalized procedure based on methodologies described in the literature.[7][8] Researchers should optimize concentrations and incubation times based on the specific KARI enzyme and inhibitors being tested.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 4-50 mM MgCl₂.[7][8]

  • NADPH Stock Solution: Prepare a concentrated stock in assay buffer (e.g., 10 mM) and determine the precise concentration by measuring absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[2]

  • Substrate Stock Solution: Prepare a stock of (S)-2-acetolactate in assay buffer.

  • Enzyme Solution: Purified Class I or Class II KARI diluted in assay buffer to the desired concentration.

  • Inhibitor Stock Solution: A series of concentrations of the test inhibitor, typically dissolved in DMSO.

2. Assay Procedure:

  • In a 96-well plate or cuvette, add the assay buffer, NADPH to a final concentration of approximately 200 µM, and the desired concentration of the test inhibitor.[7]

  • Add the KARI enzyme to the mixture.

  • For time-dependent inhibition studies, pre-incubate this mixture for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).[7] For non-time-dependent assays, proceed directly to the next step.

  • Initiate the enzymatic reaction by adding the substrate, 2-acetolactate. The final concentration of the substrate should be around its Km value for the respective enzyme to ensure accurate determination of competitive inhibition.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to determine the initial linear rate (e.g., 5-10 minutes).

3. Data Analysis:

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.

  • Plot the reaction velocities against the inhibitor concentrations.

  • Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition terms). For tight-binding or slow-binding inhibitors, the Morrison equation or Cheng-Prusoff correction may be necessary.[6]

Conclusion

The comparative analysis of inhibitors against Class I and Class II KARI enzymes reveals a significant potential for developing selective compounds. The observed differences in potency and kinetic mechanisms, such as the time-dependent inhibition of bacterial Class I KARI by pyrimidinediones, provide a strong foundation for the structure-based design of novel antibiotics and herbicides. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to further explore the inhibition of this important enzymatic target. Future studies focusing on a broader range of inhibitors and KARI enzymes from different species will be invaluable in elucidating the molecular determinants of class-specific inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of Kinase Inhibitors: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the disposal of a potent kinase inhibitor, here referred to as Mt KARI-IN-5. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for the safe management of this class of compounds.

It is critical to note that a specific Safety Data Sheet (SDS) for "this compound" was not found in public databases. The following procedures are based on the general characteristics and hazards associated with kinase inhibitors. Always consult the specific SDS for any compound you are working with to ensure full compliance and safety.

Understanding the Hazard Profile

Kinase inhibitors are a class of targeted therapeutics that can present significant health risks.[1][2] They are often cytotoxic and may have carcinogenic, genotoxic, or embryo-fetal toxicity.[1] Therefore, treating all kinase inhibitors as hazardous materials is a crucial first step in their safe management.

General Hazard Summary for Kinase Inhibitors
Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Dermal Contact
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.Eye Contact
Skin Corrosion/Irritation May cause skin irritation upon contact.Dermal Contact
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.Inhalation, Dermal Contact
Germ Cell Mutagenicity Suspected of causing genetic defects.Inhalation, Ingestion, Dermal Contact
Carcinogenicity May cause cancer.Inhalation, Ingestion, Dermal Contact
Reproductive Toxicity May damage fertility or the unborn child.Inhalation, Ingestion, Dermal Contact
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Inhalation, Ingestion, Dermal Contact
Aquatic Hazard May be toxic to aquatic life with long-lasting effects.Environmental Release

Detailed Disposal Protocol for this compound

This protocol provides a step-by-step guide for the safe disposal of this compound, from the laboratory bench to final waste collection.

Phase 1: Decontamination of Labware and Surfaces
  • Preparation of Decontamination Solution: Prepare a fresh solution of 1N sodium hydroxide (NaOH) or a commercially available decontamination solution validated for kinase inhibitors.

  • Gross Decontamination:

    • For glassware and equipment (e.g., spatulas, stir bars), rinse with a suitable organic solvent (e.g., ethanol, methanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.

    • Wipe down all surfaces that may have come into contact with the compound using a disposable absorbent material wetted with the decontamination solution.

  • Soaking: Immerse all contaminated labware in the decontamination solution for a minimum of 24 hours.

  • Final Rinse: After soaking, thoroughly rinse the labware with purified water.

  • Disposal of Decontamination Solution: The used decontamination solution must be neutralized and disposed of as hazardous aqueous waste.

Phase 2: Management of Solid and Liquid Waste
  • Solid Waste Segregation:

    • Contaminated Personal Protective Equipment (PPE): All used gloves, lab coats, and other disposable PPE must be placed in a designated, clearly labeled hazardous waste bag.

    • Contaminated Lab Supplies: Used weigh boats, pipette tips, and other disposables that have come into contact with this compound should be collected in a separate, labeled hazardous waste container.

    • Unused or Expired Compound: The original container with the unused compound must be treated as hazardous waste. Do not attempt to dispose of it through regular trash or sewer systems.

  • Liquid Waste Segregation:

    • Solvent Waste: All organic solvents used to dissolve or rinse this compound must be collected in a designated, labeled hazardous solvent waste container.

    • Aqueous Waste: All aqueous solutions containing this compound, including the neutralized decontamination solution, must be collected in a designated, labeled hazardous aqueous waste container.

Phase 3: Waste Container Management and Labeling
  • Container Selection: Use only chemically resistant containers that are compatible with the waste being collected. Ensure containers have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Methanol contaminated with this compound")

    • The primary hazard(s) (e.g., "Toxic," "Flammable")

    • The date of accumulation

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_decon Decontamination cluster_waste Waste Segregation cluster_final Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste (PPE, Disposables, Unused Compound) start->solid_waste decon_sol Prepare Decontamination Solution (e.g., 1N NaOH) ppe->decon_sol rinse Rinse Labware with Solvent decon_sol->rinse soak Soak Labware in Decontamination Solution rinse->soak liquid_waste Collect Liquid Waste (Solvent Rinse, Aqueous Solutions) rinse->liquid_waste final_rinse Rinse Labware with Water soak->final_rinse final_rinse->liquid_waste label_waste Label Hazardous Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste end Arrange for Professional Disposal store_waste->end

Caption: Workflow for the safe disposal of this compound.

This structured approach to the disposal of potent kinase inhibitors like this compound is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. By adhering to these procedures, research institutions can build a strong foundation of safety and chemical handling, fostering a culture of responsibility among their scientific staff.

References

Personal protective equipment for handling Mt KARI-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent compound KARI-IN-5. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to KARI-IN-5. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Receiving and Unpacking - Nitrile Gloves (double-gloved) - Safety Glasses with Side Shields - Lab CoatASTM D6319 rated gloves. ANSI Z87.1 compliant eyewear.
Weighing and Aliquoting - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - Disposable Gown - N95 RespiratorWork should be conducted in a certified chemical fume hood.
In Vitro Experiments - Nitrile Gloves - Safety Glasses - Lab CoatStandard laboratory practice.
In Vivo Experiments - Nitrile Gloves (double-gloved) - Safety Glasses - Lab Coat - Disposable GownAdditional precautions may be necessary based on the route of administration.
Waste Disposal - Heavy-duty Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Disposable GownEnsure all waste containers are properly labeled.

Operational Plan for Safe Handling

A systematic approach to handling KARI-IN-5 from receipt to use is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE during unpacking.

  • Verify the container label matches the shipping documentation.

  • Store KARI-IN-5 in a designated, well-ventilated, and restricted-access area.

  • The storage container should be clearly labeled with the compound name, concentration, date received, and relevant hazard symbols.

2.2. Preparation for Experimental Use

  • All manipulations involving solid or concentrated forms of KARI-IN-5 must be performed in a certified chemical fume hood.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.

  • Prepare solutions in a fume hood and ensure containers are sealed and clearly labeled before transporting to the experimental area.

Disposal Plan

Proper disposal of KARI-IN-5 and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure Container Type
Solid KARI-IN-5 Collect in a designated, sealed waste container.Labeled, leak-proof, and puncture-resistant container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste bag.Labeled biohazard or chemical waste bag.
Liquid Waste (e.g., unused solutions) Collect in a designated, sealed waste container.Labeled, leak-proof, and chemical-resistant container.
Contaminated PPE Remove and place in a designated hazardous waste bag before exiting the lab.Labeled biohazard or chemical waste bag.

Experimental Protocol: General In Vitro Cell-Based Assay

This protocol outlines the general steps for utilizing KARI-IN-5 in a typical in vitro cell-based assay, emphasizing safety at each stage.

  • Preparation:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • Prepare a stock solution of KARI-IN-5 in a certified chemical fume hood, wearing appropriate PPE.

    • Perform serial dilutions of the KARI-IN-5 stock solution to achieve the desired final concentrations for the assay.

  • Cell Treatment:

    • Transport the diluted KARI-IN-5 solutions to the cell culture hood in sealed containers.

    • Carefully add the specified volume of each KARI-IN-5 dilution to the appropriate wells of the cell culture plate.

    • Include appropriate vehicle controls in the experimental design.

  • Incubation:

    • Return the treated cell culture plates to the incubator for the specified period.

    • Ensure the incubator is properly labeled to indicate the presence of a potent compound.

  • Assay Endpoint Measurement:

    • Following incubation, perform the necessary steps to measure the assay endpoint (e.g., cell viability, protein expression).

    • Handle all plates and reagents with appropriate PPE.

  • Decontamination and Waste Disposal:

    • Decontaminate all work surfaces and equipment used.

    • Dispose of all contaminated labware, solutions, and PPE according to the established disposal plan.

Visualizations

KARI_IN_5_Handling_Workflow cluster_receipt Receiving cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receipt Receipt of KARI-IN-5 unpack Unpack in Designated Area receipt->unpack store Store in Secure Location unpack->store weigh Weighing in Fume Hood store->weigh Transport Securely dissolve Dissolving and Diluting weigh->dissolve invitro In Vitro Use dissolve->invitro Transport Sealed invivo In Vivo Use dissolve->invivo Transport Sealed collect_waste Collect Contaminated Waste invitro->collect_waste Segregate Waste invivo->collect_waste Segregate Waste dispose Dispose via Certified Vendor collect_waste->dispose

Caption: Workflow for the safe handling of KARI-IN-5 from receipt to disposal.

Spill_Response_Pathway spill Spill of KARI-IN-5 Occurs assess Assess Spill Size and Location spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate notify Notify EH&S and Supervisor evacuate->notify neutralize Neutralize/Absorb Spill ppe->neutralize clean Clean and Decontaminate Area neutralize->clean dispose Dispose of Waste clean->dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.